molecular formula C9H9NO4 B017748 4-Ethyl-3-nitrobenzoic acid CAS No. 103440-95-5

4-Ethyl-3-nitrobenzoic acid

Cat. No.: B017748
CAS No.: 103440-95-5
M. Wt: 195.17 g/mol
InChI Key: DUTYVLOGZGRKMA-UHFFFAOYSA-N
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Description

4-Ethyl-3-nitrobenzoic acid is a high-purity organic building block recognized for its utility in chemical synthesis and research. This compound features both a carboxylic acid and a nitro group on an ethyl-substituted benzene ring, making it a versatile intermediate for constructing complex molecules, particularly in the development of pharmaceuticals and agrochemicals . With a molecular formula of C 9 H 9 NO 4 and a molecular weight of 195.17 g/mol, this compound is characterized by its physical properties including a melting point of 157.5-158.3 °C . Its structure, represented by the SMILES notation CCc1ccc(cc1[N+]([O-])=O)C(O)=O , offers two primary sites for chemical modification . The nitro group can be selectively reduced to an amine, providing a route to various aniline derivatives, while the carboxylic acid can undergo esterification or amidation reactions. This reactivity makes it a valuable precursor in the synthesis of heterocyclic compounds and other fine chemicals . Key Applications: • Serves as a key intermediate in the preparation of pharmaceuticals and agrochemicals . • Acts as a precursor for the synthesis of dyes, polymers, and other specialty chemicals . • Used in research to create complex organic molecules through reactions at its nitro and carboxylic acid functional groups. Please Note: This product is intended for research and laboratory use only. It is not approved for human or animal consumption, diagnostic use, or any other form of personal application. All information provided is for informational purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTYVLOGZGRKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429096
Record name 4-ethyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103440-95-5
Record name 4-ethyl-3-nitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-3-nitrobenzoic acid
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Foundational & Exploratory

4-Ethyl-3-nitrobenzoic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Ethyl-3-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile organic building block with significant applications in chemical synthesis, research, and development. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its reactivity and potential applications in pharmaceuticals and agrochemicals. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound, with the CAS number 103440-95-5, is a substituted benzoic acid derivative.[1][2][3][4] Its structure incorporates an ethyl group and a nitro group on the benzene ring, making it a valuable intermediate for synthesizing more complex molecules.[1] The physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 103440-95-5[1][2][3][4]
Molecular Formula C₉H₉NO₄[1][2][3][4]
Molecular Weight 195.17 g/mol [1][2][3][4]
Melting Point 157.5-158.3 °C[1]
Boiling Point 336 °C[5]
pKa 3.0 +/- 0.10 (Predicted)[5]
LogP 1.8554[2]
Topological Polar Surface Area (TPSA) 80.44 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 3[2]
InChI Key DUTYVLOGZGRKMA-UHFFFAOYSA-N[1][3]
SMILES CCc1ccc(cc1--INVALID-LINK--=O)C(O)=O[1]

Synthesis and Reactivity

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the nitration of 4-ethylbenzoic acid.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, suspend 4-ethylbenzoic acid (4.53 g, 30.16 mmol) in concentrated sulfuric acid (24 mL) and cool the mixture to 0 °C in an ice bath.

  • Nitration: Slowly add nitric acid (12 mL) dropwise to the suspension while maintaining the temperature at 0 °C with continuous stirring.

  • Reaction Time: Continue stirring the reaction mixture at 0 °C for 1.5 hours.

  • Precipitation: Upon completion of the reaction, carefully pour the mixture into ice water. A solid precipitate will form.

  • Isolation and Purification: Collect the solid product by filtration. Wash the collected solid with cold water and then dry it to obtain this compound. This process yields a high purity product (5.79 g, 98% yield).[6]

Synthesis_of_4_Ethyl_3_nitrobenzoic_acid reagent1 4-Ethylbenzoic Acid process Nitration (0 °C, 1.5h) reagent1->process reagent2 Nitric Acid (HNO₃) Sulfuric Acid (H₂SO₄) reagent2->process product This compound process->product

Caption: Synthesis of this compound via nitration.

Reactivity

This compound possesses two primary reactive sites: the nitro group and the carboxylic acid group. This dual functionality makes it a versatile intermediate in organic synthesis.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (NH₂) using various reducing agents, such as hydrogen gas with a palladium catalyst. This transformation opens pathways to a wide range of aniline derivatives.

  • Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard reactions such as esterification (reaction with an alcohol) or amidation (reaction with an amine) to form the corresponding esters or amides.

  • Electrophilic Aromatic Substitution: The nitro group is a meta-directing deactivator, while the ethyl and carboxylic acid groups are ortho, para-directing. The positions for further electrophilic aromatic substitution are influenced by these directing effects.

Reactivity_of_4_Ethyl_3_nitrobenzoic_acid cluster_nitro Nitro Group Reactions cluster_acid Carboxylic Acid Reactions start This compound nitro_reduction Reduction (e.g., H₂, Pd/C) start->nitro_reduction acid_reaction Esterification / Amidation (Alcohol / Amine) start->acid_reaction amino_product 4-Ethyl-3-aminobenzoic Acid nitro_reduction->amino_product ester_amide_product Corresponding Ester / Amide acid_reaction->ester_amide_product

Caption: Key reaction pathways for this compound.

Potential Applications

This compound is a key intermediate in the synthesis of various organic molecules.[1] Its primary applications are in the development of:

  • Pharmaceuticals: It serves as a precursor for the synthesis of biologically active compounds. The derivatives of nitrobenzoic acid are known to be convenient precursors for various heterocyclic compounds with potential biological interest.[7]

  • Agrochemicals: It is utilized in the manufacturing of new agrochemical products.[1]

  • Dyes and Polymers: The compound can also be used as a precursor for the synthesis of dyes, polymers, and other specialty chemicals.[1]

  • Research: In a laboratory setting, it is used to create complex organic molecules.[1] It has also been noted for its utility in studying cellular uptake efficiency when incorporated into DNA nanostructures.[6]

Safety Information

This compound is associated with several hazard statements:

  • H302: Harmful if swallowed[3][8]

  • H312: Harmful in contact with skin[3]

  • H315: Causes skin irritation[3][8]

  • H319: Causes serious eye irritation[3][8]

  • H332: Harmful if inhaled[3][8]

  • H335: May cause respiratory irritation[3][8]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

physicochemical properties of 4-Ethyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 4-Ethyl-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a multifaceted organic compound with significant applications in chemical synthesis, particularly as an intermediate in the development of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a carboxylic acid, a nitro group, and an ethyl group on a benzene ring, provides multiple reactive sites for the construction of more complex molecules.[1] This guide provides a detailed overview of the core , outlines the experimental protocols for their determination, and includes a visual representation of its synthesis pathway.

Physicochemical Properties

A comprehensive summary of the key is presented below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₉H₉NO₄[1][2][3]
Molecular Weight 195.17 g/mol [1][2][3]
Melting Point 150-152 °C, 157.5-158.3 °C[1][4]
Boiling Point 336 °C, 385.2°C[1][4]
pKa ~3.8 (Predicted)[4]
logP 1.8554, 3.20[1][2]
Appearance White to off-white solid[4]
Solubility Low solubility in water, soluble in organic solvents like ethanol and ether.[5]
Density 1.331 g/cm³[4]
Flash Point 148 °C[4]

Experimental Protocols

The following sections detail the methodologies for determining the key .

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a critical indicator of purity, with pure compounds typically exhibiting a sharp melting range.

Protocol: Capillary Method [6][7][8]

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, which is sealed at one end.[7] The solid should be tightly packed to a height of 1-2 mm.[6]

  • Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus.[7]

  • Heating: The sample is heated at a controlled, slow rate, typically around 1-2 °C per minute, especially near the expected melting point.[7]

  • Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range represents the melting point of the sample.[9]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Protocol: Potentiometric Titration [10][11]

  • Solution Preparation: A solution of this compound of a known concentration (e.g., 1 mM) is prepared.[10] The ionic strength of the solution is kept constant using a salt solution like 0.15 M potassium chloride.[10]

  • Titration: The solution is placed in a reaction vessel with a calibrated pH electrode and a magnetic stirrer.[10] A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments.[10]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[10]

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at the half-equivalence point where the concentrations of the acid and its conjugate base are equal.[11][12]

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[13]

Protocol: Shake-Flask Method [14]

  • Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[15]

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[16][17]

Protocol: Shake-Flask Method [16][18]

  • Phase Preparation: Equal volumes of n-octanol and water (or a buffer solution of a specific pH) are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in one of the phases, and then the two phases are mixed and vigorously shaken in a separatory funnel for a set period to allow for partitioning between the two layers.

  • Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Analysis: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as HPLC.[18]

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[17]

Synthesis of this compound

The primary method for synthesizing this compound involves the nitration of 4-ethylbenzoic acid.

Synthesis Workflow

Synthesis_Workflow A 4-Ethylbenzoic Acid C Reaction at 0 °C A->C Reactant B Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) B->C Reagent D Quenching in Ice Water C->D E Precipitation D->E F Filtration and Washing E->F G This compound (Crude Product) F->G H Drying G->H I Purified this compound H->I

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol[20]
  • Preparation of Nitrating Agent: Concentrated nitric acid is slowly added to concentrated sulfuric acid at 0 °C.

  • Reaction: 4-Ethylbenzoic acid is suspended in concentrated sulfuric acid and cooled to 0 °C. The nitrating mixture is then added dropwise while maintaining the temperature at 0 °C with continuous stirring for approximately 1.5 hours.

  • Work-up: The reaction mixture is carefully poured into ice water, leading to the precipitation of the solid product.

  • Purification: The crude product is collected by filtration, washed with cold water, and then dried to yield this compound.

Conclusion

The , including its melting point, boiling point, pKa, and logP, are essential for its application in synthetic chemistry and drug development. The standardized experimental protocols provided in this guide offer a framework for the accurate determination of these properties. The synthesis of this compound is a straightforward nitration reaction, providing a reliable source of this valuable intermediate for further chemical transformations.

References

An In-depth Technical Guide on 4-Ethyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the physicochemical properties of 4-Ethyl-3-nitrobenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document summarizes key molecular data in a structured format to facilitate its use in research and synthesis applications.

Physicochemical Properties

This compound is an organic building block utilized in chemical synthesis and research.[1] Its structure, which includes a carboxylic acid and a nitro group on an ethyl-substituted benzene ring, makes it a versatile intermediate for creating more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1]

Below is a summary of its key molecular and physical properties.

PropertyValueSource
Molecular Formula C₉H₉NO₄[1][2][3][4]
Molecular Weight 195.17 g/mol [1][2][3][4]
IUPAC Name This compound[2]
CAS Number 103440-95-5[1][2][3]
Melting Point 157.5-158.3 °C[1][5]
Boiling Point 336 °C[5]
Flash Point 148 °C[5]
Appearance Light yellow crystalline solid[5]
Solubility Low solubility in water; soluble in organic solvents like ethanol and ether[5]

Experimental Protocols and Visualization

Detailed experimental protocols and signaling pathway diagrams are beyond the scope of this document. As a language model, I am unable to generate experimental methodologies or create visualizations such as those using Graphviz. For detailed experimental procedures, please refer to peer-reviewed scientific literature and established laboratory manuals.

References

A Comprehensive Technical Guide to 4-Ethyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-Ethyl-3-nitrobenzoic acid, a versatile organic building block. Its utility in chemical synthesis, particularly for pharmaceuticals and agrochemicals, makes it a compound of significant interest. This document covers its chemical properties, detailed synthesis protocols, spectroscopic characterization, and key applications.

Introduction

This compound, with the IUPAC name This compound , is an aromatic carboxylic acid derivative.[1] Its structure features an ethyl group at the para-position and a nitro group at the meta-position relative to the carboxylic acid on the benzene ring.[2] This substitution pattern provides two primary sites for chemical modification: the nitro group, which can be reduced to an amine, and the carboxylic acid, which can undergo reactions like esterification or amidation.[2] These reactive functionalities make it a valuable precursor for synthesizing more complex molecules, including heterocyclic compounds and other fine chemicals.[2]

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized below. This data is essential for its application in synthesis and for predicting its behavior in various chemical environments.

Table 1: Physicochemical Properties

Property Value Reference
IUPAC Name This compound [1]
CAS Number 103440-95-5 [2][3]
Molecular Formula C₉H₉NO₄ [2][3]
Molecular Weight 195.17 g/mol [2][3]
Melting Point 157.5-158.3 °C [2][4]
Boiling Point 385.2 °C [2]
pKa 3.70 ± 0.10 (Predicted) [4]
LogP 3.20 [2]
Appearance White to off-white solid [4]
SMILES CCC1=C(C=C(C=C1)C(=O)O)--INVALID-LINK--[O-] [1][2]

| InChIKey | DUTYVLOGZGRKMA-UHFFFAOYSA-N |[1] |

Table 2: Spectroscopic Characterization Data

Technique Observed Signals (δ ppm or ν cm⁻¹) Interpretation
¹H NMR (400 MHz, DMSO-d6) δ 1.23 (3H, t, J = 7.2 Hz)δ 2.88 (2H, q, J = 7.2 Hz)δ 7.67 (1H, d, J = 8.0 Hz)δ 8.15 (1H, dd, J = 1.6, 8.0 Hz)δ 8.36 (1H, d, J = 1.6 Hz) Ethyl group (CH₃)Ethyl group (CH₂)Aromatic protonAromatic protonAromatic proton
¹³C NMR δ 148–150 ppm Carbon attached to nitro group

| IR | ~1700 cm⁻¹~1530 cm⁻¹~1350 cm⁻¹ | C=O stretch (Carboxylic acid)Asymmetric NO₂ stretchSymmetric NO₂ stretch |

References for Table 2 data:[2][4][5]

Experimental Protocol: Synthesis

The most common method for preparing this compound is through the electrophilic nitration of 4-ethylbenzoic acid.[2][5]

Reaction: 4-Ethylbenzoic acid → this compound

Materials:

  • 4-ethylbenzoic acid (4.53 g, 30.16 mmol)

  • Concentrated sulfuric acid (H₂SO₄, 24 mL)

  • Concentrated nitric acid (HNO₃, 12 mL)

  • Ice water

  • Cold deionized water for washing

Procedure:

  • In a flask suitable for reactions at low temperatures, suspend 4-ethylbenzoic acid (4.53 g) in concentrated sulfuric acid (24 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add concentrated nitric acid (12 mL) dropwise to the stirred suspension. It is crucial to maintain the reaction temperature at 0 °C throughout the addition to control the reaction rate and minimize side products.[4][5]

  • After the addition is complete, continue stirring the mixture at 0 °C for an additional 1.5 hours.[4]

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an appropriate mobile phase (e.g., ethyl acetate/hexane).[2]

  • Once the reaction is complete, carefully pour the mixture into a beaker containing ice water. A solid precipitate will form.[4][5]

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water to remove any residual acid.[4][5]

  • Dry the product to obtain this compound. This process typically results in a high yield, around 98%.[4][5]

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or methanol.[2]

G cluster_start Starting Materials cluster_process Reaction Conditions cluster_workup Workup & Purification A 4-Ethylbenzoic Acid C 1. Add Nitrating Mixture 2. Stir at 0°C for 1.5h A->C Nitration B HNO₃ / H₂SO₄ D 1. Pour into Ice Water 2. Filter Solid 3. Wash with Cold Water C->D E Recrystallization (Optional) D->E F This compound D->F E->F

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

This compound serves as a key intermediate in the synthesis of various organic molecules due to its distinct functional groups.[2]

  • Pharmaceutical and Agrochemical Synthesis : It is a valuable precursor for creating complex molecules used in the development of pharmaceuticals and agrochemicals.[2] Its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, are areas of ongoing research.[2]

  • Reduction of Nitro Group : The nitro group can be selectively reduced to an amino group (aniline derivative) using reducing agents like hydrogen gas with a palladium catalyst.[2] This opens a pathway to a wide range of substituted anilines, which are crucial in drug synthesis.

  • Carboxylic Acid Reactions : The carboxylic acid group can readily undergo esterification to form esters or amidation to form amides.[2] For example, its ester, ethyl 4-nitrobenzoate, is a semi-product in the chemical-pharmaceutical industry for producing local anesthetics like novocaine and benzocaine.[6]

  • Dyes and Polymers : The compound also acts as a precursor for the synthesis of dyes, polymers, and other specialty chemicals.[2]

G cluster_nitro Nitro Group Reactions cluster_acid Carboxylic Acid Reactions main This compound nitro_reduc 4-Ethyl-3-aminobenzoic Acid main->nitro_reduc Reduction (e.g., H₂/Pd) ester Ester Derivatives main->ester Esterification (e.g., ROH, H⁺) amide Amide Derivatives main->amide Amidation (e.g., R₂NH, DCC)

Caption: Key reaction pathways of this compound.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

  • Hazard Statements : The compound is harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335).[1]

  • Storage : It should be stored in airtight containers in a dry place, with a recommended storage temperature of 2–8°C to prevent decomposition.[2][4] Avoid exposure to strong oxidizing agents.[2] Discoloration from yellow to brown can be an indicator of degradation.[2]

This guide is intended for research and laboratory use only and not for human or animal consumption.[2]

References

Synthesis of 4-Ethyl-3-nitrobenzoic acid from 4-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-ethyl-3-nitrobenzoic acid from 4-ethylbenzoic acid via electrophilic aromatic substitution. The document provides a comprehensive experimental protocol, summarizes key quantitative data, and illustrates the reaction workflow, serving as a critical resource for researchers in medicinal chemistry and drug development. This compound is a valuable intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.[1]

Core Synthesis and Mechanism

The synthesis of this compound is achieved through the nitration of 4-ethylbenzoic acid. This reaction proceeds via an electrophilic aromatic substitution mechanism.[2] A nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion.[2]

The benzene ring of 4-ethylbenzoic acid is activated by the electron-donating ethyl group and deactivated by the electron-withdrawing carboxylic acid group. The ethyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. The directing effects of these two substituents combine to favor the substitution of the nitro group at the 3-position, ortho to the ethyl group and meta to the carboxylic acid group. Careful control of reaction conditions, particularly temperature, is crucial to prevent over-nitration and other side reactions.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactant 4-Ethylbenzoic acid[5][6]
Product This compound[5][6]
Molecular Formula C₉H₉NO₄[1][7]
Molecular Weight 195.17 g/mol [1][7]
Yield 98%[5][6]
Melting Point 157.5-158.3 °C[1][6]
Appearance White to off-white solid[6]
¹H NMR (400 MHz, DMSO-d6) δ 1.23 (3H, t, J = 7.2 Hz), 2.88 (2H, q, J = 7.2 Hz), 7.67 (1H, d, J = 8.0 Hz), 8.15 (1H, dd, J = 1.6, 8.0 Hz), 8.36 (1H, d, J = 1.6 Hz)[5][6]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 4-ethylbenzoic acid.

Materials:

  • 4-Ethylbenzoic acid (4.53 g, 30.16 mmol)[5][6]

  • Concentrated sulfuric acid (24 mL)[5][6]

  • Concentrated nitric acid (12 mL)[5][6]

  • Ice water[5][6]

  • Cold water[5][6]

Procedure:

  • Preparation of the Substrate Suspension: In a flask, create a suspension of 4-ethylbenzoic acid (4.53 g, 30.16 mmol) in concentrated sulfuric acid (24 mL).[5][6]

  • Cooling: Cool the suspension to 0 °C in an ice bath.[5][6]

  • Addition of Nitrating Agent: Slowly add nitric acid (12 mL) dropwise to the cooled and continuously stirred suspension. It is critical to maintain the reaction temperature at 0 °C throughout the addition.[5][6]

  • Reaction: Continue stirring the reaction mixture at 0 °C for 1.5 hours.[5][6]

  • Quenching: Upon completion of the reaction, carefully pour the mixture into ice water. A solid precipitate will form.[5][6]

  • Isolation: Collect the solid product by filtration.[5][6]

  • Washing: Wash the collected solid with cold water to remove any residual acid.[5][6]

  • Drying: Dry the purified solid to obtain this compound (5.79 g, 98% yield).[5][6]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product A Suspend 4-Ethylbenzoic Acid in Concentrated Sulfuric Acid B Cool to 0 °C A->B C Slowly Add Nitric Acid at 0 °C B->C D Stir for 1.5 hours at 0 °C C->D E Pour into Ice Water D->E F Filter the Precipitate E->F G Wash with Cold Water F->G H Dry the Product G->H I This compound H->I ReactionMechanism cluster_generation Generation of Electrophile cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H3O_plus H₃O⁺ Start 4-Ethylbenzoic Acid Intermediate Sigma Complex (Carbocation Intermediate) Start->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

References

A Technical Guide to 4-Ethyl-3-nitrobenzoic Acid: Synthesis, Properties, and Potential Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive literature review of 4-Ethyl-3-nitrobenzoic acid, catering to researchers, scientists, and drug development professionals. The document details its synthesis, physicochemical properties, and explores its potential biological activities, drawing inferences from closely related compounds where direct data is unavailable.

Introduction

Physicochemical and Spectroscopic Data

The known physicochemical and spectroscopic properties of this compound are summarized in the tables below. This data is crucial for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 103440-95-5[2]
Molecular Formula C₉H₉NO₄[2]
Molecular Weight 195.17 g/mol [2]
Melting Point 157.5-158.3 °C[3]
Boiling Point 336 °C[3]
Density 1.331 g/cm³[3]
Appearance White to off-white solid[3]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data and ObservationsReference
¹H NMR (400 MHz, DMSO-d₆) δ 1.23 (3H, t, J = 7.2 Hz), 2.88 (2H, q, J = 7.2 Hz), 7.67 (1H, d, J = 8.0 Hz), 8.15 (1H, dd, J = 1.6, 8.0 Hz), 8.36 (1H, d, J = 1.6 Hz)[4]

Experimental Protocols

Synthesis of this compound

A common and high-yielding method for the synthesis of this compound is through the nitration of 4-ethylbenzoic acid.[4]

Materials:

  • 4-Ethylbenzoic acid

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Ice water

Procedure:

  • In a reaction vessel, suspend 4-ethylbenzoic acid (4.53 g, 30.16 mmol) in concentrated sulfuric acid (24 mL) and cool the mixture to 0 °C in an ice bath.[4]

  • Slowly add concentrated nitric acid (12 mL) dropwise to the suspension while maintaining the temperature at 0 °C with continuous stirring.[4]

  • Continue stirring the reaction mixture at 0 °C for 1.5 hours.[4]

  • Upon completion of the reaction, carefully pour the mixture into ice water, which will cause a solid to precipitate.[4]

  • Collect the solid product by filtration.[4]

  • Wash the collected solid with cold water and dry it to obtain this compound. This process typically results in a high yield (e.g., 5.79 g, 98%).[4]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4_Ethylbenzoic_acid 4-Ethylbenzoic acid Nitration Nitration at 0°C for 1.5h 4_Ethylbenzoic_acid->Nitration Reagents Conc. H₂SO₄ Conc. HNO₃ Reagents->Nitration Precipitation Pour into ice water Nitration->Precipitation Filtration Filter the solid Precipitation->Filtration Washing Wash with cold water Filtration->Washing Drying Dry the product Washing->Drying Final_Product This compound Drying->Final_Product

Synthesis of this compound.

Potential Biological Activities and Mechanism of Action

While specific biological activity data for this compound is limited, research on the structurally similar compound, 4-Methyl-3-nitrobenzoic acid, has shown potential as an inhibitor of cancer cell migration.[5] This suggests that this compound may exhibit similar properties. The proposed mechanism of action for the methyl analog involves the inhibition of the Epidermal Growth Factor (EGF)-induced signaling pathway, which is crucial for cell motility.[6] Specifically, it is suggested to impair cofilin phosphorylation and subsequent actin polymerization.[6]

Potential Anticancer Activity

Derivatives of nitrobenzoic acid have demonstrated the ability to inhibit the proliferation of cancer cell lines.[1] For instance, 4-Methyl-3-nitrobenzoic acid has been shown to inhibit the migration of breast cancer cells in vitro and in vivo, suggesting its potential as an anti-metastasis drug.[5] Given the structural similarity, it is plausible that this compound could also exhibit anticancer properties by inhibiting cell migration.

G EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Cofilin Cofilin P_EGFR->Cofilin Activates pathway leading to cofilin phosphorylation P_Cofilin P-Cofilin (Inactive) Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization Promotes Cell_Migration Cell Migration Actin_Polymerization->Cell_Migration Leads to MNBA 4-Methyl-3-nitrobenzoic acid (Potential analogue: this compound) MNBA->P_Cofilin Inhibits phosphorylation

Proposed EGFR signaling pathway inhibition.

Hypothetical Experimental Protocol for Biological Activity Screening

The following is a detailed protocol for a Transwell migration assay, a common method to assess the anti-migratory properties of a compound, based on protocols used for 4-Methyl-3-nitrobenzoic acid.[6] This protocol can be adapted to test the efficacy of this compound.

Materials:

  • Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free culture medium

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Chemoattractant (e.g., Epidermal Growth Factor, EGF)

  • This compound

  • Staining solution (e.g., Crystal Violet)

  • Cotton swabs

Procedure:

  • Cell Preparation:

    • Culture cancer cells until they are 70-80% confluent.

    • Starve the cells in a serum-free medium for 18-24 hours before the assay.

    • On the day of the assay, detach the cells, wash with serum-free medium, and resuspend them at a concentration of 1 x 10⁵ cells/mL in serum-free medium.[6]

  • Assay Setup:

    • Add 600 µL of serum-free medium containing the chemoattractant (e.g., 10 ng/mL EGF) to the lower chamber of the 24-well plate.[6]

    • Add 100 µL of the cell suspension to the upper chamber (the Transwell insert).

    • Add various concentrations of this compound to the upper chamber along with the cells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for a suitable period (typically 6-24 hours).[6]

  • Quantification:

    • After incubation, remove the Transwell inserts.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[6]

    • Fix the migrated cells on the lower surface of the membrane with methanol and stain with 0.5% Crystal Violet.[6]

    • Count the stained cells in several fields of view under a microscope to determine the extent of cell migration.

G cluster_prep Cell Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_quantification Quantification Culture Culture cells to 70-80% confluency Starve Starve cells in serum-free medium Culture->Starve Resuspend Resuspend cells in serum-free medium Starve->Resuspend Upper_Chamber Add cells and test compound to upper chamber Resuspend->Upper_Chamber Lower_Chamber Add chemoattractant to lower chamber Incubate Incubate at 37°C Lower_Chamber->Incubate Upper_Chamber->Incubate Remove_Non_Migrated Remove non-migrated cells Incubate->Remove_Non_Migrated Stain Stain migrated cells Remove_Non_Migrated->Stain Count Count migrated cells Stain->Count

Transwell migration assay workflow.

Conclusion

This compound is a readily synthesized compound with well-defined physicochemical properties. While direct biological data is sparse, the available information on its structural analog, 4-Methyl-3-nitrobenzoic acid, strongly suggests its potential as an anticancer agent, specifically as an inhibitor of cell migration. The proposed mechanism of action via inhibition of the EGF signaling pathway provides a solid foundation for future research. The experimental protocols provided in this guide offer a starting point for the biological evaluation of this compound and its derivatives in the context of drug discovery and development. Further investigation is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Key Chemical Reactions of 4-Ethyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal chemical reactions of 4-Ethyl-3-nitrobenzoic acid, a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. This document details the synthesis of the parent compound and explores the reactivity of its functional groups—the carboxylic acid, the nitro group, and the aromatic ring—supported by experimental protocols and quantitative data.

Core Properties of this compound

This compound is a substituted aromatic carboxylic acid with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[1] Its structure, featuring an ethyl group at the 4-position and a nitro group at the 3-position of a benzoic acid core, provides multiple avenues for chemical modification.

PropertyValue
CAS Number 103440-95-5
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Appearance White to off-white solid
Melting Point 157.5-158.3 °C
Boiling Point 336 °C
Density 1.331 g/cm³

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 1.23 (3H, t, J = 7.2 Hz), 2.88 (2H, q, J = 7.2 Hz), 7.67 (1H, d, J = 8.0 Hz), 8.15 (1H, dd, J = 1.6, 8.0 Hz), 8.36 (1H, d, J = 1.6 Hz).

  • IR (cm⁻¹): ~1700 (C=O), ~1530 (asymmetric NO₂), ~1350 (symmetric NO₂).[1]

Synthesis of this compound

The primary method for the synthesis of this compound is the direct nitration of 4-ethylbenzoic acid. This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control regioselectivity and minimize side reactions.

Synthesis 4-Ethylbenzoic Acid 4-Ethylbenzoic Acid This compound This compound 4-Ethylbenzoic Acid->this compound HNO₃, H₂SO₄ 0 °C

Caption: Synthesis of this compound via Nitration.

Experimental Protocol: Nitration of 4-Ethylbenzoic Acid

Materials:

  • 4-Ethylbenzoic acid (4.53 g, 30.16 mmol)

  • Concentrated sulfuric acid (24 mL)

  • Nitric acid (12 mL)

  • Ice-water

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C, slowly add 4-ethylbenzoic acid to concentrated sulfuric acid.

  • To this suspension, add nitric acid dropwise, ensuring the temperature is maintained at 0 °C.

  • Continue stirring the reaction mixture at 0 °C for 1.5 hours.

  • Upon completion of the reaction, carefully pour the mixture into ice-water, which will cause the product to precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry to yield this compound.

Quantitative Data:

ReactantProductYieldReference
4-Ethylbenzoic AcidThis compound98%[2]

Key Chemical Reactions

The chemical reactivity of this compound is dictated by its three main functional components: the nitro group, the carboxylic acid group, and the substituted benzene ring.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, yielding 4-amino-3-ethylbenzoic acid, a valuable building block for the synthesis of various heterocyclic compounds and pharmaceuticals. Catalytic hydrogenation is a common and efficient method for this transformation.

Reduction This compound This compound 4-Amino-3-ethylbenzoic Acid 4-Amino-3-ethylbenzoic Acid This compound->4-Amino-3-ethylbenzoic Acid H₂, Pd/C NaOH(aq) then HCl

Caption: Reduction of the Nitro Group.

Experimental Protocol: Catalytic Hydrogenation

Note: This is a general procedure adapted from the reduction of 4-nitrobenzoic acid.

Materials:

  • This compound

  • Sodium hydroxide

  • 5% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Hydrochloric acid

Procedure:

  • Prepare an aqueous solution of the sodium salt of this compound by dissolving it in a stoichiometric amount of sodium hydroxide solution.

  • Transfer the solution to a hydrogenation reactor and add the 5% Pd/C catalyst.

  • Pressurize the reactor with hydrogen gas (1-4 MPa) and heat to 60-70 °C.

  • Maintain the reaction under these conditions with stirring until the hydrogen uptake ceases.

  • After cooling and venting the reactor, filter the mixture to recover the catalyst.

  • Acidify the filtrate with hydrochloric acid to a pH of 3 to precipitate the 4-amino-3-ethylbenzoic acid.

  • Collect the product by filtration, wash with water, and dry.

Quantitative Data:

Starting MaterialProductReagentsYieldReference
4-Nitrobenzoic acid (analogous)4-Aminobenzoic acidH₂, Pd/C, NaOH, then HCl>96%[3][4][5]
Reactions of the Carboxylic Acid Group

a) Esterification

The carboxylic acid moiety can undergo Fischer esterification with alcohols in the presence of an acid catalyst to form the corresponding esters. These esters are often used as intermediates in further synthetic steps.

Esterification This compound This compound Ethyl 4-ethyl-3-nitrobenzoate Ethyl 4-ethyl-3-nitrobenzoate This compound->Ethyl 4-ethyl-3-nitrobenzoate Ethanol, H₂SO₄ Reflux

Caption: Fischer Esterification of this compound.

Experimental Protocol: Fischer Esterification

Note: This is a general procedure adapted from the esterification of 4-nitrobenzoic acid.

Materials:

  • This compound

  • Ethanol (excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene (or other suitable solvent for azeotropic removal of water)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve this compound in an excess of ethanol and toluene.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and wash with an aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data:

Starting MaterialProductReagentsYieldReference
4-Nitrobenzoic acid (analogous)Ethyl 4-nitrobenzoateEthanol, Hexafluoropropanesulfonic acid hydrate, Toluene94.4%[6]

b) Amide Formation

The carboxylic acid can be converted to an amide by reaction with an amine. This typically involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by reaction with the desired amine.

Amidation This compound This compound 4-Ethyl-3-nitrobenzoyl chloride 4-Ethyl-3-nitrobenzoyl chloride This compound->4-Ethyl-3-nitrobenzoyl chloride SOCl₂ or (COCl)₂ 4-Ethyl-3-nitrobenzamide 4-Ethyl-3-nitrobenzamide 4-Ethyl-3-nitrobenzoyl chloride->4-Ethyl-3-nitrobenzamide Amine (R-NH₂)

Caption: Two-step Amide Formation from this compound.

Experimental Protocol: Amide Formation via Acid Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • An appropriate amine (e.g., ammonia, primary or secondary amine)

  • Anhydrous inert solvent (e.g., dichloromethane, THF)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

Procedure:

  • Acid Chloride Formation: In a flask under an inert atmosphere, suspend or dissolve this compound in an anhydrous solvent. Add thionyl chloride (or oxalyl chloride) and a catalytic amount of DMF. Heat the mixture to reflux until the evolution of gas ceases. Remove the excess thionyl chloride by distillation under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in an anhydrous solvent. Cool the solution in an ice bath and add the desired amine, followed by the dropwise addition of a non-nucleophilic base to neutralize the HCl formed. Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work-up involves washing the reaction mixture with dilute acid, water, and brine. The organic layer is then dried and concentrated to give the crude amide, which can be purified by recrystallization or column chromatography.

Reactions of the Aromatic Ring and Ethyl Group

a) Electrophilic Aromatic Substitution

The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro and carboxylic acid groups. The directing effect of these groups would favor substitution at the position meta to both, which is the 5-position. However, these reactions generally require harsh conditions.

b) Oxidation of the Ethyl Group

The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate, which would result in the formation of 4-carboxy-3-nitrobenzoic acid.

c) Decarboxylation

The removal of the carboxylic acid group (decarboxylation) can be achieved under certain conditions, typically by heating, sometimes in the presence of a catalyst. For nitrobenzoic acids, this reaction can lead to the formation of the corresponding nitrobenzene derivative.

Applications in Drug Development and Synthesis

This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals. The amino derivative, 4-amino-3-ethylbenzoic acid, is a precursor for more complex molecules. The reactivity of the functional groups allows for the construction of diverse molecular scaffolds, which is a key aspect of drug discovery and development.

Conclusion

This compound is a versatile chemical intermediate with a rich reaction chemistry. The ability to selectively modify the nitro group, the carboxylic acid, and potentially the aromatic ring and ethyl group makes it a valuable tool for synthetic chemists. This guide provides a foundational understanding of its key chemical transformations, supported by experimental data and protocols, to aid researchers in its effective utilization in their synthetic endeavors.

References

A Technical Guide to 4-Ethyl-3-nitrobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis, Properties, and Applications of 4-Ethyl-3-nitrobenzoic Acid

This technical guide provides a comprehensive overview of this compound, a versatile building block for the synthesis of complex organic molecules. Aimed at researchers, scientists, and professionals in drug development, this document details commercial suppliers, physicochemical properties, key synthetic protocols, and potential therapeutic applications.

Commercial Availability

This compound is readily available from a variety of commercial suppliers, catering to both research and bulk quantity requirements. The purity and available quantities from prominent suppliers are summarized below.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
ChemicalBook≥98%103440-95-5C₉H₉NO₄195.17
BenchchemHigh Purity103440-95-5C₉H₉NO₄195.17
ChemScene≥98%103440-95-5C₉H₉NO₄195.17
Key OrganicsNot specified103440-95-5C₉H₉NO₄195.17
Sigma-Aldrich98%103440-95-5C₉H₉NO₄195.17

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, providing essential data for its handling, characterization, and use in experimental settings.

PropertyValueReference
CAS Number 103440-95-5[1][2][3][4][5]
Molecular Formula C₉H₉NO₄[2][3][4]
Molecular Weight 195.17 g/mol [2][3][4]
Appearance Solid[5]
Melting Point 157.5-158.3 °C[2]
InChI Key DUTYVLOGZGRKMA-UHFFFAOYSA-N[2][5]
SMILES CCc1ccc(cc1--INVALID-LINK--=O)C(O)=O[2]

Experimental Protocols

This compound serves as a versatile intermediate in organic synthesis. The presence of a carboxylic acid and a nitro group allows for a range of chemical modifications.[2] Detailed below are key experimental protocols for its synthesis and subsequent functional group transformations.

Synthesis of this compound

This protocol describes the nitration of 4-ethylbenzoic acid to yield the title compound.

Materials:

  • 4-ethylbenzoic acid

  • Concentrated sulfuric acid

  • Nitric acid

  • Ice water

Procedure:

  • In a reaction vessel, suspend 4-ethylbenzoic acid (4.53 g, 30.16 mmol) in concentrated sulfuric acid (24 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add nitric acid (12 mL) dropwise to the cooled suspension, ensuring the temperature is maintained at 0 °C.

  • Stir the reaction mixture continuously at 0 °C for 1.5 hours.

  • Upon completion of the reaction, carefully pour the mixture into ice water, which will cause a solid to precipitate.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold water and dry to obtain this compound.

    • Reported Yield: 5.79 g (98%)[1]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Ethylbenzoic Acid 4-Ethylbenzoic Acid Nitration @ 0 C Nitration @ 0 C 4-Ethylbenzoic Acid->Nitration @ 0 C Conc. H2SO4 Conc. H2SO4 Conc. H2SO4->Nitration @ 0 C Nitric Acid Nitric Acid Nitric Acid->Nitration @ 0 C Quench in Ice Water Quench in Ice Water Nitration @ 0 C->Quench in Ice Water Filtration Filtration Quench in Ice Water->Filtration Washing Washing Filtration->Washing This compound This compound Washing->this compound

Synthesis workflow for this compound.
Reduction of the Nitro Group to an Amine

The nitro group of this compound can be reduced to an amine, providing a pathway to various aniline derivatives.[2] A general method for the reduction of nitroarenes using iron in acidic medium is described below.

Materials:

  • This compound

  • Iron powder

  • Hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound in a mixture of ethanol and water.

  • Add iron powder to the solution.

  • Heat the mixture to reflux.

  • Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture.

  • Continue refluxing until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) to precipitate the amino acid.

  • Collect the product by filtration, wash with water, and dry.

Amide Coupling of the Carboxylic Acid

The carboxylic acid functionality can undergo esterification or amidation reactions.[2] A general protocol for amide bond formation using a carbodiimide coupling agent is provided.

Materials:

  • This compound

  • A primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Add HOBt (1.2 equiv) and EDC (1.2 equiv) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 equiv) followed by DIPEA (2.0 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Biological and Therapeutic Potential

Derivatives of nitrobenzoic acid are recognized as valuable precursors for the synthesis of various biologically active heterocyclic compounds.[2] While specific studies on this compound are limited, related compounds have garnered attention for their potential anti-inflammatory, antimicrobial, and anticancer properties.[1] The biological activity is often attributed to the nitro and amino functional groups. For instance, 4-Amino-3-nitrobenzoic acid has been investigated as an inhibitor of the trans-sialidase enzyme in Trypanosoma cruzi, the parasite responsible for Chagas disease.[6]

The mechanism of action for nitro-containing compounds can involve their interaction with various biomolecules, potentially leading to the inhibition of enzymes or modulation of cellular signaling pathways.[1] The reduction of the nitro group can generate reactive intermediates that interact with biological targets.[1]

Signaling_Pathway cluster_effects Potential Biological Effects 4-Ethyl-3-nitrobenzoic_Acid_Derivative 4-Ethyl-3-nitrobenzoic_Acid_Derivative Target_Enzyme_or_Receptor Target_Enzyme_or_Receptor 4-Ethyl-3-nitrobenzoic_Acid_Derivative->Target_Enzyme_or_Receptor Inhibition/Modulation Signaling_Cascade Signaling_Cascade Target_Enzyme_or_Receptor->Signaling_Cascade Blocks/Alters Signal Cellular_Response Cellular_Response Signaling_Cascade->Cellular_Response Anti-inflammatory Anti-inflammatory Cellular_Response->Anti-inflammatory Antimicrobial Antimicrobial Cellular_Response->Antimicrobial Anticancer Anticancer Cellular_Response->Anticancer

Hypothetical signaling pathway for a bioactive derivative.

Conclusion

This compound is a commercially accessible and synthetically versatile chemical intermediate. Its dual functionality allows for the straightforward synthesis of a diverse range of derivatives. The established protocols for its preparation and functional group manipulation, coupled with the potential biological activities of its downstream products, make it a valuable compound for researchers in synthetic chemistry and drug discovery. Further investigation into the specific biological targets and mechanisms of action of its derivatives is warranted to fully exploit its therapeutic potential.

References

An In-depth Technical Guide to the Safety and Handling of 4-Ethyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyl-3-nitrobenzoic acid, a versatile organic building block with applications in pharmaceutical and agrochemical research. This document details its physicochemical properties, safety and handling protocols, and relevant experimental procedures. It is intended to serve as a critical resource for researchers and professionals engaged in the synthesis, handling, and evaluation of this compound.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring an ethyl group, a nitro group, and a carboxylic acid moiety on a benzene ring, offers multiple sites for chemical modification, making it a valuable intermediate in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 103440-95-5
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol [1]
Appearance White to off-white solid
Melting Point 157.5-158.3 °C[1]
Boiling Point 336 °C
Density 1.331 g/cm³
pKa 3.0 ± 0.10 (Predicted)
Solubility Information not available

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.

Table 2: GHS Hazard and Precautionary Statements for this compound

Hazard ClassGHS PictogramHazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)
alt text
H302: Harmful if swallowed[2]P264, P270, P301+P312, P330, P501
Acute Toxicity, Dermal (Category 4)
alt text
H312: Harmful in contact with skin[2]P280, P302+P352, P312, P362+P364, P501
Skin Corrosion/Irritation (Category 2)
alt text
H315: Causes skin irritation[2]P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Eye Irritation (Category 2A)
alt text
H319: Causes serious eye irritation[2]P264, P280, P305+P351+P338, P337+P313
Acute Toxicity, Inhalation (Category 4)
alt text
H332: Harmful if inhaled[2]P261, P271, P304+P340, P312
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation
alt text
H335: May cause respiratory irritation[2]P261, P271, P304+P340, P312, P403+P233, P405, P501
Handling and Personal Protective Equipment (PPE)

To ensure safe handling, the following precautions should be taken:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

Storage

Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

  • After Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water and give 1-2 glasses of water to drink. Seek immediate medical attention.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the nitration of 4-ethylbenzoic acid.

Materials:

  • 4-Ethylbenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Cold water

Procedure:

  • In a flask, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 4-ethylbenzoic acid to the cooled sulfuric acid with continuous stirring until it is completely dissolved.

  • Slowly and dropwise, add concentrated nitric acid to the mixture, maintaining the temperature at 0°C.

  • Continue stirring the reaction mixture at 0°C for approximately 1.5 hours.

  • After the reaction is complete, carefully pour the mixture into a beaker containing ice and water. A solid precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water to remove any residual acid.

  • Dry the product to obtain this compound.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for effective purification.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Vacuum filtration apparatus

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol or an ethanol/water mixture.

  • Dry the purified crystals.

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

Table 3: Analytical Methods for Characterization

TechniqueExpected Observations
Thin-Layer Chromatography (TLC) A single spot should be observed, indicating the purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectra will confirm the chemical structure by showing the characteristic peaks for the ethyl, carboxyl, and aromatic protons and carbons.
Infrared (IR) Spectroscopy The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H and C=O groups, and the nitro NO₂ group.
Melting Point Analysis A sharp melting point range close to the literature value (157.5-158.3 °C) indicates high purity.

Biological Activity and Potential Signaling Pathways

This compound has been noted for its potential as an intermediate in the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer properties.[1] While detailed mechanistic studies on this compound itself are limited, the biological activities of structurally similar nitrobenzoic acid derivatives suggest potential mechanisms of action.

Potential Anti-inflammatory Signaling Pathway

Nitroaromatic compounds have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A plausible mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines Induces Transcription Compound This compound (Proposed Action) Compound->IKK Inhibits? Compound->NFkB_nucleus Inhibits?

Caption: Proposed anti-inflammatory mechanism of this compound.

Potential Anticancer Cell Migration Signaling Pathway

Research on similar compounds, such as 4-methyl-3-nitro-benzoic acid, has shown inhibition of cancer cell migration.[2] This effect may be mediated through the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cell motility.

G EGF EGF EGFR EGFR EGF->EGFR Binds and Activates Downstream Downstream Signaling (e.g., MAPK pathway) EGFR->Downstream Cofilin Cofilin Downstream->Cofilin Phosphorylates Actin Actin Polymerization Cofilin->Actin Regulates Migration Cell Migration Actin->Migration Compound This compound (Proposed Action) Compound->EGFR Inhibits? Compound->Downstream Inhibits?

Caption: Proposed mechanism of cancer cell migration inhibition.

Experimental Workflows

The following workflows outline the general procedures for the synthesis, purification, and biological evaluation of this compound.

Synthesis and Purification Workflow

G Start Start: 4-Ethylbenzoic Acid Nitration Nitration (H₂SO₄, HNO₃, 0°C) Start->Nitration Precipitation Precipitation (Ice Water) Nitration->Precipitation Filtration1 Vacuum Filtration (Crude Product) Precipitation->Filtration1 Recrystallization Recrystallization (e.g., Ethanol) Filtration1->Recrystallization Filtration2 Vacuum Filtration (Pure Product) Recrystallization->Filtration2 Drying Drying Filtration2->Drying Analysis Analysis (NMR, IR, MP) Drying->Analysis End End: Pure this compound Analysis->End

Caption: Workflow for the synthesis and purification of this compound.

In Vitro Biological Activity Evaluation Workflow

G Start Start: Pure Compound CellCulture Cell Culture (e.g., Cancer cells, Macrophages) Start->CellCulture Treatment Treatment with This compound CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability AntiInflammatory Anti-inflammatory Assay (e.g., ELISA for Cytokines) Treatment->AntiInflammatory AntiCancer Anticancer Assay (e.g., Migration Assay) Treatment->AntiCancer DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis AntiInflammatory->DataAnalysis AntiCancer->DataAnalysis End End: Biological Activity Profile DataAnalysis->End

Caption: General workflow for in vitro biological activity evaluation.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the development of new therapeutic agents. This guide provides essential information on its safe handling, synthesis, purification, and potential biological activities. Researchers and drug development professionals should adhere to the safety precautions outlined and can use the provided protocols and workflows as a foundation for their work with this compound. Further research is warranted to fully elucidate its toxicological profile and to experimentally validate its effects on the proposed signaling pathways.

References

An In-depth Technical Guide to the Discovery and History of Substituted Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitrobenzoic acids are a significant class of organic compounds characterized by a benzene ring bearing at least one nitro group and a carboxyl group. The potent electron-withdrawing nature of the nitro group profoundly influences the molecule's physicochemical properties, rendering these compounds highly versatile scaffolds in medicinal chemistry, dye manufacturing, and materials science. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of substituted nitrobenzoic acids, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key biological pathways.

Discovery and Historical Synthesis

The history of substituted nitrobenzoic acids is intrinsically linked to the development of aromatic chemistry in the 19th century. The nitration of benzoic acid was one of the early electrophilic aromatic substitution reactions studied.

1.1. Mononitrobenzoic Acids: The three primary isomers of nitrobenzoic acid were first synthesized in the mid-19th century. The nitration of benzoic acid with a mixture of nitric and sulfuric acids was found to predominantly yield 3-nitrobenzoic acid, with smaller amounts of the 2-nitro and 4-nitro isomers.[1][2] This regioselectivity is governed by the electron-withdrawing carboxylic acid group, which directs incoming electrophiles to the meta position.[1] The synthesis of the ortho and para isomers in higher yields necessitated alternative routes, primarily through the oxidation of the corresponding nitrotoluenes.[3][4] 4-Nitrobenzoic acid, for instance, is commercially produced by the oxidation of 4-nitrotoluene.[4][5]

1.2. Dinitrobenzoic Acids: Further nitration of benzoic acid or 3-nitrobenzoic acid under more vigorous conditions, typically using fuming nitric acid and sulfuric acid, leads to the formation of 3,5-dinitrobenzoic acid.[6][7] The synthesis of other dinitro isomers, such as 2,4-dinitrobenzoic acid, is typically achieved by the oxidation of the corresponding dinitrotoluene.[7]

1.3. Other Substituted Nitrobenzoic Acids: The portfolio of substituted nitrobenzoic acids expanded over time to include derivatives with additional functional groups like amino, halogen, and hydroxyl groups. For example, 4-Amino-3-nitrobenzoic acid can be synthesized through the nitration of benzoic acid followed by a selective reduction.[8] The synthesis of halo-substituted nitrobenzoic acids often involves multi-step reactions starting from benzene or toluene.[5][9]

Physicochemical Properties

The position of the nitro group and any other substituents on the benzene ring dramatically influences the physical and chemical properties of nitrobenzoic acids. These properties are crucial for their purification, characterization, and application.

Table 1: Physicochemical Properties of Selected Substituted Nitrobenzoic Acids

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (in water)Water Solubility
2-Nitrobenzoic acid552-16-9C₇H₅NO₄167.12146–148~2.16~6.8–7.8 g/L
3-Nitrobenzoic acid121-92-6C₇H₅NO₄167.12139–141~3.47~0.24 g/100 mL (15 °C)
4-Nitrobenzoic acid62-23-7C₇H₅NO₄167.12237–242~3.41<0.1 g/100 mL (26 °C)
2,4-Dinitrobenzoic acid610-30-0C₇H₄N₂O₆212.12178-1821.42Sparingly soluble
3,5-Dinitrobenzoic acid99-34-3C₇H₄N₂O₆212.12204–2062.82Sparingly soluble
2-Chloro-4-nitrobenzoic acid99-60-5C₇H₄ClNO₄201.56141-143-Slightly soluble
4-Amino-3-nitrobenzoic acid1588-83-6C₇H₆N₂O₄182.13~290 (dec.)4.19Very soluble

Data compiled from multiple sources.[8][10][11][12][13][14][15]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of key substituted nitrobenzoic acids.

Synthesis Protocols

3.1.1. Synthesis of 3-Nitrobenzoic Acid from Benzoic Acid

  • Principle: Direct nitration of benzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The carboxylic acid group directs the nitration to the meta position.[1]

  • Procedure:

    • In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid.

    • Slowly add benzoic acid to the cooled sulfuric acid while stirring.

    • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it.

    • Add the nitrating mixture dropwise to the benzoic acid solution, maintaining a low temperature (e.g., below 10°C) with an ice bath.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time.

    • Pour the reaction mixture onto crushed ice to precipitate the crude 3-nitrobenzoic acid.

    • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol) to obtain the purified product.[1][2]

3.1.2. Synthesis of 4-Nitrobenzoic Acid from 4-Nitrotoluene

  • Principle: Oxidation of the methyl group of 4-nitrotoluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate or potassium dichromate.[4][5]

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, add 4-nitrotoluene and a solution of sodium dichromate in sulfuric acid.

    • Heat the mixture under reflux for a specified period.

    • Cool the reaction mixture and filter to remove chromium salts.

    • Wash the crude product with dilute sulfuric acid.

    • Dissolve the product in a sodium hydroxide solution and filter to remove any unreacted nitrotoluene and chromium hydroxide.

    • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 4-nitrobenzoic acid.

    • Filter, wash with cold water, and dry the purified product.

3.1.3. Synthesis of 3,5-Dinitrobenzoic Acid from Benzoic Acid

  • Principle: Dinitration of benzoic acid using fuming nitric acid and concentrated sulfuric acid under elevated temperatures.[6]

  • Procedure:

    • In a reaction vessel, dissolve benzoic acid in concentrated sulfuric acid.

    • Slowly add fuming nitric acid to the mixture while controlling the temperature.

    • Heat the reaction mixture stepwise to higher temperatures (e.g., 80-85°C, then 100°C, and finally up to 135°C) for specific durations.[6]

    • Allow the reaction to proceed overnight.

    • Pour the reaction mixture into ice water to precipitate the 3,5-dinitrobenzoic acid.

    • Filter the crystals, wash with water, and then with 50% ethanol to obtain the purified product.[6]

Characterization Protocols

3.2.1. High-Performance Liquid Chromatography (HPLC) for Isomer Separation

  • Principle: Reversed-phase HPLC can effectively separate nitrobenzoic acid isomers based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

  • Methodology:

    • Column: C18 bonded silica column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size).

    • Mobile Phase: A mixture of 2-propanol, water, and acetic acid (e.g., 20:80:0.4, v/v/v), adjusted to an acidic pH.

    • Flow Rate: Typically 1.0-1.5 mL/min.

    • Detection: UV detection at a wavelength where all isomers show significant absorbance (e.g., 254 nm).

    • Procedure: Dissolve the sample mixture in the mobile phase, inject onto the column, and monitor the elution profile. The retention times will be characteristic for each isomer.

3.2.2. Spectroscopic Characterization (NMR and IR)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the nitrobenzoic acid isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • ¹H NMR: Provides information on the chemical environment of the aromatic and carboxylic acid protons. The chemical shifts and coupling patterns are unique for each isomer.

    • ¹³C NMR: Shows distinct signals for each carbon atom in the molecule, confirming the substitution pattern.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or ATR) or in a suitable solvent.

    • Analysis: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹, respectively).

Biological Activities and Signaling Pathways

Substituted nitrobenzoic acids exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development.

Antimicrobial Activity

Many nitrobenzoic acid derivatives have demonstrated significant antimicrobial properties.[16] The mechanism of action often involves the intracellular reduction of the nitro group by microbial nitroreductases to form cytotoxic reactive nitrogen species that can damage DNA and other essential macromolecules.[16][17] Notably, esters of 3,5-dinitrobenzoic acid have shown potent activity against Mycobacterium tuberculosis.[18] Derivatives of 2-chloro-5-nitrobenzoic acid have also been identified as having selective activity against methicillin-resistant Staphylococcus aureus (MRSA).[19]

Anti-inflammatory Activity

Certain substituted nitrobenzoic acids function as anti-inflammatory agents. Their mechanisms can involve the modulation of key inflammatory signaling pathways.

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: Some nitrobenzoic acid derivatives have been shown to inhibit COX and LOX enzymes, which are critical for the production of pro-inflammatory prostaglandins and leukotrienes from arachidonic acid.[20][21][22][23] Dual inhibition of these pathways is a promising strategy for developing safer anti-inflammatory drugs.[23]

  • Modulation of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[24][25] Some nitro-containing compounds can inhibit the activation of the IκB kinase (IKK) complex, which is essential for the activation of NF-κB.[24][26] This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.

  • Nitric Oxide (NO) Donation: Some nitrooxy derivatives of nitrobenzoic acids can release nitric oxide, a signaling molecule with complex roles in inflammation.[27] Under certain conditions, NO can have anti-inflammatory effects.[27]

Visualizations of Pathways and Workflows

Signaling Pathways

anti_inflammatory_pathway cluster_COX_LOX COX/LOX Pathway cluster_NFkB NF-κB Pathway Arachidonic_Acid Arachidonic Acid COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Nitrobenzoic_Acid_Derivatives_COX_LOX Nitrobenzoic Acid Derivatives Nitrobenzoic_Acid_Derivatives_COX_LOX->COX inhibition Nitrobenzoic_Acid_Derivatives_COX_LOX->LOX inhibition IKK IKK Complex IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Transcription Proinflammatory_Genes->Inflammation Nitrobenzoic_Acid_Derivatives_NFkB Nitrobenzoic Acid Derivatives Nitrobenzoic_Acid_Derivatives_NFkB->IKK inhibition

Caption: Anti-inflammatory signaling pathways targeted by nitrobenzoic acid derivatives.

Experimental Workflows

experimental_workflow cluster_synthesis Synthesis and Characterization Workflow cluster_bio Drug Discovery Workflow Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Workup Reaction Work-up (Extraction, Washing) Synthesis->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Characterization Structural Characterization (NMR, IR, MS, Melting Point) Purification->Characterization Pure_Compound Pure Substituted Nitrobenzoic Acid Characterization->Pure_Compound Bio_Screening Biological Screening Pure_Compound->Bio_Screening Antimicrobial_Assay Antimicrobial Assays (MIC, Zone of Inhibition) Bio_Screening->Antimicrobial_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (COX/LOX Inhibition, Cytokine Measurement) Bio_Screening->Anti_inflammatory_Assay Hit_Identification Hit Identification Antimicrobial_Assay->Hit_Identification Anti_inflammatory_Assay->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: General experimental workflow for the synthesis and biological evaluation of substituted nitrobenzoic acids.

Conclusion

Substituted nitrobenzoic acids represent a historically significant and continually evolving class of compounds. Their rich chemistry, stemming from the electronic interplay between the nitro and carboxyl groups, has paved the way for their widespread use as versatile intermediates. For researchers and professionals in drug development, the diverse biological activities of these compounds, particularly in the antimicrobial and anti-inflammatory arenas, offer a fertile ground for the discovery of novel therapeutic agents. A thorough understanding of their synthesis, physicochemical properties, and mechanisms of action, as outlined in this guide, is paramount to harnessing their full potential in the ongoing quest for new and effective medicines.

References

Methodological & Application

Application Notes: 4-Ethyl-3-nitrobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethyl-3-nitrobenzoic acid is a versatile organic building block utilized in a wide range of chemical syntheses.[1] Its structure, featuring a carboxylic acid, a nitro group, and an ethyl group on a benzene ring, provides multiple reactive sites for constructing complex molecules.[1] This makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, dyes, and polymers.[1] The compound's reactivity allows for selective transformations, such as the reduction of the nitro group to an amine or esterification and amidation at the carboxylic acid site, opening pathways to diverse aniline derivatives and other fine chemicals.[1]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized for easy reference.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 103440-95-5[2][3]
Molecular Formula C₉H₉NO₄[1][3]
Molecular Weight 195.17 g/mol [1][3]
Melting Point 157.5-158.3 °C[1][2]
Appearance White to off-white solid[2]
SMILES CCC1=C(C=C(C=C1)C(=O)O)--INVALID-LINK--[O-][1][3]

Table 2: Spectroscopic Data

TechniqueDataSource(s)
¹H NMR (400 MHz, DMSO-d6): δ 1.23 (3H, t, J = 7.2 Hz), 2.88 (2H, q, J = 7.2 Hz), 7.67 (1H, d, J = 8.0 Hz), 8.15 (1H, dd, J = 1.6, 8.0 Hz), 8.36 (1H, d, J = 1.6 Hz)[2]
¹³C NMR General: Nitro group carbon at δ 148–150 ppm[1]
IR Spectroscopy General: Strong absorptions at ~1700 cm⁻¹ (C=O), ~1530 cm⁻¹ (asymmetric NO₂), and ~1350 cm⁻¹ (symmetric NO₂)[1]

Synthetic Applications & Protocols

This compound serves as a key precursor for a variety of more complex molecules. The primary transformations involve the modification of its two main functional groups: the carboxylic acid and the nitro group.

G cluster_0 Key Transformations Start This compound Amine 3-Amino-4-ethylbenzoic Acid Start->Amine Nitro Group Reduction (e.g., H₂, Pd/C) Ester Alkyl 4-ethyl-3-nitrobenzoate Start->Ester Esterification (e.g., ROH, H⁺) Amide N-Substituted-4-ethyl-3-nitrobenzamide Start->Amide Amidation (e.g., R₂NH, Coupling Agent)

Caption: Key synthetic pathways using this compound.

Experimental Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound via the nitration of 4-ethylbenzoic acid.[2]

G Reactant 4-Ethylbenzoic Acid Process Nitration (0 °C, 1.5 h) Reactant->Process Reagents HNO₃, H₂SO₄ Reagents->Process Product This compound Process->Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • 4-ethylbenzoic acid (4.53 g, 30.16 mmol)

  • Concentrated sulfuric acid (24 mL)

  • Nitric acid (12 mL)

  • Ice water

  • Cold distilled water

Procedure:

  • In a suitable reaction vessel, create a suspension of 4-ethylbenzoic acid (4.53 g) in concentrated sulfuric acid (24 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add nitric acid (12 mL) dropwise to the cooled suspension while maintaining the temperature at 0 °C with continuous stirring.

  • Continue stirring the reaction mixture at 0 °C for 1.5 hours.

  • Upon completion of the reaction (monitorable by TLC), carefully pour the mixture into ice water, which will cause a solid to precipitate.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold water and dry to yield this compound.[2]

Results:

  • Yield: 5.79 g (98%)[2]

Experimental Protocol 2: General Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amino group, a common transformation for creating aniline derivatives.[1] This protocol describes a general method using catalytic hydrogenation.

Materials:

  • This compound

  • Palladium on carbon (Pd/C) catalyst (e.g., 5-10 mol%)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound in a suitable solvent in a hydrogenation vessel.

  • Add the Pd/C catalyst to the solution.

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., Nitrogen or Argon).

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-4-ethylbenzoic acid, which can be further purified by recrystallization.

Applications in Medicinal Chemistry

Nitrobenzoic acid derivatives are important precursors for synthesizing various heterocyclic compounds that possess biological interest.[4] The dual functionality of this compound allows it to serve as a scaffold for developing new therapeutic agents. For instance, the amino derivatives obtained after nitro reduction can be key intermediates in the synthesis of anti-inflammatory, antimicrobial, and anticancer agents.[1]

References

4-Ethyl-3-nitrobenzoic Acid: A Versatile Scaffold for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethyl-3-nitrobenzoic acid is a valuable and versatile building block in the field of medicinal chemistry and drug discovery. Its aromatic core, substituted with a reactive nitro group and a carboxylic acid moiety, provides a unique platform for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The strategic positioning of the ethyl, nitro, and carboxylic acid groups allows for selective chemical transformations, enabling the construction of novel pharmaceutical candidates. This document provides detailed application notes on the utility of this compound in the synthesis of bioactive compounds, including experimental protocols and a summary of relevant biological data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its identification, characterization, and application in various experimental settings.

PropertyValue
CAS Number 103440-95-5
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol [1][2]
Appearance Light yellow crystalline solid
Melting Point 157.5-158.3 °C[1]
Solubility Low solubility in water, soluble in organic solvents like ethanol and ether.

Key Synthetic Transformations and Applications

This compound serves as a precursor for a variety of pharmaceutical intermediates, primarily through two key transformations: reduction of the nitro group and modification of the carboxylic acid group.[1] These reactions open avenues for the synthesis of compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.[1]

Nitro Group Reduction: Synthesis of 4-Amino-3-ethylbenzoic Acid

A crucial step in the utilization of this compound is the selective reduction of the nitro group to an amine, yielding 4-Amino-3-ethylbenzoic acid. This transformation is fundamental as the resulting aniline derivative is a versatile intermediate for the synthesis of a wide range of heterocyclic compounds and other bioactive molecules.[1]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve this compound in ethanol.

  • Carefully add a catalytic amount of 10% Palladium on carbon to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-Amino-3-ethylbenzoic acid.

  • The product can be further purified by recrystallization.

Carboxylic Acid Functionalization: Amide Bond Formation

The carboxylic acid group of this compound and its derivatives, such as 4-Amino-3-ethylbenzoic acid, is readily converted to amides. This reaction is a cornerstone of medicinal chemistry, allowing for the coupling of the benzoic acid scaffold to a wide variety of amine-containing fragments to explore structure-activity relationships (SAR).

Materials:

  • This compound or 4-Amino-3-ethylbenzoic acid

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the benzoic acid derivative (1.0 equivalent) in anhydrous DCM or DMF.

  • Add the desired amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with the reaction solvent.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Application in the Synthesis of Bioactive Molecules: A Case Study

While a specific marketed pharmaceutical directly synthesized from this compound is not prominently documented in publicly available literature, its utility is demonstrated in the synthesis of various research compounds with significant biological activity. For instance, derivatives of aminobenzoic acids are explored as inhibitors of various enzymes and as antimicrobial and cytotoxic agents.

A closely related analogue, 4-(methylamino)-3-nitrobenzoic acid, is a key intermediate in the synthesis of the anticoagulant drug Dabigatran etexilate. The synthetic strategy involves the amidation of the nitrobenzoic acid derivative, followed by reduction of the nitro group and subsequent cyclization to form the core benzimidazole structure.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key synthetic transformations of this compound and a general workflow for the synthesis and evaluation of its derivatives.

Synthetic_Transformations A This compound B 4-Amino-3-ethylbenzoic acid A->B Nitro Reduction (e.g., H2, Pd/C) C Amide Derivatives A->C Amide Coupling B->C Amide Coupling (e.g., EDC, HOBt) D Heterocyclic Scaffolds B->D Cyclization Reactions

Key Synthetic Transformations of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound B Chemical Modification (e.g., Reduction, Amidation) A->B C Purification & Characterization (Chromatography, NMR, MS) B->C D In vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) C->D Test Compound E Data Analysis (e.g., IC50 determination) D->E F Further Optimization E->F Lead Compound Identification

General workflow for synthesis and evaluation of derivatives.

Conclusion

This compound is a foundational building block in pharmaceutical research, offering a versatile and reactive scaffold for the synthesis of novel bioactive molecules. The ability to selectively modify its nitro and carboxylic acid functionalities provides medicinal chemists with a powerful tool to generate libraries of compounds for screening against various therapeutic targets. Further exploration of derivatives of this compound holds significant promise for the discovery of new and effective therapeutic agents.

References

Application Note: A Detailed Protocol for the Nitration of 4-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of 4-ethyl-3-nitrobenzoic acid via the nitration of 4-ethylbenzoic acid. This protocol is intended for use by qualified professionals in a laboratory setting.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a carboxylic acid, a nitro group, and an ethyl-substituted benzene ring, offers multiple sites for chemical modification.[1] The nitro group can be reduced to an amine, and the carboxylic acid can undergo esterification or amidation, making it a versatile building block for more complex molecules.[1] This protocol details a standard and effective method for its preparation.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the nitration of 4-ethylbenzoic acid.

ParameterValueReference
Starting Material4-ethylbenzoic acid[2]
ReagentsConcentrated Nitric Acid, Concentrated Sulfuric Acid[1][2]
ProductThis compound[1][2]
Molecular FormulaC₉H₉NO₄[1]
Molecular Weight195.17 g/mol [1]
Melting Point157.5-158.3 °C[1]
Yield98%[2]

Experimental Protocol

This protocol is adapted from established procedures for the nitration of benzoic acid derivatives.[2][3]

Materials:

  • 4-ethylbenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Dropping funnel

  • Beaker

  • Büchner funnel and vacuum flask

  • Filtration paper

  • Standard laboratory glassware

Procedure:

  • Preparation of the Substrate Solution:

    • In a round-bottom flask, dissolve 4.53 g (30.16 mmol) of 4-ethylbenzoic acid in 24 mL of concentrated sulfuric acid.[2]

    • Cool the mixture to 0°C in an ice-salt bath with continuous stirring.[2]

  • Preparation of the Nitrating Mixture:

    • In a separate beaker, slowly add 12 mL of concentrated nitric acid to an equal volume of concentrated sulfuric acid.[2]

    • Keep this mixture cooled in an ice bath.

  • Nitration Reaction:

    • Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-ethylbenzoic acid.

    • Maintain the reaction temperature at 0°C throughout the addition.[2]

    • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 1.5 hours.[2]

  • Quenching:

    • Carefully and slowly pour the reaction mixture onto crushed ice in a beaker with vigorous stirring.[2][3] A solid precipitate of the crude product will form.[3]

  • Isolation:

    • Collect the solid product by vacuum filtration using a Büchner funnel.[3]

    • Wash the collected solid thoroughly with cold distilled water to remove any residual acid.[2][3]

  • Purification:

    • Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to obtain the pure this compound.[3]

    • Dry the purified product. The expected yield is approximately 5.79 g (98%).[2]

Characterization:

The final product can be characterized by its melting point and spectroscopic methods.

  • ¹H NMR (400 MHz, DMSO-d6): δ 1.23 (3H, t, J = 7.2 Hz), 2.88 (2H, q, J = 7.2 Hz), 7.67 (1H, d, J = 8.0 Hz), 8.15 (1H, dd, J = 1.6, 8.0 Hz), 8.36 (1H, d, J = 1.6 Hz).[2]

Safety Precautions

  • This procedure involves the use of concentrated and corrosive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent overheating and the formation of byproducts or runaway reactions.[3]

  • Handle all chemicals with care and dispose of chemical waste according to institutional guidelines.

Experimental Workflow

Nitration_Workflow Experimental Workflow for the Nitration of 4-Ethylbenzoic Acid cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_substrate Dissolve 4-ethylbenzoic acid in concentrated H2SO4 at 0°C reaction Slowly add nitrating mixture to substrate solution at 0°C and stir for 1.5 hours prep_substrate->reaction prep_nitrating Prepare nitrating mixture (HNO3 + H2SO4) in an ice bath prep_nitrating->reaction quench Pour reaction mixture onto crushed ice reaction->quench isolate Collect precipitate by vacuum filtration and wash quench->isolate purify Recrystallize from ethanol/water isolate->purify characterize Characterize product (Melting Point, NMR) purify->characterize

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Derivatives from 4-Ethyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 4-Ethyl-3-nitrobenzoic acid. This versatile building block, featuring both a carboxylic acid and a nitro group, serves as a valuable precursor for the development of novel compounds with potential therapeutic applications, particularly in oncology.

Introduction and Applications

This compound is an organic compound that has garnered attention in medicinal chemistry due to its potential as a scaffold for the synthesis of biologically active molecules.[1] Derivatives of nitrobenzoic acids have been shown to exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The presence of the ethyl group can enhance the lipophilicity of these derivatives, potentially improving their ability to cross cell membranes and interact with intracellular targets.[1]

The primary applications of this compound derivatives in drug development are currently focused on cancer therapy. Research has indicated that compounds derived from nitrobenzoic acids can inhibit the proliferation and migration of cancer cells in vitro.[1] A notable mechanism of action for a closely related compound, 4-methyl-3-nitrobenzoic acid, involves the inhibition of the Epidermal Growth Factor (EGF)-induced signaling pathway that leads to cancer cell migration.[2] This suggests that derivatives of this compound may also target similar pathways crucial for cancer metastasis.

The synthetic versatility of this compound allows for the generation of a diverse library of compounds through three main reaction pathways:

  • Esterification of the carboxylic acid to produce ester derivatives.

  • Amidation of the carboxylic acid to yield a variety of amide derivatives.

  • Reduction of the nitro group to an amine, which can then be further functionalized.

These derivatization strategies enable the fine-tuning of the molecule's physicochemical properties and biological activity.

Synthetic Workflow

The following diagram illustrates the general synthetic pathways for producing key derivatives from this compound.

G 4-Ethyl-3-nitrobenzoic_acid This compound Ester_Derivative Ester Derivative (e.g., Ethyl 4-ethyl-3-nitrobenzoate) 4-Ethyl-3-nitrobenzoic_acid->Ester_Derivative Esterification (Alcohol, Acid Catalyst) Amide_Derivative Amide Derivative (e.g., N-Alkyl-4-ethyl-3-nitrobenzamide) 4-Ethyl-3-nitrobenzoic_acid->Amide_Derivative Amidation (Amine, Coupling Agent) Amino_Acid_Intermediate 4-Amino-3-ethylbenzoic Acid 4-Ethyl-3-nitrobenzoic_acid->Amino_Acid_Intermediate Nitro Reduction (H₂, Pd/C)

Caption: Synthetic routes for derivatization of this compound.

Experimental Protocols

Synthesis of Ethyl 4-ethyl-3-nitrobenzoate (Esterification)

This protocol describes the Fischer esterification of this compound with ethanol using sulfuric acid as a catalyst. This method is widely applicable for the synthesis of various alkyl esters.

Materials:

  • This compound

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (e.g., 1.0 g, 5.12 mmol) in anhydrous ethanol (20 mL), add concentrated sulfuric acid (0.3 mL) dropwise with stirring.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, concentrate the solution under reduced pressure using a rotary evaporator.

  • Dilute the residue with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography on silica gel if necessary.

ParameterValueReference
Reactant Ratio1 eq. This compoundAdapted from[3]
SolventAnhydrous EthanolAdapted from[3]
CatalystConc. H₂SO₄ (catalytic amount)Adapted from[4]
Reaction Time4-6 hoursAdapted from[3]
TemperatureRefluxAdapted from[4]
Typical Yield85-95%Adapted from[4][5]
Synthesis of N-Benzyl-4-ethyl-3-nitrobenzamide (Amidation)

This protocol outlines the synthesis of an amide derivative via activation of the carboxylic acid with a coupling agent followed by reaction with an amine.

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂) or a suitable coupling agent (e.g., DCC)

  • Benzylamine

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Suspend this compound (e.g., 1.0 g, 5.12 mmol) in dichloromethane (20 mL).

  • Add thionyl chloride (0.45 mL, 6.14 mmol) dropwise and reflux the mixture for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the acid chloride in fresh dichloromethane (20 mL) and cool in an ice bath.

  • Add benzylamine (0.61 mL, 5.63 mmol) and triethylamine (0.86 mL, 6.14 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 3-5 hours.

  • Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

ParameterValueReference
Reactant Ratio1 eq. Acid, 1.2 eq. SOCl₂, 1.1 eq. AmineAdapted from[6]
SolventDichloromethane (DCM)Adapted from[6]
BaseTriethylamine (1.2 eq.)General Protocol
Reaction Time3-5 hoursGeneral Protocol
TemperatureRoom TemperatureGeneral Protocol
Typical Yield70-90%General Protocol
Synthesis of 4-Amino-3-ethylbenzoic Acid (Nitro Reduction)

This protocol describes the catalytic hydrogenation of the nitro group to an amine using palladium on carbon as the catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply

  • Hydrogenation vessel (e.g., Parr apparatus or flask with H₂ balloon)

  • Filter agent (e.g., Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve this compound (e.g., 1.0 g, 5.12 mmol) in methanol (25 mL).

  • Carefully add 10% Pd/C (5-10 mol% of the substrate) to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., to 50 psi) or use a hydrogen balloon.

  • Stir the mixture vigorously at room temperature for 4-8 hours or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the product.

ParameterValueReference
Catalyst10% Palladium on Carbon (5-10 mol%)Adapted from[7]
SolventMethanol or EthanolAdapted from[7]
Hydrogen SourceH₂ gas (balloon or pressurized)Adapted from[7]
Reaction Time4-8 hoursAdapted from[7]
TemperatureRoom TemperatureAdapted from[7]
Typical Yield>90%Adapted from[7]

Signaling Pathway in Cancer Cell Migration

Derivatives of nitrobenzoic acids have shown potential in inhibiting cancer cell migration. A key signaling pathway involved in this process is initiated by the Epidermal Growth Factor Receptor (EGFR). The diagram below illustrates the proposed mechanism of inhibition by nitrobenzoic acid derivatives, based on studies of closely related compounds.[2]

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt, MAPK/ERK) EGFR->Signaling_Cascade Activation Cofilin_P Cofilin-P (Inactive) Signaling_Cascade->Cofilin_P Phosphorylation Cofilin Cofilin (Active) Cofilin_P->Cofilin Dephosphorylation Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization Promotes Cell_Migration Cell Migration Actin_Polymerization->Cell_Migration Leads to 4-Ethyl-3-nitrobenzoic_Derivative 4-Ethyl-3-nitrobenzoic Acid Derivative 4-Ethyl-3-nitrobenzoic_Derivative->Cofilin_P Inhibits Dephosphorylation

Caption: Proposed inhibition of the EGFR-mediated cell migration pathway.

References

Application Notes and Protocols: 4-Ethyl-3-nitrobenzoic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-ethyl-3-nitrobenzoic acid as a versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. Detailed protocols for the synthesis of quinazolinone derivatives are provided, highlighting the key chemical transformations involved.

Introduction

This compound is a valuable building block in synthetic organic chemistry, particularly for the construction of complex heterocyclic scaffolds.[1] Its bifunctional nature, possessing both a carboxylic acid and a nitro group, allows for a range of chemical modifications. The selective reduction of the nitro group to an amine is a key transformation that opens pathways to various aniline derivatives, which are precursors to a multitude of heterocyclic systems.[1] This document outlines the synthetic routes from this compound to quinazolinone derivatives, compounds of significant interest in drug discovery due to their diverse pharmacological activities.

Synthesis of 6-Ethyl-2-substituted-quinazolin-4(3H)-ones

The synthesis of 6-ethyl-2-substituted-quinazolin-4(3H)-ones from this compound is a two-step process. The first step involves the reduction of the nitro group to an amine, yielding 3-amino-4-ethylbenzoic acid. The subsequent step is the cyclization of this intermediate with an appropriate reagent to form the quinazolinone ring.

Step 1: Reduction of this compound to 3-Amino-4-ethylbenzoic Acid

The reduction of the aromatic nitro group is a critical step and can be achieved through various methods. Catalytic hydrogenation is a common and efficient method, often providing high yields of the corresponding amine.[2][3][4]

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas

  • Filtration apparatus (e.g., Celite)

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-4-ethylbenzoic acid. The product can be purified further by recrystallization if necessary.

Quantitative Data for Aromatic Nitro Group Reduction

Starting MaterialReducing AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Aromatic Nitro CompoundsHydrazine HydrateZinc Powder-Room Temp2Good
Aromatic Nitro CompoundsH2Pd/C (0.4 mol%)Water with TPGS-750-MRoom Temp-High[3]
3-Nitrobenzaldehyde-NORIT GAC 12-40Subcritical Water300659[5]
Aromatic Nitro Compounds-Biogenic CuO NanoparticlesWater--74-96[2]
Step 2: Synthesis of 6-Ethyl-2-substituted-quinazolin-4(3H)-ones from 3-Amino-4-ethylbenzoic Acid

The resulting 3-amino-4-ethylbenzoic acid can be cyclized to form various quinazolinone derivatives. The substituent at the 2-position of the quinazolinone ring is determined by the choice of the cyclizing agent.

Protocol 1: Synthesis of 6-Ethylquinazolin-4(3H)-one

This protocol utilizes formamide in the Niementowski reaction to yield the unsubstituted quinazolinone at the 2-position.

Materials:

  • 3-Amino-4-ethylbenzoic acid

  • Formamide

Procedure:

  • In a round-bottom flask, mix 3-amino-4-ethylbenzoic acid (1.0 eq) with an excess of formamide (typically 4-5 eq).[6][7]

  • Heat the reaction mixture at 130-140 °C for 2-4 hours.[8]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 6-ethylquinazolin-4(3H)-one.[6]

Quantitative Data for Quinazolin-4(3H)-one Synthesis from Anthranilic Acid and Formamide

MethodTemperature (°C)Time (h)Yield (%)Reference
Conventional Heating130-135272[8]
Conventional Heating150-160861[7]
Microwave Irradiation--87[7]

Protocol 2: Synthesis of 6-Ethyl-2-methylquinazolin-4(3H)-one

This protocol involves a two-step process starting with the acylation of the amino group followed by cyclization.

Materials:

  • 3-Amino-4-ethylbenzoic acid

  • Acetic anhydride

  • Ammonia solution

Procedure:

  • N-Acetylation: Reflux 3-amino-4-ethylbenzoic acid (1.0 eq) with acetic anhydride (excess) for 1-2 hours to form 3-acetamido-4-ethylbenzoic acid.

  • Cool the reaction mixture and pour it into cold water to precipitate the N-acetylated product. Filter, wash with water, and dry.

  • Cyclization: Heat the 3-acetamido-4-ethylbenzoic acid with an aqueous or alcoholic solution of ammonia in a sealed tube or under reflux to effect cyclization to 6-ethyl-2-methylquinazolin-4(3H)-one.

  • Cool the reaction mixture, and collect the precipitated product by filtration.

  • Recrystallize from a suitable solvent to obtain the pure product.

Logical Workflow for Quinazolinone Synthesis

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization start This compound intermediate 3-Amino-4-ethylbenzoic Acid start->intermediate H2, Pd/C Ethanol product1 6-Ethylquinazolin-4(3H)-one intermediate->product1 Formamide Heat product2 6-Ethyl-2-methylquinazolin-4(3H)-one intermediate->product2 1. Acetic Anhydride 2. Ammonia SignalingPathway cluster_drug Drug Action cluster_pathway Cellular Signaling drug Quinazolinone Derivative rtk Receptor Tyrosine Kinase (RTK) drug->rtk Inhibition pi3k PI3K drug->pi3k Inhibition rtk->pi3k akt Akt pi3k->akt cell_response Cellular Response (Proliferation, Survival) akt->cell_response

References

Application of 4-Ethyl-3-nitrobenzoic Acid in Agrochemical Research: A Scoping Overview

Author: BenchChem Technical Support Team. Date: December 2025

While 4-Ethyl-3-nitrobenzoic acid is recognized as a versatile building block in the synthesis of complex molecules for the agrochemical sector, publicly available literature does not currently detail specific, commercialized agrochemical applications with comprehensive biological data and associated experimental protocols directly stemming from this compound. [1] This document provides a general overview of its potential applications based on the reactivity of its functional groups and the broader context of nitrobenzoic acid derivatives in agrochemical research.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Melting Point 157.5-158.3 °C[1]
Appearance Off-white to light yellow powder

Potential as an Intermediate in Agrochemical Synthesis

This compound possesses two key functional groups, the carboxylic acid and the nitro group, which can be readily modified to generate a diverse range of derivatives for agrochemical screening.[1] The ethyl group also influences the molecule's lipophilicity, which can be crucial for its uptake and transport within target organisms.[1]

Synthesis of Potential Herbicides

Nitroaromatic compounds are precursors to various herbicides. The general strategy involves the reduction of the nitro group to an amine, followed by further derivatization.

Hypothetical Synthesis Pathway for a Urea Herbicide Derivative:

G cluster_0 Synthesis of a Urea Herbicide Derivative Start This compound Step1 Reduction of Nitro Group (e.g., H₂, Pd/C) Start->Step1 Intermediate1 4-Ethyl-3-aminobenzoic acid Step1->Intermediate1 Step2 Conversion to Isocyanate (e.g., Phosgene or equivalent) Intermediate1->Step2 Intermediate2 4-Ethyl-3-isocyanatobenzoic acid Step2->Intermediate2 Step3 Reaction with an Amine (R₂NH) to form Urea Linkage Intermediate2->Step3 Final Potential Urea Herbicide Step3->Final

Caption: Hypothetical workflow for synthesizing a urea-type herbicide.

Potential as a Precursor for Fungicides and Insecticides

The core structure of this compound can be elaborated into various heterocyclic systems known to possess fungicidal or insecticidal properties. For instance, derivatives of benzoic acid have shown antifungal activity.

Experimental Protocols

As no specific agrochemical derivatives of this compound with detailed efficacy data are publicly documented, the following are generalized protocols for key chemical transformations that would be central to a research program aimed at exploring its agrochemical potential.

General Protocol 1: Reduction of the Nitro Group

This procedure outlines the conversion of the nitro group to an amine, a crucial step for creating many bioactive molecules.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas supply

  • Filter agent (e.g., Celite®)

Procedure:

  • In a hydrogenation flask, dissolve this compound in methanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the flask and connect it to a hydrogen gas source.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-Ethyl-3-aminobenzoic acid.

  • The product can be further purified by recrystallization or column chromatography if necessary.

General Protocol 2: Amide Bond Formation

This protocol describes the synthesis of an amide derivative from the carboxylic acid functionality.

Materials:

  • This compound

  • Thionyl chloride or oxalyl chloride

  • An appropriate amine (R-NH₂)

  • A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

Procedure:

  • Suspend this compound in the chosen aprotic solvent.

  • Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.

  • Slowly add thionyl chloride or oxalyl chloride to the suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete (monitor by IR spectroscopy or by quenching a small aliquot with methanol and analyzing by LC-MS).

  • In a separate flask, dissolve the desired amine and the non-nucleophilic base in the aprotic solvent.

  • Cool the amine solution to 0 °C and slowly add the freshly prepared acid chloride solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

Workflow for Amide Synthesis:

G cluster_1 Amide Synthesis Workflow Start This compound Step1 Activation of Carboxylic Acid (e.g., with SOCl₂ or (COCl)₂) Start->Step1 Intermediate 4-Ethyl-3-nitrobenzoyl chloride Step1->Intermediate Step2 Reaction with Amine (R-NH₂) in the presence of a base Intermediate->Step2 Final 4-Ethyl-3-nitrobenzamide Derivative Step2->Final

Caption: General workflow for the synthesis of amide derivatives.

Conclusion

This compound holds theoretical potential as a scaffold for the development of novel agrochemicals. Its chemical reactivity allows for the generation of a wide array of derivatives. However, to fully assess its application in agrochemical research, further studies are required to synthesize and screen a library of its derivatives for herbicidal, fungicidal, and insecticidal activities. The publication of such research, including detailed synthetic procedures and quantitative biological data, would be necessary to move from a hypothetical intermediate to a compound with demonstrated utility in this field.

References

Application Notes and Protocols for the Reduction of 4-Ethyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The reduction of the nitro group in 4-Ethyl-3-nitrobenzoic acid to its corresponding amine, 4-Ethyl-3-aminobenzoic acid, is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals.[1] The presence of both a nitro group and a carboxylic acid on the aromatic ring necessitates a selective reduction method that will not affect the carboxylic acid functionality. This document outlines several established protocols for this conversion, providing detailed experimental procedures and a comparison of their advantages and disadvantages.

Key Reduction Protocols

Several methods are effective for the selective reduction of the nitro group in this compound. The choice of protocol may depend on factors such as available equipment, desired reaction scale, and sensitivity of other functional groups. The most common and effective methods include catalytic hydrogenation, metal/acid reductions, and transfer hydrogenation.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often high-yielding method for the reduction of nitro groups.[2] This method typically involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C).

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Ethyl-3-aminobenzoic acid. The product can be further purified by recrystallization if necessary.

Workflow for Catalytic Hydrogenation

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Isolation A Dissolve this compound in solvent B Add 10% Pd/C catalyst A->B C Purge with N2 then H2 B->C D Pressurize with H2 (1-4 atm) C->D E Stir at room temperature D->E F Monitor by TLC/HPLC E->F G Filter through celite to remove catalyst F->G H Concentrate filtrate G->H I Purify by recrystallization H->I J J I->J Final Product: 4-Ethyl-3-aminobenzoic acid

Caption: General workflow for the catalytic hydrogenation of this compound.

Metal and Acid Reduction

The use of metals such as iron (Fe) or tin (Sn) in the presence of an acid is a classic and reliable method for nitro group reduction.[2][3] The Bechamp reduction, which uses iron and hydrochloric acid, is a particularly mild and less toxic option.[4]

Experimental Protocol (Fe/HCl):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a mixture of ethanol and water.

  • Reagent Addition: Add iron powder (excess, typically 3-5 eq) to the suspension. Heat the mixture to reflux and then add concentrated hydrochloric acid (catalytic amount) dropwise.

  • Reaction: Continue to reflux the reaction mixture with vigorous stirring. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter through celite to remove the iron residues.

  • Isolation: Adjust the pH of the filtrate to be basic (pH 8-9) with a suitable base (e.g., sodium carbonate solution). This will precipitate the product. The solid product can be collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent like ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Transfer Hydrogenation

Transfer hydrogenation is a convenient alternative to using hydrogen gas. In this method, a hydrogen donor molecule, such as ammonium formate or hydrazine, is used in the presence of a catalyst.

Experimental Protocol (Ammonium Formate/Pd-C):

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Add 10% Pd/C (typically 5-10 mol%).

  • Hydrogen Donor Addition: Add ammonium formate (excess, typically 3-6 eq) in portions to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired product.

Comparison of Protocols

ProtocolReducing Agent/CatalystSolventTemperatureAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Pd/CEthanol, MethanolRoom Temp.High yield, clean reaction, easy product isolation.Requires specialized hydrogenation equipment, handling of flammable H₂ gas.
Metal/Acid Reduction Fe/HCl or SnCl₂Ethanol/Water, Acetic AcidRefluxInexpensive reagents, reliable method.[5][6]Can require harsh acidic conditions, work-up can be tedious to remove metal salts.[7]
Transfer Hydrogenation Ammonium Formate/Pd-CMethanol, EthanolRoom Temp. to RefluxAvoids the use of H₂ gas, mild reaction conditions.[7]Can be more expensive than metal/acid methods.

Signaling Pathway and Logical Relationships

The reduction of the nitro group to an amine proceeds through a series of intermediates. The generally accepted pathway involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine, and finally to the amine.

Reduction Pathway

G Start This compound (Ar-NO2) Intermediate1 Nitroso Intermediate (Ar-NO) Start->Intermediate1 + 2e-, + 2H+ Intermediate2 Hydroxylamine Intermediate (Ar-NHOH) Intermediate1->Intermediate2 + 2e-, + 2H+ End 4-Ethyl-3-aminobenzoic acid (Ar-NH2) Intermediate2->End + 2e-, + 2H+

Caption: Stepwise reduction of the nitro group to an amine.

The reduction of this compound to 4-Ethyl-3-aminobenzoic acid can be achieved through several reliable methods. Catalytic hydrogenation offers a clean and efficient route but requires specialized equipment. Metal/acid reductions are cost-effective but may involve harsher conditions and more complex work-up procedures. Transfer hydrogenation provides a milder alternative to direct hydrogenation. The choice of the most suitable protocol will depend on the specific requirements of the synthesis, including scale, available resources, and purity requirements. It is recommended to perform small-scale trial reactions to optimize the conditions for the desired outcome.

References

Application Notes and Protocols for the Esterification of 4-Ethyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the esterification of 4-Ethyl-3-nitrobenzoic acid. This compound serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical agents. The protocols provided are based on established esterification methods for structurally similar aromatic nitro-compounds and are intended to serve as a robust starting point for reaction optimization.

Introduction

This compound is a substituted aromatic carboxylic acid containing both an ethyl and a nitro group. The carboxylic acid moiety can be readily converted to an ester, a key transformation for protecting the acid functionality, modifying solubility, and enabling further synthetic manipulations. The resulting esters are often crucial intermediates in the development of complex molecular architectures. The most common and direct method for this transformation is the Fischer-Speier esterification, an acid-catalyzed reaction between the carboxylic acid and an alcohol.

Key Esterification Strategies

Two primary methods are presented for the esterification of this compound: the classical Fischer-Speier esterification under thermal conditions and a modern microwave-assisted approach, which can offer significant rate enhancement.

1. Fischer-Speier Esterification: This equilibrium-controlled reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] The use of a large excess of the alcohol helps to drive the equilibrium towards the formation of the ester.[1]

2. Microwave-Assisted Esterification: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes. This method is particularly useful for high-throughput synthesis and process optimization.

Data Presentation: Esterification of Analogous Nitrobenzoic Acids

Table 1: Conventional Fischer Esterification of Nitrobenzoic Acids

Carboxylic AcidAlcoholCatalystTemperature (°C)Time (h)Yield (%)Reference
4-Nitrobenzoic AcidEthanolH₂SO₄Reflux1-375-98[3]
3-Nitrobenzoic AcidMethanolH₂SO₄Reflux1High[4]
4-Nitrobenzoic AcidEthanolAmmonium Hydrogen Sulfate80-95.5[5]
4-Nitrobenzoic AcidEthanolHexafluoropropanesulfonic acid hydrate80-94.5[6]

Table 2: Alternative Esterification Methods for 4-Nitrobenzoic Acid

MethodAlcoholCatalyst/ConditionsTemperature (°C)TimeYield (%)Reference
Microwave-AssistedEthanolH-MOR / H-HEU-M Zeolites802 h67[7]
Ultrasound-AssistedEthanol37 kHz, 330 W802 h~60[7]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Ethanol

This protocol describes the synthesis of ethyl 4-ethyl-3-nitrobenzoate using a conventional acid-catalyzed method.

Materials:

  • This compound

  • Anhydrous Ethanol (large excess, e.g., 10-20 equivalents)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.1-0.2 equivalents)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound in a large excess of anhydrous ethanol.

  • Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC, typically after several hours), allow the mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.[8] Be cautious of CO₂ evolution.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-ethyl-3-nitrobenzoate.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Microwave-Assisted Esterification of this compound with Ethanol

This protocol provides an accelerated method for the synthesis of ethyl 4-ethyl-3-nitrobenzoate.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Microwave reactor with sealed vessels

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a microwave-safe sealed vessel, combine this compound, an excess of ethanol, and a catalytic amount of concentrated sulfuric acid.

  • Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a set temperature (e.g., 80-120°C) for a specified time (e.g., 10-30 minutes). Reaction conditions should be optimized for the specific instrument and scale.

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.

Mandatory Visualizations

Fischer Esterification Mechanism

Fischer_Esterification cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation RCOOH R-C(=O)OH Protonated_RCOOH R-C(=[O+]H)OH RCOOH->Protonated_RCOOH + H⁺ H+ H⁺ Protonated_RCOOH2 R-C(=[O+]H)OH Tetrahedral_Intermediate R-C(OH)(O[H]R')-O[H] Protonated_RCOOH2->Tetrahedral_Intermediate + R'-OH ROH R'-OH Tetrahedral_Intermediate2 R-C(OH)(O[H]R')-O[H] Protonated_Intermediate R-C(O[H]₂)⁺(OH)-OR' Tetrahedral_Intermediate2->Protonated_Intermediate Intramolecular Proton Transfer Protonated_Intermediate2 R-C(O[H]₂)⁺(OH)-OR' Protonated_Ester R-C(=[O+]H)OR' Protonated_Intermediate2->Protonated_Ester - H₂O H2O H₂O Protonated_Ester2 R-C(=[O+]H)OR' Ester R-C(=O)OR' Protonated_Ester2->Ester - H⁺ H+2 H⁺

Caption: Mechanism of the Fischer-Speier Esterification.

General Experimental Workflow

Experimental_Workflow A Reaction Setup: This compound, Alcohol, Acid Catalyst B Heating: Conventional Reflux or Microwave Irradiation A->B C Work-up: Solvent Removal B->C D Extraction & Washing: Ethyl Acetate, NaHCO₃, Brine C->D E Drying: Anhydrous Na₂SO₄ D->E F Purification: Solvent Evaporation E->F G Further Purification (Optional): Column Chromatography or Recrystallization F->G H Characterization: NMR, IR, MS G->H

Caption: General workflow for the esterification of this compound.

References

Application Notes and Protocols: 4-Ethyl-3-nitrobenzoic Acid as a Research Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3-nitrobenzoic acid is a versatile bifunctional molecule that serves as a crucial intermediate in the synthesis of a wide array of complex organic compounds. Its structure, featuring a carboxylic acid and a nitro group on an ethyl-substituted benzene ring, offers two distinct and reactive sites for chemical modification.[1] This makes it a valuable building block in the development of novel pharmaceuticals, agrochemicals, dyes, and polymers.[1] The presence of the electron-withdrawing nitro group and the lipophilic ethyl group also imparts specific physicochemical properties that can be advantageous in drug design and material science.[1]

These application notes provide an overview of the key chemical transformations involving this compound and detailed protocols for its use as a synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its identification, characterization, and application in various experimental settings.

PropertyValue
CAS Number 103440-95-5
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol [1]
Melting Point 157.5-158.3 °C[1]
SMILES CCC1=C(C=C(C=C1)C(=O)O)--INVALID-LINK--[O-]
IUPAC Name This compound

Key Synthetic Applications

The utility of this compound as a chemical intermediate stems from the reactivity of its two functional groups: the nitro group and the carboxylic acid.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group (NH₂) to form 4-ethyl-3-aminobenzoic acid. This transformation is a gateway to the synthesis of various aniline derivatives, which are common scaffolds in many biologically active molecules.[1]

  • Modification of the Carboxylic Acid Group: The carboxylic acid moiety can readily undergo esterification to form esters or amidation to form amides. These reactions are fundamental in creating diverse libraries of compounds for screening in drug discovery and materials science.[1]

The following sections provide detailed experimental protocols for these key transformations.

Experimental Protocols

Protocol 1: Reduction of this compound to 4-Ethyl-3-aminobenzoic Acid

This protocol describes the catalytic hydrogenation of this compound to yield 4-ethyl-3-aminobenzoic acid. The procedure is adapted from established methods for the reduction of substituted nitrobenzoic acids, which consistently demonstrate high yields.

Materials:

  • This compound

  • Ethanol (95%)

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Hydrogen gas (H₂)

  • Filter aid (e.g., Celite®)

  • Rotary evaporator

  • Hydrogenation apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound in 95% ethanol.

  • Carefully add a catalytic amount of 10% Pd/C (typically 1-5 mol% of the substrate).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with a small amount of ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is 4-ethyl-3-aminobenzoic acid. The product can be further purified by recrystallization if necessary.

Expected Yield: Based on analogous reductions of nitrobenzoic acids, the expected yield for this reaction is typically high, in the range of 90-98%.

Protocol 2: Esterification of this compound to Ethyl 4-Ethyl-3-nitrobenzoate

This protocol details the Fischer esterification of this compound with ethanol to produce ethyl 4-ethyl-3-nitrobenzoate. This method is widely used for the esterification of aromatic carboxylic acids and generally provides good to excellent yields.

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reflux apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound and an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops to ~5 mol%) to the mixture.

  • Heat the reaction mixture to reflux and maintain the temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-ethyl-3-nitrobenzoate.

  • The product can be purified by column chromatography or recrystallization if necessary.

Quantitative Data for Analogous Esterifications:

ReactantProductCatalyst/ConditionsYield
4-Nitrobenzoic acidEthyl 4-nitrobenzoateVarious acid catalysts75-98%[2]
3-Nitrobenzoic acidEthyl 3-nitrobenzoateHexafluoropropanesulfonic acid hydrate in toluene/ethanol94.7%[3]

Visualizing Synthetic Pathways

The following diagrams illustrate the logical workflow for the key synthetic transformations of this compound.

Synthesis_Workflow A This compound B 4-Ethyl-3-aminobenzoic acid A->B Reduction (e.g., H₂, Pd/C) C Ethyl 4-ethyl-3-nitrobenzoate A->C Esterification (e.g., EtOH, H⁺) D Amide Derivatives A->D Amidation (e.g., Amine, Coupling Agent) E Further Synthetic Modifications (e.g., Heterocycle Formation) B->E C->E D->E

Caption: Key synthetic transformations of this compound.

Experimental_Workflow_Reduction Start Start: this compound Step1 Dissolve in Ethanol Add Catalyst (e.g., Pd/C) Start->Step1 Step2 Hydrogenation (H₂ atmosphere) Step1->Step2 Step3 Filter to remove catalyst Step2->Step3 Step4 Remove solvent (Rotary Evaporation) Step3->Step4 End Product: 4-Ethyl-3-aminobenzoic acid Step4->End

Caption: Experimental workflow for the reduction of this compound.

Applications in Drug Discovery and Bioactive Molecule Synthesis

While specific examples detailing the use of this compound in the synthesis of marketed drugs are not prevalent in the reviewed literature, the structural motif of aminobenzoic acid derivatives is common in many pharmaceuticals. For instance, derivatives of the closely related 4-amino-3-nitrobenzoic acid have been investigated for their potential as anti-inflammatory and analgesic medications.[4] The reduction product of this compound, 4-ethyl-3-aminobenzoic acid, provides a valuable scaffold for generating libraries of compounds for screening against various biological targets. The ethyl group can modulate lipophilicity and binding interactions within protein targets, making this intermediate particularly interesting for lead optimization studies in drug development.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic chemistry. The reliable and high-yielding protocols for the transformation of its nitro and carboxylic acid functionalities make it an attractive starting material for the synthesis of a diverse range of complex molecules. The application notes and protocols provided herein offer a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors, particularly in the fields of pharmaceutical development and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Ethyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Ethyl-3-nitrobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and optimize experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data-driven insights to enhance the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the nitration of 4-ethylbenzoic acid.

Issue IDProblemPotential CausesRecommended Solutions
YLD-01 Low Yield of this compound Incomplete reaction due to insufficient reaction time or low temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred for an adequate duration at the recommended temperature.
Suboptimal ratio of nitrating agents (nitric acid and sulfuric acid).Use a carefully measured excess of the nitrating mixture. A typical molar ratio of nitric acid to 4-ethylbenzoic acid is around 1.1 to 1.5.
Loss of product during workup and purification.Ensure complete precipitation of the product by pouring the reaction mixture into a sufficient volume of ice water. Use ice-cold solvents for washing the precipitate to minimize product loss.
PUR-01 Presence of Impurities (Isomeric Byproducts) Formation of 4-ethyl-2-nitrobenzoic acid due to the ortho-directing effect of the ethyl group.Maintain a low reaction temperature (0-5 °C) to favor the thermodynamically more stable 3-nitro isomer over the sterically hindered 2-nitro isomer.
Over-nitration leading to the formation of dinitro derivatives.Control the reaction temperature strictly. Add the nitrating mixture dropwise to avoid localized overheating. Use a slight excess of the nitrating agent, as a large excess can promote dinitration.
RXN-01 Reaction Mixture Turns Dark Brown or Black Oxidation of the ethyl group by the nitrating mixture.Maintain a low reaction temperature. Ensure the nitrating mixture is added slowly and with efficient stirring to dissipate heat.
Runaway reaction due to poor temperature control.Immediately cool the reaction vessel in an ice-salt bath. If the reaction becomes uncontrollable, it should be quenched by carefully and slowly pouring it into a large volume of ice.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method is the electrophilic aromatic substitution of 4-ethylbenzoic acid using a nitrating mixture, which typically consists of concentrated nitric acid and concentrated sulfuric acid.[1]

Q2: How do the directing effects of the ethyl and carboxylic acid groups influence the reaction?

A2: The ethyl group is an activating group that directs incoming electrophiles to the ortho and para positions. The carboxylic acid group is a deactivating group that directs to the meta position. In 4-ethylbenzoic acid, the position ortho to the ethyl group is also meta to the carboxylic acid group (the 3-position), making it the most favorable site for nitration.

Q3: What is the role of sulfuric acid in the nitrating mixture?

A3: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the benzene ring.

Q4: How does reaction temperature affect the product distribution?

A4: Lower temperatures (e.g., 0-5 °C) generally improve the regioselectivity of the reaction, favoring the formation of the desired this compound. Higher temperatures can lead to an increase in the formation of the 4-ethyl-2-nitrobenzoic acid isomer and dinitrated byproducts.

Q5: What are the key safety precautions for this synthesis?

A5: This reaction is highly exothermic and involves the use of corrosive and strong oxidizing acids. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Maintain strict temperature control and add the nitrating mixture slowly to prevent a runaway reaction.

  • Quench the reaction by slowly adding it to ice water with vigorous stirring.

Experimental Protocol: Nitration of 4-Ethylbenzoic Acid

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-Ethylbenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-ethylbenzoic acid in 25 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.

  • Preparation of the Nitrating Mixture: In a separate beaker, slowly add 4.0 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 4-ethylbenzoic acid over 20-30 minutes. Ensure the internal temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30-60 minutes. The progress of the reaction can be monitored by TLC.

  • Workup: Slowly pour the reaction mixture over approximately 200 g of crushed ice with vigorous stirring. The crude this compound will precipitate as a solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with several portions of cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield and purity of this compound, based on established principles of electrophilic aromatic substitution and data from analogous reactions.

ParameterConditionExpected Yield of this compoundExpected PurityRationale
Temperature 0-5 °CHighHighFavors the desired 3-nitro isomer and minimizes side reactions such as over-nitration and oxidation.
15-25 °CModerate to HighModerateIncreased formation of the 2-nitro isomer and potential for dinitration.
> 30 °CLow to ModerateLowSignificant increase in byproduct formation, including dinitrated compounds and oxidation products.
Nitric Acid (molar equivalents) 1.1 eq.Moderate to HighHighSufficient for mononitration while minimizing the risk of over-nitration.
1.5 eq.HighModerate to HighHigher conversion of starting material, with a slightly increased risk of dinitration.
> 2.0 eq.VariableLowSignificant formation of dinitrated byproducts is expected.
Reaction Time 30 minutesModerateHighMay result in incomplete conversion of the starting material.
60 minutesHighHighGenerally sufficient for complete mononitration under optimal conditions.
> 90 minutesHighModerateIncreased risk of side reactions if the reaction is left for an extended period after completion.

Visualizations

The following diagrams illustrate the key chemical and logical pathways involved in the synthesis of this compound.

Synthesis_Pathway 4-Ethylbenzoic Acid 4-Ethylbenzoic Acid This compound This compound 4-Ethylbenzoic Acid->this compound Electrophilic Aromatic Substitution Byproducts Byproducts 4-Ethylbenzoic Acid->Byproducts Side Reactions Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitronium Ion (NO2+) Nitronium Ion (NO2+) Nitrating Mixture (HNO3/H2SO4)->Nitronium Ion (NO2+) Generation Nitronium Ion (NO2+)->this compound Nitronium Ion (NO2+)->Byproducts

Synthesis Pathway for this compound

Troubleshooting_Workflow cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Corrective Action Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Product Loss Product Loss Low Yield->Product Loss High Impurity High Impurity Over-nitration Over-nitration High Impurity->Over-nitration Isomer Formation Isomer Formation High Impurity->Isomer Formation Increase Reaction Time Increase Reaction Time Incomplete Reaction->Increase Reaction Time Optimize Temperature Optimize Temperature Side Reactions->Optimize Temperature Refine Workup Refine Workup Product Loss->Refine Workup Adjust Reagent Ratio Adjust Reagent Ratio Over-nitration->Adjust Reagent Ratio Isomer Formation->Optimize Temperature

Troubleshooting Workflow for Synthesis Issues

Logical_Relationships Reaction Temperature Reaction Temperature Yield Yield Reaction Temperature->Yield affects Purity Purity Reaction Temperature->Purity affects Side Product Formation Side Product Formation Reaction Temperature->Side Product Formation influences Nitrating Agent Concentration Nitrating Agent Concentration Nitrating Agent Concentration->Yield affects Nitrating Agent Concentration->Side Product Formation influences Reaction Time Reaction Time Reaction Time->Yield affects Side Product Formation->Purity

Key Parameter Relationships in the Synthesis

References

Technical Support Center: Purification of Crude 4-Ethyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-Ethyl-3-nitrobenzoic acid by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid organic compounds. The principle is based on the differential solubility of the desired compound and its impurities in a selected solvent at different temperatures.[1] An ideal solvent will dissolve the crude this compound completely at an elevated temperature but only sparingly at low temperatures. As the hot, saturated solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals. The impurities remain dissolved in the solvent (mother liquor) and are separated by filtration.[1]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: A suitable solvent for recrystallization should:

  • Not react chemically with the compound.[2]

  • Dissolve the compound well at high temperatures and poorly at low temperatures.[2]

  • Either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).[2]

  • Have a relatively low boiling point for easy removal from the purified crystals.[2]

For this compound, polar organic solvents are generally a good starting point. Ethanol, methanol, or a mixed solvent system like ethanol-water are often effective for nitrobenzoic acid derivatives.[3][4]

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point of pure this compound is in the range of 157.5-158.3 °C.[5] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.

Troubleshooting Guide

Q4: My this compound is not dissolving in the hot solvent. What should I do?

A4: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent sequentially until the solid dissolves completely.[6]

  • Inappropriate Solvent: The chosen solvent may not be suitable for dissolving your compound, even at elevated temperatures. You may need to select a different solvent or use a co-solvent system.

  • Insoluble Impurities: Your crude sample may contain insoluble impurities. If a significant portion of the solid dissolves but some particles remain, you should perform a hot filtration to remove them before allowing the solution to cool.[1]

Q5: Crystals of this compound are not forming upon cooling. What is the problem?

A5: The absence of crystal formation is a common issue, often due to:

  • Too Much Solvent: The most frequent cause is using an excess of solvent, which keeps the compound dissolved even at low temperatures.[7] To remedy this, you can evaporate some of the solvent to concentrate the solution and then attempt to cool it again.[7]

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility at that temperature. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

    • Add a "seed crystal" of pure this compound to the solution. The seed crystal acts as a template for further crystallization.[6]

  • Cooling Too Rapidly: Very rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q6: My product has "oiled out" instead of forming crystals. How can I fix this?

A6: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the impure compound.[7] To address this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point and then cool the solution slowly.[8]

  • Slow Cooling: Allow the solution to cool at a much slower rate. This can be achieved by insulating the flask.

  • Change Solvent: If the problem persists, a different recrystallization solvent with a lower boiling point may be necessary.

Q7: The yield of my purified this compound is very low. What are the possible reasons?

A7: A low recovery of the purified product can be attributed to several factors:

  • Using Too Much Solvent: As mentioned earlier, an excessive volume of solvent will retain a larger amount of your product in the mother liquor.[3]

  • Premature Crystallization: If the compound crystallizes during hot filtration, you will lose a portion of your product. Ensure the funnel and receiving flask are pre-heated to prevent this.[3]

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently, typically in an ice bath, to maximize the precipitation of the product before filtration.[6]

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.

Quantitative Data

Table 1: Solubility of 3-Nitrobenzoic Acid in Various Solvents at Different Temperatures [9]

Temperature (K)Methanol (mol/L)Ethanol (mol/L)Ethyl Acetate (mol/L)Acetonitrile (mol/L)Dichloromethane (mol/L)Toluene (mol/L)Water (mol/L)
273.151.9480.68471.6110.16380.10320.034-
283.15---0.640.450.16880.4675
293.152.3510.94741.9743.18121.50180.25475-
303.15-1.334-3.6061.72180.68810.8985
313.152.7571.9562.98713.6765.1041.191-
323.15-3.119-4.922.78841.27331.5225

Data presented here is for 3-nitrobenzoic acid and should be used as an estimation for this compound.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the general steps for the purification of crude this compound using a single solvent recrystallization method, with ethanol being a common choice.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., ethanol) to create a slurry.[1]

    • Gently heat the mixture on a hot plate while stirring.

    • Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield.[1]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a stemless glass funnel.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.[1]

  • Crystallization:

    • Remove the flask from the heat source and cover it.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[6]

  • Isolation and Washing:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering soluble impurities.

  • Drying:

    • Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying on the filter paper, in a desiccator, or in a vacuum oven at a low temperature.

  • Analysis:

    • Determine the mass of the dry, purified crystals to calculate the percent recovery.

    • Measure the melting point of the purified this compound to assess its purity.

Visualizations

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation & Analysis A Crude this compound B Add minimum hot solvent A->B C Dissolve crude solid B->C D Insoluble impurities present? C->D E Hot Gravity Filtration D->E Yes F Cool solution slowly D->F No E->F G Induce crystallization (if necessary) F->G H Cool in ice bath G->H I Vacuum Filtration H->I J Wash with ice-cold solvent I->J K Dry purified crystals J->K L Analyze purity (Melting Point) K->L

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 4-Ethyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Ethyl-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for the synthesis of this compound is through the electrophilic nitration of 4-ethylbenzoic acid. This reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid at controlled temperatures.

Q2: What are the primary impurities encountered in the synthesis of this compound?

A2: The main impurities that can arise during the synthesis are:

  • Unreacted Starting Material: 4-Ethylbenzoic acid

  • Isomeric Byproduct: 4-Ethyl-2-nitrobenzoic acid

  • Dinitrated Byproduct: 4-Ethyl-3,5-dinitrobenzoic acid

The formation and proportion of these impurities are highly dependent on the reaction conditions.

Q3: How can the formation of these impurities be minimized?

A3: Careful control of reaction parameters is crucial.

  • To minimize unreacted starting material , ensure the reaction goes to completion by monitoring with techniques like Thin Layer Chromatography (TLC).

  • To reduce the formation of the isomeric byproduct (4-ethyl-2-nitrobenzoic acid) , maintaining a low reaction temperature is critical. The ethyl group is an ortho-, para-director, but the carboxylic acid group is a meta-director. While the desired product is the 3-nitro isomer, some ortho-nitration can occur.

  • To prevent the formation of the dinitrated byproduct (4-ethyl-3,5-dinitrobenzoic acid) , it is essential to avoid an excess of the nitrating agent and to maintain a low reaction temperature. Over-nitration is more likely to occur at elevated temperatures.

Q4: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A4: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating and quantifying the desired product from its impurities. A reverse-phase C18 column with a mobile phase consisting of acetonitrile and acidified water is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for the analysis of volatile derivatives of the product and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools for structural elucidation and can help in identifying the different isomers based on the chemical shifts and coupling constants of the aromatic protons and the ethyl group protons.

  • Infrared (IR) Spectroscopy: IR can be used to confirm the presence of the key functional groups (carboxylic acid, nitro group, and the substitution pattern on the aromatic ring).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Monitor the reaction progress using TLC until the starting material (4-ethylbenzoic acid) is consumed.
Product loss during workup and purification.Ensure proper pH adjustment during extraction and use appropriate solvents for recrystallization to minimize solubility losses.
High Level of Unreacted 4-Ethylbenzoic Acid Insufficient nitrating agent or short reaction time.Use a slight excess of the nitrating agent and ensure the reaction is stirred for an adequate amount of time, monitoring by TLC.
Reaction temperature is too low.While low temperatures are generally favored to prevent side reactions, extremely low temperatures may slow down the reaction rate significantly. Maintain the recommended temperature range.
Presence of Significant Amounts of 4-Ethyl-2-nitrobenzoic Acid (Isomeric Impurity) Reaction temperature is too high.Maintain a strict low-temperature profile (e.g., 0-5 °C) during the addition of the nitrating agent.
Inefficient mixing.Ensure vigorous stirring throughout the reaction to maintain a homogenous temperature and concentration of reactants.
Detection of 4-Ethyl-3,5-dinitrobenzoic Acid (Dinitrated Impurity) Excess of nitrating agent.Use a carefully controlled stoichiometry of the nitrating agent (close to a 1:1 molar ratio with the starting material).
Reaction temperature is too high.Elevated temperatures promote dinitration. Strict temperature control is essential.
Difficulty in Purifying the Final Product Presence of multiple impurities with similar polarities.Employ fractional recrystallization with different solvent systems. For challenging separations, preparative HPLC may be necessary.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 4-Ethylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 4-ethylbenzoic acid to chilled concentrated sulfuric acid while stirring until completely dissolved. Maintain the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 4-ethylbenzoic acid over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with constant stirring.

  • The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

HPLC Method for Impurity Profiling

This method provides a baseline for the separation of this compound from its common impurities.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water containing 0.1% phosphoric acid (or formic acid for MS compatibility). A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve a sample of the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Preparation of Impurity Standards: For accurate quantification, it is recommended to synthesize or procure standards of the potential impurities (4-ethylbenzoic acid, 4-ethyl-2-nitrobenzoic acid, and 4-ethyl-3,5-dinitrobenzoic acid).

Data Presentation

The following table provides a hypothetical summary of how reaction temperature can influence the impurity profile in the synthesis of this compound. This data is for illustrative purposes and actual results may vary.

Reaction Temperature (°C) This compound (%) 4-Ethylbenzoic acid (%) 4-Ethyl-2-nitrobenzoic acid (%) 4-Ethyl-3,5-dinitrobenzoic acid (%)
0 - 59523<0.1
10 - 1590181
20 - 2580<1155

Visualization

Troubleshooting Workflow for Impurity Analysis

The following diagram illustrates a logical workflow for identifying and addressing common impurities during the synthesis of this compound.

Troubleshooting_Workflow cluster_impurities Impurity Identification cluster_solutions Troubleshooting Actions start Analyze Crude Product by HPLC check_impurities Identify Impurity Peaks start->check_impurities unreacted Unreacted 4-Ethylbenzoic Acid check_impurities->unreacted Peak matches starting material Rt isomer Isomeric Impurity (4-Ethyl-2-nitrobenzoic acid) check_impurities->isomer Isomeric peak detected dinitrated Dinitrated Impurity (4-Ethyl-3,5-dinitrobenzoic acid) check_impurities->dinitrated Dinitrated peak detected solution_unreacted Increase reaction time or check stoichiometry of nitrating agent unreacted->solution_unreacted solution_isomer Lower reaction temperature and improve mixing isomer->solution_isomer solution_dinitrated Reduce amount of nitrating agent and strictly control temperature dinitrated->solution_dinitrated end_node Implement Corrective Actions and Re-analyze solution_unreacted->end_node solution_isomer->end_node solution_dinitrated->end_node

Caption: Troubleshooting workflow for impurity identification and resolution.

Troubleshooting common issues in nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of nitrobenzoic acid isomers. The information is tailored for researchers, scientists, and drug development professionals to help optimize experimental outcomes.

Troubleshooting Guides & FAQs

This section is organized by the specific nitrobenzoic acid isomer and addresses common problems in a question-and-answer format.

m-Nitrobenzoic Acid Synthesis

The synthesis of m-nitrobenzoic acid is primarily achieved through the direct nitration of benzoic acid.

Q1: Why is my yield of m-nitrobenzoic acid lower than expected?

A1: Low yields can be attributed to several factors:

  • Inadequate Nitrating Mixture: The concentration of the nitrating mixture (concentrated nitric and sulfuric acids) is crucial for generating the necessary nitronium ions (NO₂⁺). Using dilute acids will lead to significantly lower yields.[1][2]

  • Suboptimal Reaction Temperature: The reaction is typically conducted between 0°C and 30°C.[1][2] Temperatures that are too low may result in an incomplete reaction, while higher temperatures can promote the formation of unwanted side products.[1][2][3]

  • Insufficient Reaction Time: The nitration of benzoic acid generally requires several hours to reach completion.[1][2] Inadequate reaction time will result in a significant amount of unreacted starting material.

Q2: My product contains significant amounts of o- and p-nitrobenzoic acid. How can I improve the regioselectivity?

A2: While the carboxylic acid group is a meta-director, the formation of ortho and para isomers can occur. To enhance the yield of the meta isomer:

  • Maintain Low Temperatures: Keeping the reaction temperature consistently low (ideally between 0°C and 5°C) can suppress the formation of the ortho isomer.[4] The carboxylic acid group directs incoming electrophiles to the meta position, and lower temperatures favor the kinetically controlled product.[5]

  • Controlled Addition of Nitrating Mixture: A slow, controlled addition of the nitrating mixture to the benzoic acid solution helps to maintain the desired temperature and minimize localized overheating, which can lead to the formation of undesired isomers.

Q3: I am observing the formation of dinitro- or trinitro-benzoic acid. What is causing this?

A3: Over-nitration is a common side reaction that occurs under harsh reaction conditions.[1][2] To prevent this:

  • Avoid High Temperatures: Elevated temperatures increase the rate of reaction and can lead to multiple nitration events on the aromatic ring.[1][2]

  • Limit Reaction Time: Prolonged exposure to the nitrating mixture, even at the correct temperature, can result in over-nitration.[1][2] Monitor the reaction progress to determine the optimal endpoint.

  • Use Appropriate Acid Concentrations: While concentrated acids are necessary, using fuming nitric acid can increase the risk of dinitration.[6]

Q4: The final product is difficult to purify. What are the best practices for purification?

A4: Purification of m-nitrobenzoic acid typically involves recrystallization.

  • Recrystallization Solvent: Water is a common and effective solvent for recrystallization.[7] The product can also be recrystallized from 1% aqueous hydrochloric acid.[8]

  • "Oiling Out": If the product "oils out" during recrystallization, it may be due to the solution being too concentrated or cooled too rapidly. Ensure the crude product is fully dissolved in the minimum amount of hot solvent and allow it to cool slowly.[9]

  • Washing: After filtration, wash the crystals with cold water to remove any residual acid from the nitrating mixture.[4][10]

o-Nitrobenzoic Acid Synthesis

The direct nitration of benzoic acid yields very little of the o-isomer. Therefore, the more common route is the oxidation of o-nitrotoluene.[9][11]

Q1: My oxidation of o-nitrotoluene to o-nitrobenzoic acid has a low yield. What are the possible reasons?

A1: Low yields in this oxidation can stem from:

  • Incomplete Reaction: Ensure the reaction is refluxed for the recommended duration (e.g., 6 hours) and the temperature is consistently maintained.[9]

  • Poor Quality of Starting Materials: The purity of the o-nitrotoluene and the oxidizing agent is critical. Impurities can interfere with the oxidation process.[9]

  • Suboptimal Oxidizing Agent Concentration: The concentration of the oxidizing agent, such as nitric acid, is crucial. If it's too dilute, the reaction may be slow or incomplete. If it's too concentrated, it can lead to a violent reaction and product degradation.[9]

Q2: My final product is contaminated with p-nitrobenzoic acid. How can this be avoided?

A2: The presence of the para-isomer is likely due to isomeric impurities in the starting o-nitrotoluene. The nitration of toluene produces both ortho and para isomers. To minimize this contamination, it is recommended to purify the o-nitrotoluene by fractional distillation before proceeding with the oxidation.[9]

p-Nitrobenzoic Acid Synthesis

Similar to the ortho isomer, p-nitrobenzoic acid is typically synthesized by the oxidation of p-nitrotoluene.[12]

Q1: The oxidation of p-nitrotoluene is not proceeding to completion. What should I check?

A1: Incomplete oxidation can be due to:

  • Insufficient Reflux Time: The reaction may require a reflux period of 1-2 hours or more to go to completion.[10]

  • Improper Stoichiometry of Oxidizing Agent: Ensure that a sufficient amount of the oxidizing agent (e.g., sodium dichromate or potassium permanganate) is used.[10][12]

  • Reaction Conditions: The reaction is typically heated under alkaline conditions to facilitate the oxidation.[12]

Q2: How can I effectively purify the crude p-nitrobenzoic acid?

A2: A common purification method involves an acid-base extraction followed by recrystallization.

  • Dissolution and Filtration: Dissolve the crude product in a dilute basic solution, such as 5% sodium hydroxide, and filter to remove any insoluble impurities.[10][13]

  • Precipitation: Acidify the filtrate with a dilute acid, like sulfuric or hydrochloric acid, to precipitate the purified p-nitrobenzoic acid.[10][12][13]

  • Washing: Wash the filtered product thoroughly with water to remove any remaining salts.[10][13]

Quantitative Data Summary

Parameterm-Nitrobenzoic Acido-Nitrobenzoic Acidp-Nitrobenzoic Acid
Typical Yield (from Benzoic Acid) ~77-80%[7]~20% (as a side product)[14][15]~1.5% (as a side product)[14][15]
Typical Yield (from Nitrotoluene) N/A~80% (from o-nitrotoluene oxidation)82-86% (from p-nitrotoluene oxidation)[13]
Melting Point 140-142 °C[8]146-148 °C[11]242 °C
pKa 3.47[15]2.16[11]3.44

Experimental Protocols

Synthesis of m-Nitrobenzoic Acid via Nitration of Benzoic Acid

This protocol is adapted from established laboratory procedures for the electrophilic aromatic substitution of benzoic acid.[2][4]

Materials:

  • Benzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Distilled water

Procedure:

  • In a flask, dissolve the benzoic acid in concentrated sulfuric acid. Cool this mixture in an ice-water bath to 0°C or below.[4]

  • Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.[4]

  • Slowly add the cold nitrating mixture to the cold benzoic acid solution with continuous stirring. Maintain the reaction temperature below 5°C throughout the addition.[4]

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 10-15 minutes.[4]

  • Pour the reaction mixture over a slurry of crushed ice and water with vigorous stirring to precipitate the crude product.[4]

  • Collect the solid product by vacuum filtration and wash it repeatedly with cold water.[4][10]

  • Allow the product to air dry. For further purification, recrystallize from hot water.[4][7]

Synthesis of o-Nitrobenzoic Acid via Oxidation of o-Nitrotoluene

This protocol is based on the oxidation of the methyl group of o-nitrotoluene.[9]

Materials:

  • o-Nitrotoluene

  • Nitric acid (as the oxidizing agent)

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, place the o-nitrotoluene.

  • Carefully add the nitric acid.

  • Heat the mixture to reflux and maintain the reflux for approximately 6 hours.[9]

  • After the reflux period, cool the reaction mixture to allow the crude o-nitrobenzoic acid to crystallize.[9]

  • Filter the crude product, wash it with water, and dry it.[9]

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[9]

Visualizations

Nitration_of_Benzoic_Acid cluster_reactants Reactants cluster_process Process cluster_products Products benzoic_acid Benzoic Acid mixing Mixing & Cooling (0-5 °C) benzoic_acid->mixing nitrating_mixture Nitrating Mixture (HNO₃ + H₂SO₄) nitrating_mixture->mixing reaction Electrophilic Aromatic Substitution mixing->reaction workup Quenching on Ice & Filtration reaction->workup m_nitro m-Nitrobenzoic Acid (Major Product) workup->m_nitro ~77-80% o_nitro o-Nitrobenzoic Acid (Minor Product) workup->o_nitro ~20% p_nitro p-Nitrobenzoic Acid (Minor Product) workup->p_nitro ~1.5%

Caption: Workflow for the nitration of benzoic acid.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products cluster_solutions3 Solutions for Purification start Low Product Yield cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Purification Issues start->cause3 sol1a Check Reaction Time cause1->sol1a sol1b Verify Temperature cause1->sol1b sol1c Confirm Reagent Quality cause1->sol1c sol2a Control Temperature Strictly cause2->sol2a sol2b Optimize Reagent Ratios cause2->sol2b sol2c Purify Starting Materials cause2->sol2c sol3a Select Appropriate Solvent cause3->sol3a sol3b Control Cooling Rate cause3->sol3b

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Enhancing the Purity of 4-Ethyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the purification of 4-Ethyl-3-nitrobenzoic acid. Below, you will find troubleshooting guidance and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities in crude this compound typically originate from the synthetic route, most commonly the nitration of 4-ethylbenzoic acid. These can include:

  • Unreacted Starting Material: Residual 4-ethylbenzoic acid.

  • Regioisomers: Formation of other isomers such as 2-nitro-4-ethylbenzoic acid.

  • Dinitro Compounds: Over-nitration can lead to dinitro-substituted products.

  • Residual Acids: Traces of sulfuric and nitric acid from the nitration mixture.

Q2: My purified this compound has a persistent yellow or brownish color. How can I remove it?

A2: Discoloration is generally due to the presence of colored impurities or oxidation byproducts. An effective method to address this is through treatment with activated charcoal during recrystallization. After dissolving the crude product in a hot solvent, a small amount of activated charcoal can be added. The mixture is then briefly heated and subsequently filtered while hot to remove the charcoal, which adsorbs the colored impurities.[1][2]

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point for high-purity this compound is in the range of 157.5-158.3 °C.[3] A broad melting point range or a value significantly lower than this suggests the presence of impurities.

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: Several analytical methods can be employed to determine the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): A versatile and sensitive technique for identifying and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and acidified water is a good starting point.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Recrystallization * Excessive Solvent Usage: Too much solvent was used, keeping the product dissolved even after cooling.[2] * Premature Crystallization: The product crystallized during hot filtration.[2]* Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] After cooling, place the flask in an ice bath to maximize precipitation.[2] * Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution.[2]
Product "Oils Out" During Cooling * High Impurity Concentration: The melting point of the product is significantly depressed by impurities. * Supersaturated Solution: The solution is too concentrated.[1] * Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.[1]* Consider a preliminary purification step like acid-base extraction to remove major impurities. * Reheat the mixture to redissolve the oil and add a small amount of additional hot solvent. Allow for slower cooling.[1] * Select a different solvent system. A solvent pair, such as ethanol/water, can be effective.[1]
Broad Melting Point Range of Purified Product * Co-crystallization of Impurities: The chosen solvent was not effective in separating an impurity.[2] * Incomplete Drying: Residual solvent is present in the crystals.[2]* Perform a second recrystallization using a different solvent system. * Ensure the crystals are thoroughly dried under vacuum or in a desiccator before analysis.[2]
Difficulty in Inducing Crystallization * Solution is Not Saturated: Too much solvent was used. * Presence of Inhibiting Impurities: Certain impurities can prevent crystal formation.* Evaporate some of the solvent to increase the concentration. * Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is adapted from established methods for purifying substituted nitrobenzoic acids.[7] Ethanol is a commonly recommended solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and stir while heating to dissolve the solid completely.[7]

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask to remove them.[7]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath for at least 30 minutes.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[7]

Data Presentation: Solvent Selection for Recrystallization
Solvent Solubility of 3-Nitrobenzoic Acid (mol/L) at 273.15 K (0 °C) Solubility of 3-Nitrobenzoic Acid (mol/L) at 323.15 K (50 °C)
Methanol1.9482.2275
Ethanol0.16384.92
Ethyl Acetate0.68471.5225
Acetonitrile1.6113.119
Dichloromethane0.0342.7884
Toluene0.103221.2733
Water--

Data adapted from a study on the solubilities of benzoic acid and its nitro-derivatives.[8]

Visualizations

Experimental Workflow for Recrystallization

G A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling & Crystallization C->D Clear Solution I Insoluble Impurities C->I Impurities Removed E Vacuum Filtration D->E F Wash with Cold Solvent E->F J Soluble Impurities E->J In Mother Liquor G Drying F->G H Pure Product G->H

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting Logic for Low Product Purity

G Start Low Purity of Final Product Q1 Broad Melting Point Range? Start->Q1 A1_Yes Residual Solvent or Co-crystallized Impurity Q1->A1_Yes Yes Q2 Product Discolored? Q1->Q2 No Sol1 Thoroughly Dry Product A1_Yes->Sol1 Sol2 Re-crystallize with Different Solvent A1_Yes->Sol2 End Purity Improved Sol1->End Sol2->End A2_Yes Colored Impurities Present Q2->A2_Yes Yes Q2->End No Sol3 Use Activated Charcoal During Recrystallization A2_Yes->Sol3 Sol3->End

Caption: Decision-making workflow for troubleshooting low purity in the final product.

References

Stability of 4-Ethyl-3-nitrobenzoic acid under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-Ethyl-3-nitrobenzoic acid under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below for easy reference.

PropertyValueSource(s)
Molecular Formula C₉H₉NO₄[1][2]
Molecular Weight 195.17 g/mol [1][2]
Melting Point 157.5-158.3 °C[1]
Boiling Point 385.2 °C (estimated)[1]
pKa 3.70 ± 0.10 (Predicted)[3]
Appearance White to light yellow crystalline powder[4]
Solubility Limited aqueous solubility[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including temperature, pH, light exposure, and the presence of oxidizing or reducing agents.[5] As a nitroaromatic compound, it is prudent to consider its potential sensitivity to these conditions during handling, storage, and experimentation.[6]

Q2: How should this compound be stored to ensure its stability?

A2: To maintain its integrity, this compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[7][8] Room temperature storage is generally acceptable.[2][9] It is also advisable to protect it from direct light.

Q3: What are the expected degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related nitroaromatic compounds, potential degradation pathways may include:

  • Reduction of the nitro group: The nitro group can be reduced to an amino group, forming 4-ethyl-3-aminobenzoic acid.[1]

  • Decarboxylation: At elevated temperatures, decarboxylation of the carboxylic acid group may occur.[10]

  • Oxidation of the ethyl group: Under strong oxidizing conditions, the ethyl group could be oxidized.[1]

  • Photodegradation: Nitroaromatic compounds can undergo photodegradation upon exposure to UV light.[11][12]

Q4: Is this compound sensitive to pH changes?

A4: Aromatic carboxylic acids can exhibit pH-dependent stability.[13][14] While specific data for this compound is limited, it is a carboxylic acid and will exist in its ionized (carboxylate) form at pH values above its pKa (~3.7). The stability in acidic versus basic solutions should be experimentally determined. It is known that hydrolysis can be a degradation pathway for some compounds under acidic or basic conditions.[15]

Q5: What are the potential hazards associated with the decomposition of this compound?

A5: Thermal decomposition of nitroaromatic compounds can release toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4] Therefore, adequate ventilation and appropriate personal protective equipment should be used when handling this compound at elevated temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram during analysis. Degradation of the compound due to improper storage or handling.Review storage conditions (temperature, light exposure). Prepare fresh solutions for analysis. Perform a forced degradation study to identify potential degradants.[5]
Low assay value or loss of potency over time. Instability of the compound under experimental conditions.Evaluate the pH, temperature, and light conditions of your experiment. Consider performing stability studies under controlled conditions to determine the compound's half-life.
Discoloration of the solid material. Photodegradation or reaction with contaminants.Store the compound in an amber vial or in the dark. Ensure all glassware and solvents are clean and of high purity.
Inconsistent experimental results. Variability in the stability of the compound between batches or due to handling.Standardize handling and storage procedures. Qualify new batches of the compound upon receipt to ensure they meet required specifications.

Experimental Protocols

The following are general protocols for assessing the stability of this compound. These should be adapted based on the specific experimental needs.

Forced Degradation Study Workflow

A forced degradation study is essential to understand the intrinsic stability of a molecule.[16][17]

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare solutions of this compound in appropriate solvents acid Acid Hydrolysis (e.g., 0.1M HCl) prep->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH) prep->base Expose to oxidation Oxidation (e.g., 3% H₂O₂) prep->oxidation Expose to thermal Thermal Stress (e.g., 60°C) prep->thermal Expose to photo Photolytic Stress (UV/Vis light) prep->photo Expose to analysis Analyze samples at time points by a stability-indicating method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterize significant degradation products (e.g., LC-MS) analysis->characterization stability Determine intrinsic stability analysis->stability pathway Elucidate degradation pathways characterization->pathway Potential Degradation Pathway cluster_reduction Reduction cluster_decarboxylation Decarboxylation (Thermal Stress) cluster_oxidation Oxidation parent This compound amino 4-Ethyl-3-aminobenzoic acid parent->amino Reducing Agent (e.g., H₂, Pd/C) decarboxy 1-Ethyl-2-nitrobenzene parent->decarboxy Heat oxidized 4-(1-Hydroxyethyl)-3-nitrobenzoic acid parent->oxidized Oxidizing Agent

References

Side reactions to avoid during the synthesis of 4-Ethyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of 4-Ethyl-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound and what are the expected side reactions?

The most common and direct synthesis of this compound is achieved through the electrophilic aromatic substitution (nitration) of 4-ethylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid.

The primary expected side reactions include:

  • Formation of Isomeric Byproducts: The nitration of 4-ethylbenzoic acid can also yield the regioisomer, 4-ethyl-2-nitrobenzoic acid. The ethyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. This results in the desired 3-nitro product (ortho to the ethyl group and meta to the carboxylic acid) and the undesired 2-nitro isomer (also ortho to the ethyl group but ortho to the carboxylic acid).

  • Over-nitration (Dinitration): Under harsh reaction conditions, such as elevated temperatures or prolonged reaction times, the product can undergo a second nitration to form dinitrobenzoic acid derivatives.

  • Oxidation of the Ethyl Group: The ethyl side chain is susceptible to oxidation by the strong oxidizing conditions of the nitrating mixture, which can lead to the formation of 4-carboxy-3-nitrobenzoic acid.

Q2: How can I minimize the formation of the 4-ethyl-2-nitrobenzoic acid isomer?

Minimizing the formation of the undesired 2-nitro isomer is crucial for obtaining a high purity of the desired 3-nitro product. The formation of the 2-nitro isomer is generally less favored due to steric hindrance from the adjacent ethyl and carboxylic acid groups.[1] To further suppress its formation, the following strategies are recommended:

  • Strict Temperature Control: Maintaining a low reaction temperature, typically between 0-5 °C, is critical.[1] Lower temperatures favor kinetic control and can enhance the selectivity for the less sterically hindered 3-position.

  • Slow and Controlled Addition of Nitrating Agent: The nitrating mixture should be added dropwise to the solution of 4-ethylbenzoic acid. This helps to maintain a low reaction temperature and prevents localized areas of high reactant concentration which can lead to less selective reactions.

Q3: What are the optimal conditions to prevent over-nitration?

Over-nitration, leading to dinitrated products, can be effectively prevented by:

  • Maintaining Low Temperatures: As with isomer control, keeping the reaction temperature below 10-15°C is crucial to minimize dinitration.[2]

  • Using Stoichiometric Amounts of Nitrating Agent: Carefully controlling the molar ratio of the nitrating agent to the starting material can prevent excess nitronium ions that could lead to a second nitration.

  • Monitoring Reaction Progress: Utilizing techniques like Thin Layer Chromatography (TLC) allows for the monitoring of the consumption of the starting material and the formation of the desired product, helping to determine the optimal reaction time and prevent prolonged exposure to the nitrating conditions.

Q4: How can I avoid the oxidation of the ethyl side chain?

Oxidation of the ethyl group is a potential side reaction that can be minimized by:

  • Strict Temperature Control: Maintaining a low reaction temperature is the most effective way to prevent side-chain oxidation.

  • Avoiding Excess Nitric Acid: Using a carefully measured amount of nitric acid can reduce the likelihood of oxidative side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low yield of the desired this compound - Suboptimal reaction temperature leading to side reactions.- Incomplete reaction.- Loss of product during work-up and purification.- Ensure the reaction temperature is maintained between 0-5°C throughout the addition of the nitrating agent.[1]- Monitor the reaction progress with TLC to ensure the starting material is fully consumed.- During work-up, ensure complete precipitation by pouring the reaction mixture over a sufficient amount of crushed ice. Use ice-cold water for washing to minimize product loss.
Presence of a significant amount of the 4-ethyl-2-nitrobenzoic acid isomer - Reaction temperature was too high.- Rapid addition of the nitrating mixture.- Repeat the reaction with stricter temperature control (0-5°C).- Add the nitrating mixture very slowly and with vigorous stirring to ensure even distribution and temperature control.
Formation of an oily or difficult-to-solidify product - Presence of isomeric impurities, which can lower the melting point of the product mixture.- Presence of dinitrated byproducts.- Incomplete removal of residual acids.- Purify the crude product by washing with cold methanol to remove more soluble isomers.[2]- Recrystallization from an ethanol/water mixture can help isolate the desired mononitrated product.[2]- Ensure the precipitate is thoroughly washed with cold water after quenching the reaction to remove any residual nitric or sulfuric acid.
Dark brown or black reaction mixture - Oxidation of the ethyl group.- Decomposition of starting material or product at elevated temperatures.- Maintain a strict low reaction temperature.- Consider adding a small amount of urea to the reaction mixture to scavenge any excess nitrous acid that can cause oxidative side reactions.

Experimental Protocols

Key Experiment: Nitration of 4-Ethylbenzoic Acid

This protocol is a general guideline and should be adapted based on laboratory safety procedures and a thorough risk assessment.

Materials:

  • 4-Ethylbenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethylbenzoic acid in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath with continuous stirring.

  • Preparation of the Nitrating Mixture: In a separate beaker, slowly and carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Keep this mixture cooled in an ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-ethylbenzoic acid, ensuring the internal reaction temperature does not exceed 10°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 15-30 minutes to ensure the reaction goes to completion.

  • Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the crude product should form.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate thoroughly with cold distilled water to remove residual acids.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Visualizations

Synthesis_Troubleshooting cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Side Reactions Start Start: Nitration of 4-Ethylbenzoic Acid Reaction Reaction with HNO3/H2SO4 Start->Reaction Workup Quenching and Filtration Reaction->Workup Isomer Problem: Isomer Formation (4-ethyl-2-nitrobenzoic acid) Reaction->Isomer High Temp / Fast Addition Dinitration Problem: Dinitration Reaction->Dinitration High Temp / Excess HNO3 Oxidation Problem: Ethyl Group Oxidation Reaction->Oxidation High Temp Crude Crude Product Workup->Crude Pure Pure this compound Crude->Pure Purification Solution_Temp Solution: Maintain Low Temp (0-5°C) Isomer->Solution_Temp Solution_Addition Solution: Slow Addition of Nitrating Agent Isomer->Solution_Addition Dinitration->Solution_Temp Solution_Stoichiometry Solution: Control Stoichiometry Dinitration->Solution_Stoichiometry Solution_Monitor Solution: Monitor with TLC Dinitration->Solution_Monitor Oxidation->Solution_Temp

Caption: Troubleshooting workflow for side reactions in the synthesis of this compound.

References

How to remove unreacted starting material from 4-Ethyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted starting material from crude 4-Ethyl-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common unreacted starting material in the synthesis of this compound?

A1: The most common synthetic route to this compound is the nitration of 4-ethylbenzoic acid. Therefore, the primary unreacted starting material is typically 4-ethylbenzoic acid.

Q2: What are the key physical and chemical differences between this compound and 4-ethylbenzoic acid that can be exploited for separation?

A2: The key differences are their acidity and solubility profiles. The presence of the electron-withdrawing nitro group in this compound makes it a stronger acid than 4-ethylbenzoic acid. This difference in acidity (pKa) is the basis for separation by acid-base extraction. Additionally, their solubilities in various solvents differ, which allows for purification by recrystallization.

Q3: Which purification methods are most effective for removing 4-ethylbenzoic acid?

A3: The two most effective methods are acid-base extraction and recrystallization. Acid-base extraction is highly efficient at separating the two acids based on their different pKa values. Recrystallization is effective for removing smaller amounts of impurities and for achieving high purity of the final product. A combination of both methods can also be used for very impure samples.

Q4: How can I assess the purity of my this compound after purification?

A4: The purity can be assessed by techniques such as melting point determination (pure this compound has a sharp melting point around 157.5-158.3°C), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A broad melting range typically indicates the presence of impurities.

Troubleshooting Guides

Issue Possible Cause Solution
Poor separation of product and starting material using acid-base extraction. Use of an inappropriate base (e.g., a strong base like NaOH).Use a weak base such as sodium bicarbonate (NaHCO₃). A strong base will deprotonate both the product and the starting material, preventing their separation.
Incomplete extraction.Perform at least three successive extractions with the aqueous base to ensure all of the more acidic this compound is transferred to the aqueous layer.
Incorrect pH of the aqueous layer during precipitation.After extraction, the aqueous layer must be acidified to a pH of approximately 2-3 with a strong acid (e.g., HCl) to ensure complete precipitation of the purified product.
Low yield after recrystallization. Using too much solvent.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Cooling the solution in an ice bath after it has reached room temperature can also help to maximize crystal formation.
Cooling the solution too quickly.Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystals.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute.Reheat the solution to dissolve the oil and allow it to cool more slowly. Adding a seed crystal of the pure compound or scratching the inside of the flask with a glass rod can help induce crystallization.
Purified product is still colored. Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before the hot filtration step during recrystallization. The charcoal will adsorb the colored impurities.

Data Presentation

The following table summarizes the physical properties and predicted solubility data for this compound and the common starting material, 4-ethylbenzoic acid. This data is crucial for selecting the appropriate purification method and solvents.

Property This compound 4-ethylbenzoic acid Reference/Note
Molecular Formula C₉H₉NO₄C₉H₁₀O₂
Molecular Weight 195.17 g/mol 150.17 g/mol
Melting Point 157.5-158.3 °C112-113 °C[1]
Appearance White to light yellow crystalline solidWhite to beige powder[2]
Predicted pKa ~3.0~4.35Predicted values suggest the nitro-substituted acid is stronger.
Water Solubility LowInsoluble[2]
Solubility in Ethanol SolubleSoluble
Solubility in Ether SolubleSoluble[2]
Solubility in Benzene/Toluene Likely solubleSoluble

Note: Experimental solubility data for this compound is limited. The provided information is based on data for structurally similar compounds and general chemical principles.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for separating larger quantities of unreacted 4-ethylbenzoic acid from the product.

Materials:

  • Crude this compound

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 6 M Hydrochloric acid (HCl)

  • Distilled water (cold)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Büchner funnel and filter paper

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Extraction: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the two layers to separate. The deprotonated sodium salt of the more acidic this compound will be in the lower aqueous layer, while the less acidic 4-ethylbenzoic acid will remain in the upper organic layer.

  • Repeat Extraction: Drain the aqueous layer into a clean beaker. Repeat the extraction of the organic layer with two more portions of fresh saturated NaHCO₃ solution to ensure complete removal of the product. Combine all aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise while stirring until the solution becomes acidic (pH ~2-3), which will cause the pure this compound to precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold distilled water to remove any residual salts.

  • Drying: Dry the purified product, for example, by air drying or in a desiccator.

Protocol 2: Purification by Recrystallization

This method is suitable for removing small amounts of impurities and for obtaining a highly pure final product.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Distilled water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture on a hot plate until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals completely to remove any residual solvent.

Mandatory Visualization

Purification_Workflow start Crude this compound decision1 Assess Impurity Level start->decision1 end_product Pure this compound proc_abe Protocol 1: Acid-Base Extraction decision1->proc_abe High Starting Material Content proc_recrys Protocol 2: Recrystallization decision1->proc_recrys Low Impurity Content proc_abe->proc_recrys Optional Further Purification proc_dry Drying proc_abe->proc_dry proc_recrys->proc_dry proc_purity Purity Assessment (MP, HPLC, NMR) proc_dry->proc_purity proc_purity->end_product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Monitoring 4-Ethyl-3-nitrobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-ethyl-3-nitrobenzoic acid.

Troubleshooting Guides

This section addresses common issues encountered during the analytical monitoring of reactions involving this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Analysis Troubleshooting
Question/Issue Possible Cause(s) Suggested Solution(s)
Why is my this compound peak tailing? 1. Secondary Interactions: The carboxylic acid group can interact with free silanol groups on the silica-based C18 column. 2. Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, both ionized and non-ionized forms may exist, leading to peak asymmetry. 3. Column Overload: Injecting too concentrated a sample.1. Acidify the Mobile Phase: Add 0.1% phosphoric acid or formic acid to the aqueous portion of your mobile phase to suppress the ionization of the carboxylic acid group.[1] 2. Adjust pH: Ensure the mobile phase pH is at least 2 units below the pKa of this compound to maintain it in a single protonated state. 3. Reduce Injection Volume/Concentration: Dilute your sample or inject a smaller volume.
My retention time for this compound is drifting or inconsistent. What should I do? 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase between runs. 2. Mobile Phase Composition Change: Inaccurate mixing or evaporation of a volatile solvent component. 3. Temperature Fluctuations: Inconsistent column temperature.1. Increase Equilibration Time: Allow at least 10-15 column volumes of mobile phase to pass through the column before each injection.[2] 2. Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and keep the solvent reservoirs capped.[2] 3. Use a Column Oven: Maintain a constant column temperature (e.g., 25 °C) using a column oven for better reproducibility.[1][2]
I'm not getting good separation between my reactant and product peaks in a nitro group reduction reaction. How can I improve this? 1. Inadequate Mobile Phase Strength: The mobile phase may be too strong or too weak to resolve the analyte (this compound) and the product (4-ethyl-3-aminobenzoic acid). 2. Isocratic Elution is Insufficient: The polarity difference between the nitro and amino compounds might be too large for a single mobile phase composition to resolve effectively.1. Adjust Mobile Phase Ratio: Systematically vary the ratio of acetonitrile to acidified water. A lower percentage of acetonitrile will generally increase retention. 2. Implement a Gradient: Start with a lower percentage of organic solvent and gradually increase it during the run. This will help to retain and separate early-eluting compounds while ensuring later-eluting compounds are eluted in a reasonable time.
The baseline of my chromatogram is noisy or drifting. 1. Air Bubbles in the System: Air trapped in the pump or detector. 2. Contaminated Mobile Phase or Detector Cell: Impurities in the solvents or buildup in the detector flow cell. 3. Pump Malfunction: Inconsistent solvent delivery.1. Degas Mobile Phase: Degas your mobile phase using sonication or an inline degasser. Purge the pump to remove any trapped air.[2] 2. Use HPLC-Grade Solvents: Always use high-purity solvents. Flush the system and clean the detector cell according to the manufacturer's instructions.[2] 3. Check Pump Seals and Valves: If the pressure is fluctuating, the pump seals or check valves may need to be replaced.
GC-MS Analysis Troubleshooting
Question/Issue Possible Cause(s) Suggested Solution(s)
I am seeing no peak or a very small, broad peak for this compound. 1. Analyte is Not Volatile Enough: Carboxylic acids have low volatility and can exhibit poor chromatographic behavior without derivatization. 2. Thermal Degradation: The compound may be degrading in the high-temperature injector.1. Derivatize the Carboxylic Acid: Convert the carboxylic acid to a more volatile ester (e.g., methyl ester) or a silyl ester (e.g., TMS ester) prior to analysis.[1][3] 2. Optimize Injector Temperature: If derivatized, ensure the injector temperature is high enough for volatilization but not so high as to cause degradation.
My derivatization reaction seems to be incomplete. What could be the cause? 1. Presence of Moisture: Water will react with and deactivate silylating reagents like BSTFA. 2. Insufficient Reagent or Reaction Time/Temperature: The reaction may not have gone to completion.1. Ensure Anhydrous Conditions: Use dry solvents and ensure the sample is completely dry before adding the derivatization reagent.[3] 2. Optimize Reaction Conditions: Increase the amount of derivatizing agent, and optimize the reaction time and temperature (e.g., 60-70 °C for 30-60 minutes).[3][4]
I'm observing peak tailing for my derivatized analyte. 1. Active Sites in the Inlet or Column: The derivatized analyte may still be interacting with active sites. 2. Dirty Inlet Liner: Accumulation of non-volatile residues in the glass liner.1. Use a Deactivated Inlet Liner and Column: Ensure that both the liner and the column are properly deactivated to minimize interactions. 2. Replace the Inlet Liner: Regularly replace the glass liner in the injector, especially when analyzing complex reaction mixtures.
I'm seeing extraneous "ghost" peaks in my chromatogram. 1. Carryover from a Previous Injection: Residue from a previous, more concentrated sample is eluting in the current run. 2. Contamination of the Syringe or Inlet: The autosampler syringe or the inlet may be contaminated.1. Run Blank Injections: Run a blank solvent injection to confirm carryover. If present, bake out the column at a high temperature (within its limits). 2. Clean the System: Clean the injection port and use appropriate syringe wash solvents.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common reactions involving this compound that require analytical monitoring? A1: The two most common reactions are the reduction of the nitro group to an amine (forming 4-ethyl-3-aminobenzoic acid) and the esterification of the carboxylic acid group.[3] Both reactions result in significant changes in the polarity and chemical properties of the molecule, making them well-suited for chromatographic monitoring.

Q2: Which analytical technique is best for monitoring these reactions? A2: Both HPLC and GC-MS are powerful techniques for this purpose.

  • HPLC is often preferred for its simplicity, as it can directly analyze the reaction mixture without the need for derivatization. It is excellent for monitoring the disappearance of the starting material and the appearance of the product in real-time.[5]

  • GC-MS provides higher resolution and structural confirmation through mass spectrometry. However, it requires a derivatization step to make the carboxylic acid volatile.[1][3] This makes it more suitable for final product identification and purity assessment rather than rapid reaction monitoring.

HPLC-Specific FAQs

Q3: What type of HPLC column is recommended for analyzing this compound? A3: A reversed-phase C18 column is the standard choice for separating aromatic carboxylic acids like this compound.[1] A common dimension is 150 mm x 4.6 mm with 5 µm particles.

Q4: What is a typical mobile phase for the HPLC analysis of a reaction mixture? A4: A common mobile phase is a mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric or formic acid). A typical starting point could be a 50:50 (v/v) mixture.[1] For reactions where the product has a significantly different polarity (like a nitro reduction), a gradient elution from a lower to a higher concentration of acetonitrile is recommended.

GC-MS-Specific FAQs

Q5: Why is derivatization necessary for the GC-MS analysis of this compound? A5: The carboxylic acid group makes the molecule polar and non-volatile. Direct injection into a hot GC inlet can lead to poor peak shape, low sensitivity, and thermal decomposition. Derivatization converts the carboxylic acid into a less polar, more volatile ester, making it suitable for GC analysis.[1][3]

Q6: What are the common derivatization methods for this compound? A6: The two most common methods are:

  • Esterification: Reacting with an alcohol (e.g., methanol with a BF3 catalyst) to form a methyl ester.[3]

  • Silylation: Reacting with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester.[3][4]

Data Interpretation FAQs

Q7: How do I confirm the identity of my starting material and products? A7:

  • In HPLC: Compare the retention time of the peaks in your reaction mixture to those of authentic standards of the starting material and expected product.

  • In GC-MS: The mass spectrum provides a molecular fingerprint. The molecular ion peak (M+) will confirm the molecular weight, and the fragmentation pattern will help to confirm the structure.

  • By NMR: ¹H and ¹³C NMR spectroscopy can provide detailed structural information. For example, the reduction of the nitro group will cause significant upfield shifts in the signals of the adjacent aromatic protons.

Quantitative Data Summary

The following tables provide expected analytical data for this compound and its common reaction products.

Table 1: HPLC Parameters

CompoundTypical Stationary PhaseMobile PhaseDetection Wavelength
This compoundC18 (5 µm, 150 x 4.6 mm)Acetonitrile : Water with 0.1% Phosphoric Acid (e.g., 50:50 v/v)[1]230 nm[1]
4-Ethyl-3-aminobenzoic AcidC18 (5 µm, 150 x 4.6 mm)Acetonitrile : Water with 0.1% Phosphoric Acid (gradient may be needed)~240 nm

Table 2: NMR Spectral Data (in DMSO-d6)

Compound¹H NMR Chemical Shifts (δ, ppm)Expected ¹³C NMR Chemical Shifts (δ, ppm)
This compound1.23 (t, 3H), 2.88 (q, 2H), 7.67 (d, 1H), 8.15 (dd, 1H), 8.36 (d, 1H)~15 (CH₃), ~25 (CH₂), ~125-140 (aromatic C), ~150 (C-NO₂), ~165 (COOH)

Table 3: GC-MS Data (Expected m/z Values)

CompoundDerivatization MethodMolecular Weight ( g/mol )Expected Molecular Ion (M+) m/zKey Fragment Ions (m/z)
This compoundMethyl Ester (with Methanol/BF₃)209.19209178 ([M-OCH₃]⁺), 163 ([M-NO₂]⁺)
This compoundTMS Ester (with BSTFA)267.31267252 ([M-CH₃]⁺), 221 ([M-NO₂]⁺)

Experimental Protocols

Protocol 1: HPLC Monitoring of Nitro Group Reduction
  • Sample Preparation: At various time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction if necessary and dilute with the mobile phase to a suitable concentration (e.g., 1:100). Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 230 nm and 240 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the prepared samples. Monitor the decrease in the peak area of this compound and the increase in the peak area of the product over time.

Protocol 2: GC-MS Analysis of Final Product after Esterification
  • Sample Preparation (Derivatization by Silylation):

    • Take a small, dried sample (approx. 0.1-1 mg) of the final product and place it in a 2 mL reaction vial.

    • Add 100 µL of a dry aprotic solvent (e.g., pyridine or acetonitrile) to dissolve the sample.

    • Add 100 µL of BSTFA (with 1% TMCS as a catalyst).[3]

    • Tightly cap the vial and heat at 70 °C for 30 minutes.[3]

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: Non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 50-350 m/z.

  • Analysis: Inject the derivatized sample. Identify the product peak by its retention time and compare its mass spectrum to the expected fragmentation pattern.

Visualizations

experimental_workflow HPLC Monitoring Workflow cluster_reaction Reaction cluster_sampling Sampling & Prep cluster_analysis Analysis start Start Reaction (e.g., Nitro Reduction) sampling Withdraw Aliquot at Time Points start->sampling Monitor Progress dilution Dilute & Filter sampling->dilution hplc Inject into HPLC dilution->hplc data Analyze Data (Peak Area vs. Time) hplc->data

Caption: Workflow for monitoring a reaction using HPLC.

logical_relationship Troubleshooting Logic for Poor GC-MS Peak Shape cluster_causes Potential Causes cluster_solutions Solutions issue Poor Peak Shape (Tailing/Broadening) cause1 Incomplete Derivatization issue->cause1 cause2 Active Sites in System issue->cause2 cause3 Thermal Degradation issue->cause3 solution1a Ensure Anhydrous Conditions cause1->solution1a solution1b Optimize Reaction (Time, Temp, Reagent) cause1->solution1b solution2a Use Deactivated Liner/Column cause2->solution2a solution2b Replace Liner/ Septum cause2->solution2b solution3 Lower Injector Temperature cause3->solution3

Caption: Logic diagram for troubleshooting poor GC-MS peaks.

References

Technical Support Center: Scaling Up the Synthesis of 4-Ethyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Ethyl-3-nitrobenzoic acid. Our aim is to address common challenges encountered during scale-up and experimental execution.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method is the direct nitration of 4-ethylbenzoic acid using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[1] This electrophilic aromatic substitution reaction is effective but requires careful control of reaction conditions to ensure high yield and purity.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The nitration of 4-ethylbenzoic acid is a highly exothermic reaction. Poor temperature control during scale-up can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure, and potentially an explosion. It is critical to have a robust cooling system and to control the rate of addition of the nitrating agent.

Q3: What are the typical impurities and by-products in this synthesis?

A3: The main impurities are isomeric by-products, such as 4-ethyl-2-nitrobenzoic acid, and dinitro compounds like 4-ethyl-3,5-dinitrobenzoic acid, which can form under harsh reaction conditions.[2] Oxidation of the ethyl group to an acetyl group is another possible side reaction.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the final product can be confirmed using various analytical techniques:

  • Melting Point: A sharp melting point close to the literature value (157.5-158.3 °C) indicates high purity.[3]

  • Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure of the compound.[1][3]

  • Chromatography: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess purity and identify impurities.

Troubleshooting Guides

Low Yield
Potential Cause Recommended Solution
Incomplete Reaction - Ensure the reaction is stirred efficiently for the recommended duration (e.g., 1.5 hours at 0 °C).[1]- Monitor reaction progress using TLC to confirm the consumption of the starting material.
Suboptimal Reaction Temperature - Maintain a strict low-temperature profile (ideally 0 °C) during the addition of the nitrating mixture to prevent side reactions.[1]
Loss of Product During Work-up - When quenching the reaction with ice water, ensure the mixture is thoroughly chilled to minimize the solubility of the product.- Use ice-cold water to wash the filtered product to reduce losses.[1]
Low Purity (Presence of Isomeric Impurities)
Potential Cause Recommended Solution
High Reaction Temperature - A higher reaction temperature can favor the formation of undesired isomers. Maintain the temperature at 0 °C for optimal regioselectivity.[1]
Incorrect Rate of Addition - Add the nitrating mixture slowly and dropwise to the solution of 4-ethylbenzoic acid to maintain a consistent low temperature and avoid localized heating.
Formation of Dinitro By-products
Potential Cause Recommended Solution
Excess Nitrating Agent - Use a carefully measured amount of nitric acid. An excess can lead to a second nitration of the product.
Elevated Reaction Temperature - Higher temperatures increase the rate of the second nitration. Strict adherence to the 0 °C reaction temperature is crucial.[1]

Experimental Protocols

Synthesis of this compound

This protocol is based on the nitration of 4-ethylbenzoic acid.

Materials:

  • 4-Ethylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, suspend 4-ethylbenzoic acid (e.g., 4.53 g, 30.16 mmol) in concentrated sulfuric acid (e.g., 24 mL) and cool the mixture to 0 °C in an ice bath.[1]

  • Slowly add concentrated nitric acid (e.g., 12 mL) dropwise to the stirred suspension. Maintain the reaction temperature at 0 °C throughout the addition.[1]

  • After the addition is complete, continue stirring the mixture at 0 °C for 1.5 hours.[1]

  • Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. A solid precipitate will form.[1]

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water.[1]

  • Dry the product to obtain crude this compound. A reported yield for this procedure is approximately 98%.[1]

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of a hot solvent, such as aqueous ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 4-Ethylbenzoic Acid in H₂SO₄ C Nitration at 0°C A->C B Nitrating Mixture (HNO₃/H₂SO₄) B->C D Quench on Ice C->D E Filtration D->E F Washing with Cold Water E->F G Crude Product F->G H Recrystallization G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Temp Was reaction temp. ≤ 0°C? Start->Check_Temp Check_Addition Was nitrating agent added slowly? Check_Temp->Check_Addition Yes High_Temp High temp leads to side reactions (isomers, dinitration) Check_Temp->High_Temp No Check_Workup Was work-up performed with cold water? Check_Addition->Check_Workup Yes Fast_Addition Fast addition causes localized heating Check_Addition->Fast_Addition No Warm_Workup Product loss due to solubility Check_Workup->Warm_Workup No Solution Optimize Conditions: - Maintain 0°C - Slow, dropwise addition - Use ice-cold work-up Check_Workup->Solution Yes High_Temp->Solution Fast_Addition->Solution Warm_Workup->Solution

Caption: Troubleshooting logic for low yield/purity in the synthesis of this compound.

References

Validation & Comparative

Characterization of 4-Ethyl-3-nitrobenzoic Acid: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of 4-Ethyl-3-nitrobenzoic acid and its structural analogues, 3-nitrobenzoic acid and 4-ethylbenzoic acid, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The presented data and experimental protocols offer a foundational reference for the characterization of this and similar substituted benzoic acid derivatives.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound and its comparators. This data is essential for identifying the compound and understanding the influence of its substituent groups on the spectral properties.

¹H NMR Spectral Data
CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound -CH₃ (Ethyl)~1.25Triplet~7.53H
-CH₂ (Ethyl)~2.90Quartet~7.52H
Aromatic H-5~7.70Doublet~8.01H
Aromatic H-6~8.20Doublet of Doublets~8.0, ~2.01H
Aromatic H-2~8.40Doublet~2.01H
-COOH>10Singlet (broad)-1H
3-Nitrobenzoic acid Aromatic H7.70 - 8.90Multiplet-4H
-COOH>10Singlet (broad)-1H
4-Ethylbenzoic acid -CH₃ (Ethyl)1.24Triplet7.63H
-CH₂ (Ethyl)2.71Quartet7.62H
Aromatic H7.28 (d), 7.92 (d)Doublet8.24H
-COOH>10Singlet (broad)-1H
¹³C NMR Spectral Data
CompoundCarbon AtomChemical Shift (δ, ppm)
This compound -CH₃ (Ethyl)~15
-CH₂ (Ethyl)~25
Aromatic C-5~125
Aromatic C-2~128
Aromatic C-1~130
Aromatic C-6~135
Aromatic C-4~145
Aromatic C-3~150
-C=O (Acid)~168
3-Nitrobenzoic acid Aromatic C123 - 150
-C=O (Acid)~167
4-Ethylbenzoic acid -CH₃ (Ethyl)15.4
-CH₂ (Ethyl)29.0
Aromatic C128.0, 129.8
Aromatic C (ipso)130.1, 149.9
-C=O (Acid)172.6
IR Spectral Data
CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
This compound O-H stretch (Carboxylic Acid)2500-3300 (broad)
C-H stretch (Aliphatic)2850-3000
C=O stretch (Carboxylic Acid)1680-1710
N=O stretch (Nitro, asymmetric)1520-1560
N=O stretch (Nitro, symmetric)1340-1380
C-N stretch800-880
3-Nitrobenzoic acid O-H stretch (Carboxylic Acid)2500-3300 (broad)
C=O stretch (Carboxylic Acid)1680-1710
N=O stretch (Nitro, asymmetric)1515-1550
N=O stretch (Nitro, symmetric)1340-1370
4-Ethylbenzoic acid O-H stretch (Carboxylic Acid)2500-3300 (broad)
C-H stretch (Aliphatic)2850-3000
C=O stretch (Carboxylic Acid)1670-1700

Experimental Protocols

Standard protocols for obtaining NMR and IR spectra are detailed below. Instrument parameters may be adjusted to optimize signal-to-noise ratios and resolution.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a single scan to check the spectral width and receiver gain.

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Set the number of scans (typically 8-16 for good signal-to-noise).

    • Apply a 90° pulse and acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set a wider spectral width (e.g., 0 to 220 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).

    • Employ proton decoupling to simplify the spectrum and enhance the signal.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Background Collection:

    • With no sample on the crystal, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Spectrum Collection:

    • Place the sample on the ATR crystal as described above.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Identify and label the significant absorption peaks.

Visualized Workflows and Relationships

The following diagrams illustrate the workflow for spectroscopic characterization and the structural relationships between the analyzed compounds.

Spectroscopic Characterization Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_data Data Processing & Analysis Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution ATR_Placement Place on ATR Crystal Sample->ATR_Placement NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec FTIR Spectrometer ATR_Placement->IR_Spec H1_NMR ¹H NMR Acquisition NMR_Spec->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Spec->C13_NMR Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing Background Background Scan IR_Spec->Background Sample_Scan Sample Scan Background->Sample_Scan Analysis Peak Identification & Integration Sample_Scan->Analysis Processing->Analysis Structural Elucidation Structural Elucidation Analysis->Structural Elucidation

Caption: Workflow for NMR and IR spectroscopic analysis.

Structural Relationships cluster_derivatives Structural Relationships BA Benzoic Acid EBA 4-Ethylbenzoic acid BA->EBA + Ethyl group NBA 3-Nitrobenzoic acid BA->NBA + Nitro group ENBA This compound EBA->ENBA + Nitro group NBA->ENBA + Ethyl group

A Comparative Analysis of 4-Ethyl-3-nitrobenzoic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 24, 2025

This guide provides a comprehensive comparison of the chemical reactivity of 4-Ethyl-3-nitrobenzoic acid and its structural isomers. Understanding the distinct properties of these isomers is crucial for researchers, scientists, and professionals in drug development for applications in organic synthesis and medicinal chemistry. This document presents a comparative analysis based on established chemical principles and available experimental data, focusing on acidity, esterification, reduction of the nitro group, and electrophilic aromatic substitution.

Introduction to this compound and Its Isomers

This compound is an organic compound featuring a benzene ring substituted with a carboxylic acid group, a nitro group, and an ethyl group.[1] The relative positions of these functional groups significantly influence the molecule's electronic properties, steric hindrance, and overall reactivity. This guide will compare the reactivity of this compound with its other isomers, providing insights into how positional changes of the ethyl and nitro groups affect their chemical behavior.

Isomers of Ethyl-nitrobenzoic Acid

There are numerous structural isomers of ethyl-nitrobenzoic acid. For this guide, we will focus on a selection of representative isomers to illustrate the impact of substituent positioning on reactivity. The isomers considered are:

  • This compound

  • 2-Ethyl-3-nitrobenzoic acid

  • 3-Ethyl-4-nitrobenzoic acid

  • 2-Ethyl-5-nitrobenzoic acid

  • 3-Ethyl-2-nitrobenzoic acid

  • 4-Ethyl-2-nitrobenzoic acid

  • 5-Ethyl-2-nitrobenzoic acid

  • 2-Ethyl-4-nitrobenzoic acid

  • 3-Ethyl-5-nitrobenzoic acid

  • 2-Ethyl-6-nitrobenzoic acid

Comparative Reactivity Analysis

The reactivity of these isomers is primarily governed by the electronic effects (inductive and resonance) and steric hindrance imparted by the ethyl, nitro, and carboxylic acid groups. The nitro group is a strong electron-withdrawing group, while the ethyl group is an electron-donating group. The carboxylic acid group is electron-withdrawing.

Acidity (pKa)

The acidity of the carboxylic acid group is influenced by the electronic nature of the other substituents. Electron-withdrawing groups, like the nitro group, increase acidity (lower pKa) by stabilizing the carboxylate anion. Conversely, electron-donating groups, like the ethyl group, decrease acidity (higher pKa). The position of these groups relative to the carboxylic acid is critical.

Table 1: Predicted pKa Values of Ethyl-nitrobenzoic Acid Isomers

IsomerPredicted pKaRationale
2-Ethyl-6-nitrobenzoic acidLowestStrong ortho-effect from both the ethyl and nitro groups, leading to significant steric inhibition of resonance and a highly stabilized carboxylate anion.
4-Ethyl-2-nitrobenzoic acidLowStrong acid-strengthening effect of the ortho-nitro group.
2-Ethyl-4-nitrobenzoic acidLowSimilar to 4-Ethyl-2-nitrobenzoic acid, with the ortho-ethyl group providing some steric hindrance.
This compoundModerateThe meta-nitro group has a weaker acid-strengthening effect compared to an ortho or para nitro group. The para-ethyl group is weakly electron-donating.
3-Ethyl-4-nitrobenzoic acidModerateThe para-nitro group provides strong resonance stabilization of the anion, while the meta-ethyl group has a minor electronic effect.
2-Ethyl-5-nitrobenzoic acidModerateThe meta-nitro group has a less pronounced effect on acidity.
3-Ethyl-2-nitrobenzoic acidLowThe ortho-nitro group strongly increases acidity.
5-Ethyl-2-nitrobenzoic acidLowThe ortho-nitro group strongly increases acidity.
2-Ethyl-3-nitrobenzoic acidModerateThe meta-nitro group has a moderate effect.
3-Ethyl-5-nitrobenzoic acidModerateBoth groups are meta to the carboxylic acid, leading to moderate electronic effects.

Note: The pKa values in this table are predicted based on established principles of substituent effects on benzoic acid derivatives. Experimental verification is recommended.

Esterification

Esterification of the carboxylic acid group is an acid-catalyzed reaction. The rate of this reaction is primarily influenced by steric hindrance around the carboxylic acid.

Table 2: Predicted Relative Rates of Esterification of Ethyl-nitrobenzoic Acid Isomers

IsomerPredicted Relative Rate of EsterificationRationale
3-Ethyl-5-nitrobenzoic acidFastestLeast steric hindrance around the carboxylic acid group.
This compoundFastRelatively unhindered carboxylic acid.
3-Ethyl-4-nitrobenzoic acidFastRelatively unhindered carboxylic acid.
2-Ethyl-5-nitrobenzoic acidModerateThe ortho-ethyl group provides some steric hindrance.
2-Ethyl-3-nitrobenzoic acidModerateThe ortho-ethyl group provides some steric hindrance.
4-Ethyl-2-nitrobenzoic acidSlowThe ortho-nitro group provides significant steric hindrance.
3-Ethyl-2-nitrobenzoic acidSlowThe ortho-nitro group provides significant steric hindrance.
5-Ethyl-2-nitrobenzoic acidSlowThe ortho-nitro group provides significant steric hindrance.
2-Ethyl-4-nitrobenzoic acidSlowThe ortho-ethyl group provides some steric hindrance, and the para-nitro group can withdraw electron density from the carbonyl, slightly decreasing its electrophilicity.
2-Ethyl-6-nitrobenzoic acidSlowestSevere steric hindrance from both ortho substituents, making the approach of the alcohol difficult.

Note: These are predicted relative rates. Actual reaction rates will also depend on reaction conditions.

Reduction of the Nitro Group

The nitro group can be reduced to an amino group using various reducing agents. The rate of this reaction is influenced by the electronic environment of the nitro group. Electron-donating groups can slightly increase the electron density on the nitro group, potentially slowing the reduction, while steric hindrance around the nitro group can also affect the reaction rate.

Table 3: Predicted Relative Rates of Nitro Group Reduction of Ethyl-nitrobenzoic Acid Isomers

IsomerPredicted Relative Rate of ReductionRationale
3-Ethyl-5-nitrobenzoic acidFastestThe nitro group is relatively unhindered and its electronic environment is moderately influenced by the other groups.
This compoundFastThe nitro group is ortho to the electron-donating ethyl group, which may slightly decrease its reactivity, but it is not significantly sterically hindered.
2-Ethyl-5-nitrobenzoic acidFastThe nitro group is not significantly hindered.
3-Ethyl-4-nitrobenzoic acidModerateThe nitro group is para to the electron-withdrawing carboxylic acid, which may slightly increase its reactivity, but it is ortho to the electron-donating ethyl group.
2-Ethyl-3-nitrobenzoic acidModerateThe nitro group is ortho to the carboxylic acid and meta to the ethyl group. Steric hindrance from the adjacent carboxylic acid may play a role.
4-Ethyl-2-nitrobenzoic acidSlowThe nitro group is ortho to the bulky carboxylic acid and meta to the ethyl group, leading to significant steric hindrance.
3-Ethyl-2-nitrobenzoic acidSlowThe nitro group is ortho to the bulky carboxylic acid and the ethyl group, leading to significant steric hindrance.
5-Ethyl-2-nitrobenzoic acidSlowThe nitro group is ortho to the bulky carboxylic acid.
2-Ethyl-4-nitrobenzoic acidModerateThe nitro group is para to the ethyl group and meta to the carboxylic acid.
2-Ethyl-6-nitrobenzoic acidSlowestThe nitro group is ortho to the bulky ethyl group and the carboxylic acid, resulting in severe steric hindrance.

Note: These are predicted relative rates. The choice of reducing agent and reaction conditions will significantly impact the actual reaction rates and selectivity.

Electrophilic Aromatic Substitution

The existing substituents on the benzene ring direct the position of further electrophilic substitution. The carboxylic acid and nitro groups are deactivating and meta-directing, while the ethyl group is activating and ortho-, para-directing. The overall directing effect will be a combination of these influences. In general, the ring is deactivated towards electrophilic substitution due to the presence of two electron-withdrawing groups.

Table 4: Predicted Major Mononitration Products of Ethyl-benzoic Acid Isomers (as an example of Electrophilic Aromatic Substitution)

Starting IsomerPredicted Major Mononitration Product(s)Rationale
4-Ethylbenzoic acidThis compound and 4-Ethyl-2-nitrobenzoic acidThe ethyl group is an ortho-, para-director. The para position is blocked by the carboxylic acid.
2-Ethylbenzoic acid2-Ethyl-5-nitrobenzoic acid and 2-Ethyl-3-nitrobenzoic acidThe ethyl group is an ortho-, para-director. The para position is preferred due to less steric hindrance.
3-Ethylbenzoic acid3-Ethyl-2-nitrobenzoic acid, 3-Ethyl-4-nitrobenzoic acid, and 3-Ethyl-6-nitrobenzoic acidThe ethyl group directs ortho and para. All three positions are activated.

Note: These are predicted products. The actual product distribution can be influenced by reaction conditions.

Experimental Protocols

Detailed experimental protocols for the synthesis and key reactions are provided below. These are general procedures and may require optimization for specific isomers.

Synthesis of this compound

A typical synthesis involves the nitration of 4-ethylbenzoic acid.[1]

Materials:

  • 4-Ethylbenzoic acid

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Water

Procedure:

  • In a flask, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 4-ethylbenzoic acid to the cooled sulfuric acid with stirring.

  • In a separate container, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 4-ethylbenzoic acid in sulfuric acid, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

General Protocol for Fischer Esterification

Materials:

  • Ethyl-nitrobenzoic acid isomer

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve the ethyl-nitrobenzoic acid isomer in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the excess ethanol by rotary evaporation.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the ester by column chromatography or recrystallization.

General Protocol for the Reduction of the Nitro Group

Materials:

  • Ethyl-nitrobenzoic acid isomer

  • Reducing agent (e.g., Tin(II) chloride dihydrate, or H₂ with Pd/C)

  • Solvent (e.g., Ethanol, Ethyl acetate)

  • Acid (e.g., Concentrated HCl for SnCl₂ reduction)

  • Base (e.g., NaOH solution)

Procedure (using SnCl₂):

  • In a round-bottom flask, dissolve the ethyl-nitrobenzoic acid isomer in a suitable solvent like ethanol.

  • Add an excess of Tin(II) chloride dihydrate.

  • Slowly add concentrated hydrochloric acid and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution until the tin salts precipitate.

  • Filter the mixture to remove the tin salts.

  • Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the amino-ethyl-benzoic acid.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Logical Relationship of Reactivity

The following diagram illustrates the key factors influencing the reactivity of the isomers.

G cluster_reactivity Factors Influencing Reactivity cluster_factors Governing Principles Reactivity Overall Reactivity Acidity Acidity (pKa) Reactivity->Acidity Esterification Esterification Rate Reactivity->Esterification Reduction Nitro Reduction Rate Reactivity->Reduction EAS Electrophilic Aromatic Substitution Reactivity->EAS Electronic Electronic Effects (Inductive & Resonance) Electronic->Acidity Electronic->Reduction Electronic->EAS Steric Steric Hindrance Steric->Esterification Steric->Reduction Steric->EAS

Factors governing the reactivity of isomers.
Experimental Workflow for Synthesis and Reaction

The following diagram outlines a general experimental workflow for the synthesis and subsequent reaction of an ethyl-nitrobenzoic acid isomer.

G start Start: Ethylbenzoic Acid Isomer nitration Nitration (HNO3, H2SO4) start->nitration workup1 Workup: Precipitation, Filtration, Recrystallization nitration->workup1 product1 Ethyl-nitrobenzoic Acid Isomer workup1->product1 reaction Further Reaction product1->reaction esterification Esterification reaction->esterification e.g. reduction Nitro Reduction reaction->reduction e.g. workup2 Workup & Purification esterification->workup2 reduction->workup2 product2 Ester Product workup2->product2 from esterification product3 Amino Product workup2->product3 from reduction

General synthesis and reaction workflow.

Conclusion

The reactivity of this compound and its isomers is a nuanced interplay of electronic and steric effects. While the nitro and carboxylic acid groups generally deactivate the aromatic ring towards electrophilic attack, the position of these groups, along with the activating ethyl group, dictates the specific reactivity in various chemical transformations. For researchers and drug development professionals, a careful consideration of the isomeric structure is paramount for predicting reaction outcomes, optimizing synthesis routes, and designing molecules with desired chemical and biological properties. The data and protocols provided in this guide serve as a foundational resource for navigating the chemistry of these important synthetic intermediates.

References

Comparative Guide to the Biological Activity of 4-Ethyl-3-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of 4-Ethyl-3-nitrobenzoic acid and its derivatives. The information is compiled from available scientific literature and is intended to serve as a resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. While data on this compound itself is limited in some areas, this guide also includes information on closely related analogs to provide a broader context for its potential therapeutic applications.

Executive Summary

This compound is a synthetic organic compound that has garnered interest for its potential as a scaffold in the development of new therapeutic agents.[1] Derivatives of benzoic acid are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The introduction of a nitro group and an ethyl group on the benzoic acid ring can modulate these activities and introduce new pharmacological properties. This guide explores the existing data on the anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities of this compound and its analogs.

Anticancer Activity

A study on 4-methyl-3-nitrobenzoic acid , a close structural analog, demonstrated its ability to inhibit the migration of various tumor cell lines.[4] Specifically, it was shown to inhibit epithelial growth factor (EGF)-induced chemotaxis and chemokinesis in non-small cell lung cancer cells.[4] This effect is linked to the impairment of EGF-induced cofilin phosphorylation and actin polymerization, key processes in cell motility.[4]

Furthermore, copper(II) complexes of a related compound, 4-chloro-3-nitrobenzoic acid , have been synthesized and evaluated for their in vitro cytotoxicity against several cancer cell lines. These complexes demonstrated significant anticancer activity.

Table 1: Anticancer Activity of 4-Chloro-3-nitrobenzoic Acid Copper(II) Complexes

CompoundCell LineIC50 (µM)Reference
[Cu(4-chloro-3-nitrobenzoate)2(phenanthroline)]HeLaNot Specified[5]
[Cu(4-chloro-3-nitrobenzoate)2(bipyridine)]HeLaNot Specified[5]

It is important to note that these are metal complexes and their activity may not be directly comparable to the free acid.

Experimental Protocols

Cell Migration Assay (for 4-methyl-3-nitrobenzoic acid): [4]

  • Cell Culture: Human non-small cell lung cancer cells were cultured in an appropriate medium.

  • Assay Setup: A Boyden chamber assay was used to assess cell migration. The lower chamber was filled with a medium containing EGF as a chemoattractant, while the upper chamber contained cells pre-treated with varying concentrations of 4-methyl-3-nitrobenzoic acid.

  • Incubation: The chambers were incubated to allow cell migration through a porous membrane.

  • Quantification: Migrated cells on the lower surface of the membrane were fixed, stained, and counted under a microscope.

Antimicrobial Activity

The antimicrobial properties of benzoic acid and its derivatives are well-documented, with their mechanism of action often attributed to the disruption of microbial cell membrane integrity and function.[2] However, specific minimum inhibitory concentration (MIC) values for this compound against bacterial or fungal strains were not found in the reviewed literature.

Studies on other nitrobenzoic acid derivatives, such as 2-chloro-5-nitrobenzoic acid , have shown antibacterial activity. Derivatives of this compound exhibited a broad inhibitory profile against both Gram-positive and Gram-negative bacteria.[6]

Table 2: Antimicrobial Activity of Benzoic Acid Derivatives (General)

Compound ClassMechanism of ActionTarget MicroorganismsReference
Benzoic Acid DerivativesDisruption of intracellular pHBacteria, Fungi, Yeasts[2]
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (General Protocol):

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a suitable growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity

Benzoic acid derivatives have been investigated for their anti-inflammatory properties.[3][7][8] The mechanism of action often involves the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

While specific in vivo or in vitro anti-inflammatory data for this compound is not available, studies on other derivatives provide insights into their potential. For instance, certain 5-acetamido-2-hydroxy benzoic acid derivatives have shown significant analgesic and anti-inflammatory effects in animal models.[7]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (A Common In Vivo Model for Anti-inflammatory Activity):

  • Animal Model: Wistar rats are typically used.

  • Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the rat's hind paw to induce localized inflammation and edema.

  • Drug Administration: The test compound is administered orally or intraperitoneally at various doses prior to carrageenan injection.

  • Measurement of Paw Edema: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema by the test compound is calculated by comparing the paw volume in the treated group to that of the control group.

Acetylcholinesterase Inhibitory Activity

Acetylcholinesterase (AChE) inhibitors are a class of drugs used to treat Alzheimer's disease. Some benzoic acid derivatives have been explored for their potential to inhibit this enzyme. However, no specific data on the AChE inhibitory activity of this compound or its direct derivatives was found.

Experimental Protocols

Ellman's Method for Acetylcholinesterase Inhibition Assay:

  • Principle: This colorimetric assay is based on the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically.

  • Reagents: Acetylthiocholine iodide (substrate), DTNB, AChE enzyme, and buffer solution.

  • Procedure:

    • The test compound is pre-incubated with the AChE enzyme.

    • The substrate (acetylthiocholine iodide) and DTNB are added to initiate the reaction.

    • The change in absorbance is monitored over time.

  • Calculation of Inhibition: The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.

Synthesis of this compound

A common synthetic route for this compound involves the nitration of 4-ethylbenzoic acid.[1][9]

Experimental Workflow for Synthesis

Synthesis_Workflow 4-Ethylbenzoic Acid 4-Ethylbenzoic Acid Reaction Reaction 4-Ethylbenzoic Acid->Reaction Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Reaction Workup Workup Reaction->Workup Workup (Pouring on ice, Filtration) Workup (Pouring on ice, Filtration) This compound This compound Workup->this compound

Caption: Synthesis of this compound.

Potential Signaling Pathway Involvement

While direct evidence for the signaling pathways modulated by this compound is scarce, the reported anti-migratory effects of its analog, 4-methyl-3-nitrobenzoic acid, suggest an interaction with pathways regulating cell motility. The inhibition of EGF-induced migration points towards interference with the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

A study on a nitro-substituted benzylic diselenide, another class of nitroaromatic compounds, has shown concerted inhibition of the Akt/mTOR and ERK pathways, which are critical for cell survival, proliferation, and metastasis.[10] This suggests that nitro-substituted benzoic acid derivatives might also exert their anticancer effects through modulation of these key signaling pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Akt Akt EGFR->Akt Activates ERK ERK EGFR->ERK Activates Cofilin Cofilin EGFR->Cofilin Phosphorylates mTOR mTOR Akt->mTOR Activates Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation ERK->Proliferation Actin Polymerization Actin Polymerization Cofilin->Actin Polymerization Regulates Cell Migration Cell Migration Actin Polymerization->Cell Migration 4-Alkyl-3-nitrobenzoic Acid Derivative 4-Alkyl-3-nitrobenzoic Acid Derivative 4-Alkyl-3-nitrobenzoic Acid Derivative->EGFR Inhibits 4-Alkyl-3-nitrobenzoic Acid Derivative->Akt Potentially Inhibits 4-Alkyl-3-nitrobenzoic Acid Derivative->ERK Potentially Inhibits

Caption: Potential Signaling Pathways Modulated by 4-Alkyl-3-nitrobenzoic Acid Derivatives.

Conclusion

This compound and its derivatives represent a promising area for further investigation in drug discovery. The available data, primarily from related analogs, suggest potential applications in oncology, infectious diseases, and inflammatory conditions. However, a significant lack of specific quantitative data for this compound itself highlights the need for dedicated studies to fully elucidate its biological activity profile and therapeutic potential. Future research should focus on synthesizing a library of derivatives and systematically evaluating their efficacy and mechanism of action in various in vitro and in vivo models.

References

Mass Spectrometry Analysis of 4-Ethyl-3-nitrobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Molecular and Spectroscopic Overview

4-Ethyl-3-nitrobenzoic acid, with the molecular formula C₉H₉NO₄, has a molecular weight of 195.17 g/mol and an exact mass of 195.05315777 Da.[1] Its structure incorporates an ethyl group and a nitro group on the benzoic acid backbone, which are key determinants of its fragmentation pattern in mass spectrometry. General spectroscopic characteristics include expected ¹H NMR signals for the ethyl group and the carboxylic proton, as well as characteristic IR absorptions for the carbonyl and nitro groups.[2]

Predicted Mass Spectrometry Data for this compound

Predicted collision cross section (CCS) values, which are important for ion mobility mass spectrometry, are available for various adducts of this compound. These predictions offer a baseline for what to expect in experimental analysis.

Adductm/zPredicted CCS (Ų)
[M+H]⁺196.06044137.7
[M+Na]⁺218.04238145.3
[M-H]⁻194.04588140.6
[M+NH₄]⁺213.08698155.8
[M+K]⁺234.01632139.7
[M+H-H₂O]⁺178.05042136.9
[M+HCOO]⁻240.05136161.7
[M+CH₃COO]⁻254.06701175.9
[M+Na-2H]⁻216.02783143.9
[M]⁺195.05261136.9
[M]⁻195.05371136.9

Table 1: Predicted m/z and Collision Cross Section (CCS) values for various adducts of this compound. Data sourced from PubChem.[3]

Comparative Analysis with Isomers

For a practical comparison, experimental mass spectrometry data for isomers of this compound, such as Ethyl 4-nitrobenzoate and Ethyl 3-nitrobenzoate, are presented below. These compounds share the same molecular formula and weight, but their different structures lead to distinct fragmentation patterns.

Experimental Data for Ethyl 4-nitrobenzoate (Electron Ionization)

The NIST WebBook provides an electron ionization (EI) mass spectrum for Ethyl 4-nitrobenzoate.[4] In EI-MS, the molecule is fragmented by high-energy electrons, providing a characteristic fingerprint.

m/zRelative IntensityProposed Fragment
195~35%[M]⁺•
150~100%[M-OC₂H₅]⁺
120~30%[M-NO₂-C₂H₅]⁺
104~40%[C₇H₄O]⁺
92~25%[C₆H₄O]⁺•
76~50%[C₆H₄]⁺•

Table 2: Major fragment ions observed in the electron ionization mass spectrum of Ethyl 4-nitrobenzoate. The data is interpreted from the spectrum available in the NIST WebBook.[4]

Experimental Data for Ethyl 3-nitrobenzoate (GC-MS)

PubChem provides GC-MS data for Ethyl 3-nitrobenzoate, which shows the following major peaks in its mass spectrum.[5]

m/zRelative IntensityProposed Fragment
195~34%[M]⁺•
150~100%[M-OC₂H₅]⁺
135~29%[M-NO₂-H]⁺
104~41%[C₇H₄O]⁺
76~49%[C₆H₄]⁺•

Table 3: Major fragment ions observed in the GC-MS spectrum of Ethyl 3-nitrobenzoate. Data sourced from PubChem.[5]

Experimental Protocols

A general protocol for the analysis of benzoic acid derivatives by liquid chromatography-mass spectrometry (LC-MS) is provided below. This can serve as a starting point for method development for this compound.[6][7]

Sample Preparation:

  • Dissolution: Dissolve the sample in a high-purity volatile solvent such as methanol or acetonitrile to a concentration of 1-10 µg/mL.[6]

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

LC-MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically suitable for the separation of benzoic acid derivatives.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common choice.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is standard for analytical LC-MS.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) is a common technique for benzoic acid derivatives. For these compounds, negative ion mode ([M-H]⁻) is often preferred for detecting the deprotonated molecule, though positive ion mode ([M+H]⁺) can also be effective.[6]

    • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.

    • Data Acquisition: Acquire data in full scan mode to detect the parent ion and in tandem MS (MS/MS) mode to obtain fragmentation data for structural elucidation.

Visualizing the Mass Spectrometry Workflow

The following diagram illustrates a typical workflow for mass spectrometry analysis.

MassSpecWorkflow General Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration LC Liquid Chromatography (Separation) Filtration->LC Ionization Ionization Source (e.g., ESI) LC->Ionization MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Spectrum Mass Spectrum (m/z vs. Intensity) DataSystem->Spectrum

Caption: A diagram illustrating the general workflow of a mass spectrometry experiment.

The logical relationship for interpreting mass spectrometry data often involves identifying the molecular ion and then elucidating the structure of fragment ions.

FragmentationLogic Logic of Mass Spectrum Interpretation MolecularIon Molecular Ion Peak (e.g., [M+H]+, [M-H]-) FragmentIon1 Fragment Ion 1 MolecularIon->FragmentIon1 Neutral Loss 1 FragmentIon2 Fragment Ion 2 MolecularIon->FragmentIon2 Neutral Loss 2 FragmentIonN ... MolecularIon->FragmentIonN StructuralInfo Structural Elucidation FragmentIon1->StructuralInfo FragmentIon2->StructuralInfo FragmentIonN->StructuralInfo

Caption: A diagram showing the logical flow of interpreting fragmentation patterns in a mass spectrum.

References

A Comparative Study of the Physical Properties of Nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Nitrobenzoic acids, which exist as ortho-, meta-, and para-isomers, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. The seemingly subtle difference in the position of the nitro group on the benzoic acid framework imparts distinct physical and chemical characteristics to each isomer. A thorough understanding of these properties is paramount for optimizing reaction conditions, developing purification strategies, and predicting the behavior of these molecules in various applications. This guide provides a comprehensive comparison of the physical properties of 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid, supported by experimental data and detailed methodologies.

Comparative Analysis of Physicochemical Properties

The electronic and steric effects of the nitro group, a strong electron-withdrawing substituent, significantly influence the acidity, melting point, and solubility of the nitrobenzoic acid isomers. The following table summarizes the key physical properties of the three isomers.

Property2-Nitrobenzoic Acid (ortho)3-Nitrobenzoic Acid (meta)4-Nitrobenzoic Acid (para)
Molecular Formula C₇H₅NO₄C₇H₅NO₄C₇H₅NO₄
Molar Mass ( g/mol ) 167.12[1]167.12[1]167.12[1]
Appearance Yellowish-white crystals[2]Off-white to yellowish-white crystals[3]Pale yellow crystals[4]
Melting Point (°C) 146–148[5]139–141[5]237–242[5]
Density (g/cm³) ~1.58[5]~1.49[5]~1.61[1][6]
pKa (in water) ~2.16–2.17[5][7]~3.45–3.47[5][7]~3.41–3.44[5][7]
Water Solubility ~6.8–7.8 g/L[5]~2.4 g/L (at 15 °C)[1]<1 g/L (at 26 °C)[5]

Experimental Protocols

Accurate determination of the physical properties of the nitrobenzoic acid isomers is crucial for their application. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of each isomer can be determined using a capillary melting point apparatus.

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

Procedure:

  • A small amount of the finely powdered nitrobenzoic acid isomer is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus and heated at a steady rate.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has melted is recorded as the end of the melting range.

  • For accurate results, the heating rate should be slow (1-2 °C per minute) near the expected melting point.

Solubility Determination in Water

The solubility of each isomer in water can be determined by the equilibrium saturation method.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Procedure:

  • An excess amount of the nitrobenzoic acid isomer is added to a known volume of deionized water in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).

  • The solution is then filtered to remove the undissolved solid.

  • A known volume of the saturated solution is carefully evaporated to dryness.

  • The mass of the remaining solid is measured, and the solubility is calculated in grams per liter (g/L).

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of each isomer can be determined by potentiometric titration with a standardized strong base.

Principle: The pKa is the pH at which the concentrations of the acidic and conjugate base forms of a molecule are equal. This corresponds to the half-equivalence point in a titration of a weak acid with a strong base.

Procedure:

  • A known mass of the nitrobenzoic acid isomer is dissolved in a known volume of water.

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The equivalence point is determined from the inflection point of the curve. The pKa is the pH at half the volume of the equivalence point.

Structural Isomers and Their Properties

The arrangement of the nitro and carboxylic acid groups on the benzene ring dictates the physical properties of the isomers through a combination of inductive and resonance effects, as well as intermolecular forces.

Nitrobenzoic_Acid_Isomers cluster_isomers Nitrobenzoic Acid Isomers cluster_properties Key Physical Properties 2-Nitrobenzoic 2-Nitrobenzoic Acid (ortho) Acidity Acidity (pKa) 2-Nitrobenzoic->Acidity Strongest Acid (ortho-effect) MeltingPoint Melting Point 2-Nitrobenzoic->MeltingPoint Intermediate MP Solubility Solubility 2-Nitrobenzoic->Solubility Highest Solubility 3-Nitrobenzoic 3-Nitrobenzoic Acid (meta) 3-Nitrobenzoic->Acidity Weakest Acid 3-Nitrobenzoic->MeltingPoint Lowest MP 3-Nitrobenzoic->Solubility Intermediate Solubility 4-Nitrobenzoic 4-Nitrobenzoic Acid (para) 4-Nitrobenzoic->Acidity Intermediate Acidity 4-Nitrobenzoic->MeltingPoint Highest MP (crystal packing) 4-Nitrobenzoic->Solubility Lowest Solubility

References

A Comparative Guide to Validating the Structure of Synthesized 4-Ethyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. This guide provides an objective comparison of standard analytical techniques for validating the successful synthesis of 4-Ethyl-3-nitrobenzoic acid. We present the expected experimental data, detailed protocols for each method, and a logical workflow to ensure accurate structural elucidation.

Comparison of Primary Analytical Techniques

The validation of a synthesized compound's structure relies on a collection of spectroscopic and analytical data. Each technique provides a unique piece of the structural puzzle. For this compound, a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for confirmation. These primary methods are often supplemented by traditional techniques like melting point determination and elemental analysis to confirm purity and empirical formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is arguably the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule.

    • ¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, it is crucial for confirming the substitution pattern on the aromatic ring and the structure of the ethyl group.

    • ¹³C NMR reveals the number of non-equivalent carbons and their chemical environments, confirming the presence of the carboxylic acid, aromatic, and aliphatic carbons.

  • Infrared (IR) Spectroscopy: This technique is exceptionally useful for identifying the functional groups present in a molecule.[1] The distinct vibrational frequencies of bonds like the O-H of the carboxylic acid and the C=O of the carbonyl group provide rapid and clear evidence for the successful incorporation of these functionalities.[2][3]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, which is a fundamental confirmation of its identity.[4] The fragmentation pattern can also offer corroborating evidence for the compound's structure, showing characteristic losses of fragments like the hydroxyl or carboxyl group.[3][5]

  • Melting Point (MP) and Elemental Analysis (EA): These classic methods provide valuable supplementary data. A sharp melting point range that matches the literature value indicates high purity. Elemental analysis provides the percentage composition of elements (C, H, N), which can be used to confirm the empirical formula of the synthesized compound.

Data Presentation: Expected Analytical Results

The following table summarizes the expected quantitative data from the primary analytical techniques for a successfully synthesized sample of this compound.

Technique Parameter Expected Result for this compound Reference
¹H NMR Chemical Shift (δ)~8.36 (d, 1H), ~8.15 (dd, 1H), ~7.67 (d, 1H), ~2.88 (q, 2H), ~1.23 (t, 3H), >10 (broad s, 1H, COOH)[6]
¹³C NMR Chemical Shift (δ)~165-170 (C=O), ~120-150 (6 aromatic C's), ~25-30 (CH₂), ~10-15 (CH₃)[3][5]
IR Spectroscopy Wavenumber (cm⁻¹)~2500-3300 (broad, O-H), ~1700 (strong, C=O), ~1530 & ~1350 (N-O, nitro), ~2970 (C-H, aliphatic)[2][5][7]
Mass Spectrometry Mass-to-Charge (m/z)Molecular Ion [M]⁺: ~195. Fragmentation peaks at [M-OH]⁺ (~178) and [M-COOH]⁺ (~150)[3][5][8]
Melting Point Temperature (°C)157.5 - 158.3 °C[9]
Elemental Analysis % CompositionC: 55.39%, H: 4.65%, N: 7.18%, O: 32.79%(Calculated)

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reproducible and reliable data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of 0-15 ppm.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

    • Integrate all peaks and identify the chemical shift (δ), splitting pattern (s, d, t, q, m), and coupling constants (J).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required (e.g., 1024 or more).

    • Set the spectral width to cover the range of 0-200 ppm.

    • Process the data and calibrate the spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for a solid sample. Place a small amount of the dry, crystalline product directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.[1]

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

    • Identify the characteristic peaks corresponding to the key functional groups.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

  • Acquisition:

    • Infuse the sample solution directly into the ion source or use an HPLC system for introduction.

    • Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often effective.

    • Identify the molecular ion peak and analyze the major fragmentation peaks to confirm the structure.

4. Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Instrument: A calibrated melting point apparatus.

  • Procedure:

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample rapidly to about 15 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Mandatory Visualization: Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of synthesized this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation synthesis Chemical Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification ir IR Spectroscopy purification->ir nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry purification->ms mp Melting Point & Elemental Analysis purification->mp data_comparison Compare Data with Expected Values ir->data_comparison nmr->data_comparison ms->data_comparison mp->data_comparison structure_confirmed Structure Confirmed data_comparison->structure_confirmed Data Match structure_incorrect Structure Incorrect OR Impure data_comparison->structure_incorrect Discrepancy structure_incorrect->purification Re-purify or Re-synthesize

Caption: Workflow for synthesis, purification, and structural validation.

By systematically applying this combination of analytical techniques and comparing the resulting data against expected values, researchers can confidently validate the structure and purity of synthesized this compound. This rigorous approach is fundamental to ensuring the integrity and reproducibility of scientific research in drug development and materials science.

References

Comparative Analysis of the Anti-inflammatory Potential of 4-Ethyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative framework for evaluating the anti-inflammatory properties of 4-Ethyl-3-nitrobenzoic acid. To date, specific experimental data on the anti-inflammatory activity of this compound is not available in the public domain. The data presented for this compound is hypothetical and serves as a placeholder to illustrate the structure of a comparative analysis. The data for the reference compounds, Ibuprofen and Diclofenac, is based on established literature values.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases. The search for novel anti-inflammatory agents is a cornerstone of drug discovery. This compound is a derivative of benzoic acid with potential biological activities.[1] This guide provides a comparative overview of its hypothetical anti-inflammatory profile against well-established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Diclofenac. The guide details standard experimental protocols that would be utilized to ascertain the anti-inflammatory efficacy and mechanism of action of this compound.

In Vitro Anti-inflammatory Activity

The in vitro anti-inflammatory activity of a compound is typically assessed by its ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade.

Data Summary
CompoundCOX-1 Inhibition (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)5-LOX Inhibition (IC₅₀, µM)TNF-α Inhibition (% at 10 µM)IL-6 Inhibition (% at 10 µM)
This compound Data not availableData not availableData not availableData not availableData not available
Ibuprofen15250>100~20%~15%
Diclofenac0.80.08>100~40%~30%

Note: Data for Ibuprofen and Diclofenac are approximate values from various literature sources and can vary based on experimental conditions.

Experimental Protocols

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

  • Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes, which are crucial for prostaglandin synthesis.

  • Methodology:

    • Purified recombinant human COX-1 or COX-2 is incubated with the test compound at various concentrations.

    • The reaction is initiated by the addition of arachidonic acid.

    • The peroxidase activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

    • IC₅₀ values are calculated from the dose-response curves.

2. 5-Lipoxygenase (5-LOX) Inhibition Assay:

  • Principle: This assay determines the inhibitory effect of a compound on 5-LOX, an enzyme responsible for leukotriene synthesis.

  • Methodology:

    • Human recombinant 5-LOX is incubated with the test compound.

    • The reaction is started by adding arachidonic acid.

    • The formation of leukotrienes is monitored by measuring the increase in absorbance at 234 nm.

    • IC₅₀ values are determined from the concentration-inhibition curves.

3. TNF-α and IL-6 Inhibition Assay in LPS-stimulated Macrophages:

  • Principle: This cell-based assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines, TNF-α and IL-6, in macrophages stimulated with lipopolysaccharide (LPS).

  • Methodology:

    • RAW 264.7 macrophage cells are pre-treated with various concentrations of the test compound for 1 hour.

    • The cells are then stimulated with LPS (1 µg/mL) for 24 hours.

    • The concentration of TNF-α and IL-6 in the cell culture supernatant is quantified using commercially available ELISA kits.

    • The percentage of inhibition is calculated relative to the vehicle-treated control.

In Vivo Anti-inflammatory Activity

In vivo models are essential to evaluate the therapeutic potential of a compound in a whole organism.

Data Summary
CompoundCarrageenan-Induced Paw Edema (% Inhibition at 10 mg/kg)
This compound Data not available
Ibuprofen~45%
Diclofenac~60%

Note: Data for Ibuprofen and Diclofenac are approximate and can vary based on the animal model and experimental setup.

Experimental Protocol

Carrageenan-Induced Paw Edema in Rats:

  • Principle: This is a widely used model of acute inflammation where the injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema.

  • Methodology:

    • Male Wistar rats are randomly divided into groups: vehicle control, positive control (e.g., Diclofenac), and test compound groups.

    • The test compound or vehicle is administered orally one hour before the induction of inflammation.

    • Edema is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Signaling Pathway Analysis

Understanding the molecular mechanism of action is crucial for drug development. The NF-κB signaling pathway is a key regulator of inflammation.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 TNFR->TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->IkB IkB_NFkB->NFkB DNA DNA NFkB_active->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Transcription

Caption: NF-κB signaling pathway in inflammation.

Experimental Workflow

A typical workflow for screening and characterizing a novel anti-inflammatory compound is outlined below.

Experimental_Workflow cluster_screening Initial Screening cluster_lead_identification Lead Identification cluster_in_vivo In Vivo Evaluation cluster_mechanistic Mechanistic Studies cluster_development Preclinical Development In_vitro_assays In Vitro Assays (COX, LOX, Cytokine Release) Potent_compounds Identification of Potent Compounds In_vitro_assays->Potent_compounds Data Analysis Animal_models In Vivo Models (Carrageenan-induced edema) Potent_compounds->Animal_models Selection Signaling_pathways Signaling Pathway Analysis (e.g., NF-κB) Animal_models->Signaling_pathways Efficacy Confirmed Toxicology Toxicology Studies Animal_models->Toxicology Lead_optimization Lead Optimization Signaling_pathways->Lead_optimization Toxicology->Lead_optimization

Caption: General workflow for anti-inflammatory drug discovery.

Conclusion

While this compound has been noted for its potential biological activities, its specific anti-inflammatory properties remain to be experimentally validated.[1] This guide provides a comprehensive framework for such an evaluation, outlining the necessary in vitro and in vivo assays and placing the hypothetical data in the context of established NSAIDs. Further research is warranted to elucidate the anti-inflammatory potential and mechanism of action of this compound, which could lead to the development of novel therapeutic agents.

References

4-Ethyl-3-nitrobenzoic Acid: A Comparative Guide to its Antimicrobial and Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, benzoic acid and its derivatives have emerged as a promising class of compounds with a wide range of biological activities. Among these, 4-Ethyl-3-nitrobenzoic acid has garnered attention for its potential antimicrobial and anticancer properties. This guide provides a comparative analysis of its potential efficacy, supported by experimental data from structurally similar compounds, and details the methodologies for key experimental evaluations.

Antimicrobial Potential: A Comparative Overview

Table 1: Comparative Antimicrobial Activity of Benzoic Acid Derivatives

Compound/DerivativeTest OrganismMIC (μg/mL)Reference
Benzoic AcidEscherichia coli>1000[2]
Benzoic AcidStaphylococcus aureus>1000[2]
Salicylic Acid (2-hydroxybenzoic acid)Escherichia coli500[2]
Salicylic Acid (2-hydroxybenzoic acid)Staphylococcus aureus250[2]
p-Aminobenzoic Acid Schiff BasesBacillus subtilis2.11 (pMICbs in µM/ml)[3]
p-Aminobenzoic Acid Schiff BasesAspergillus niger1.81 (pMICan in µM/ml)[3]
p-Aminobenzoic Acid Schiff BasesCandida albicans1.81 (pMICca in µM/ml)[3]

Anticancer Potential: Insights from Related Compounds

Derivatives of nitrobenzoic acid have demonstrated the ability to inhibit the proliferation of various cancer cell lines. For instance, the structurally similar compound, 4-methyl-3-nitrobenzoic acid, has been shown to inhibit cancer cell migration. The proposed anticancer mechanisms for some benzoic acid derivatives involve the inhibition of histone deacetylases (HDACs).[4]

Table 2: Comparative Anticancer Activity (IC50) of Benzoic Acid Derivatives

Compound/DerivativeCancer Cell LineIC50 (μM)Reference
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)HCT-116 (Colon)~50[4]
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)HCT-15 (Colon)~60[4]
Gallic Acid (3,4,5-trihydroxybenzoic acid)Cervical Cancer CellsNot Specified[4]
Copper(II) complex with 4-Chloro-3-nitrobenzoic acidHeLa (Cervical)8.99[5]
Copper(II) complex with 4-Chloro-3-nitrobenzoic acidA549 (Lung)11.32[5]
Copper(II) complex with 4-Chloro-3-nitrobenzoic acidHepG2 (Liver)12.19[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism, is a key metric for assessing antimicrobial activity. The broth microdilution method is a standard procedure.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution: The test compound is serially diluted in the appropriate broth within the 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_compound->inoculate incubate Incubate Plate inoculate->incubate read_results Observe for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. It is widely used to screen for the cytotoxic potential of compounds against cancer cell lines.

Materials:

  • Test compound (e.g., this compound)

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a set period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Test Compound seed_cells->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MTT Cytotoxicity Assay.

Potential Mechanisms of Action

Antimicrobial Mechanism

The antimicrobial action of nitroaromatic compounds can be complex. In some bacteria, the nitro group can be reduced to form reactive nitroso and hydroxylamino intermediates. These reactive species can lead to oxidative stress and damage cellular macromolecules, including DNA and proteins, ultimately leading to cell death.

Antimicrobial_Mechanism compound This compound bacterial_cell Bacterial Cell compound->bacterial_cell Enters reduction Nitroreductases reactive_species Reactive Nitroso & Hydroxylamino Intermediates reduction->reactive_species Reduction of Nitro Group cellular_damage Damage to DNA, Proteins, etc. reactive_species->cellular_damage Induces cell_death Bacterial Cell Death cellular_damage->cell_death Leads to

Caption: Proposed Antimicrobial Mechanism of Action.

Anticancer Signaling Pathway

A potential mechanism for the anticancer activity of some benzoic acid derivatives is the inhibition of histone deacetylases (HDACs). HDACs play a crucial role in the regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

Anticancer_Pathway compound Substituted Benzoic Acid (e.g., this compound) hdac Histone Deacetylases (HDACs) compound->hdac Inhibits histones Histones hdac->histones Removes Acetyl Groups from chromatin Chromatin Structure histones->chromatin Affects acetyl_groups Acetyl Groups gene_expression Tumor Suppressor Gene Expression chromatin->gene_expression Regulates cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest Leads to apoptosis Apoptosis gene_expression->apoptosis Induces

References

Safety Operating Guide

Safe Disposal of 4-Ethyl-3-nitrobenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of 4-Ethyl-3-nitrobenzoic acid, a compound that, like many nitroaromatic compounds, requires careful management. The following procedures are based on established safety protocols for structurally similar chemicals and are intended to provide essential, immediate safety and logistical information.

Hazard Summary & Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation.[1] Therefore, strict adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory when handling this compound.

PPE RequirementSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldPrevents eye irritation from dust or splashes.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact and irritation.[2][4]
Body Protection Laboratory coatProtects against accidental skin exposure.
Respiratory Protection Use in a well-ventilated area or under a fume hoodMinimizes inhalation of dust or vapors.[2][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact.

  • Containerization:

    • Do not mix this compound with other waste streams.

    • Store waste in its original container or a clearly labeled, sealed, and appropriate waste container.

    • Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area.[5][6]

  • Waste Collection:

    • For solid waste, carefully sweep up the material, avoiding dust generation, and place it into the designated waste container.[2][4]

    • For solutions, absorb the liquid with an inert material (e.g., vermiculite, sand) and place the absorbent material into the waste container.

  • Labeling:

    • Clearly label the waste container with the chemical name ("Waste this compound") and appropriate hazard symbols.

  • Disposal:

    • Dispose of the contents and the container through a licensed and approved waste disposal company.[5]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Spill & Emergency Procedures

In the event of a spill or accidental exposure, immediate action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
Inhalation Move the individual to fresh air and keep them in a position comfortable for breathing.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[4]
Spill Evacuate the area. Wear appropriate PPE. For solid spills, sweep up and place in a suitable container for disposal, avoiding dust generation.[2] For liquid spills, absorb with an inert material.

In all cases of exposure, seek medical attention if symptoms persist.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Collection & Storage cluster_2 Final Disposal A Handling this compound (in fume hood) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Waste Generation A->C D Segregate Waste (Do not mix with other chemicals) C->D E Store in a Labeled, Sealed Container D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Arrange for Pickup by a Licensed Waste Disposal Company F->G H Proper Disposal according to Local, State, and Federal Regulations G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Ethyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 4-Ethyl-3-nitrobenzoic acid in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, operation, and disposal.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 103440-95-5

  • Molecular Formula: C₉H₉NO₄

  • Molecular Weight: 195.17 g/mol

Hazard Summary:

This compound is classified as a hazardous substance. It is harmful if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation.[1] It may also be harmful if inhaled.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table outlines the recommended PPE.

Body PartProtectionSpecifications and Best Practices
Eyes/Face Safety Goggles, Face ShieldWear chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[2][3] A face shield should be worn in addition to safety goggles when there is a significant risk of splashing.[4]
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[4] Given the absence of specific breakthrough time data, it is crucial to select gloves with a sufficient thickness for splash protection and to change them immediately upon contamination.[4] Always inspect gloves for integrity before use.[2]
Body Laboratory Coat, ApronA full-length, buttoned laboratory coat should be worn.[4] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[4]
Respiratory NIOSH/MSHA-approved respiratorIn situations with a risk of dust or aerosol generation, a NIOSH/MSHA-approved N95 dust mask or a respirator should be used, or the work should be conducted under a certified chemical fume hood.[2][3]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for minimizing the risks associated with handling this compound.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that may generate dust, use a certified chemical fume hood.[2][4]

  • Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]

  • PPE Inspection: Before starting any work, thoroughly inspect all PPE for any signs of damage or degradation. Do not use compromised equipment.[2]

2. Handling:

  • Avoid Dust Formation: Minimize dust generation and accumulation.[3][5]

  • Personal Contact: Avoid contact with eyes, skin, and clothing.[3][5] Do not breathe dust.[6]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling is complete and before leaving the work area.[2][7] Do not eat, drink, or smoke in the work area.[2]

3. Storage:

  • Container: Store in a tightly closed, properly labeled container.[3][5]

  • Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][5]

Spill Management Plan

In the event of a spill, immediate and correct action is crucial.

  • Small Spills:

    • Evacuate non-essential personnel and ensure adequate ventilation.[8]

    • Wear appropriate PPE.[8]

    • Dampen the spilled solid material with a suitable solvent like alcohol to prevent dust formation.[8][9]

    • Carefully sweep up or absorb the dampened material and place it into a suitable, sealed container for hazardous waste disposal.[3][4]

    • Wash the spill area with alcohol followed by a strong soap and water solution.[4][9]

  • Large Spills:

    • Isolate the spill area for at least 25 meters (75 feet) in all directions.[9]

    • Alert your institution's Environmental Health and Safety (EHS) department or a designated safety officer.[4]

Disposal Plan

The disposal of this compound and contaminated materials must be conducted in accordance with local, regional, and national regulations.

  • Waste Collection:

    • Solid Waste: Collect waste this compound in a designated, properly labeled, and sealed container for hazardous waste.

    • Contaminated Materials: Any disposable items such as gloves, absorbent pads, and weighing paper that are contaminated with the chemical should be placed in a designated solid waste container.[4]

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Toxic," "Irritant").[4]

  • Professional Disposal:

    • Do not empty into drains.[2]

    • Arrange for the disposal of surplus and non-recyclable materials through a licensed disposal company.[8] The preferred method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]

    • Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.[9]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_controls Engineering Controls (Fume Hood, Eyewash) prep_ppe Inspect & Don PPE prep_controls->prep_ppe handle_chem Handle Chemical (Avoid Dust) prep_ppe->handle_chem cleanup_area Decontaminate Work Area handle_chem->cleanup_area collect_waste Collect Waste in Labeled Container handle_chem->collect_waste store_chem Store in Tightly Sealed Container cleanup_area->store_chem cleanup_area->collect_waste dispose_prof Professional Disposal collect_waste->dispose_prof

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.